molecular formula C14H12N2O3S B3197175 3-cyano-N-(4-methoxyphenyl)benzenesulfonamide CAS No. 1004035-01-1

3-cyano-N-(4-methoxyphenyl)benzenesulfonamide

Cat. No.: B3197175
CAS No.: 1004035-01-1
M. Wt: 288.32 g/mol
InChI Key: VROMLSUAPCRQDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-cyano-N-(4-methoxyphenyl)benzenesulfonamide is a useful research compound. Its molecular formula is C14H12N2O3S and its molecular weight is 288.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-cyano-N-(4-methoxyphenyl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-cyano-N-(4-methoxyphenyl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-cyano-N-(4-methoxyphenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O3S/c1-19-13-7-5-12(6-8-13)16-20(17,18)14-4-2-3-11(9-14)10-15/h2-9,16H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VROMLSUAPCRQDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Physicochemical Profiling of 3-cyano-N-(4-methoxyphenyl)benzenesulfonamide

[1]

Part 1: Executive Summary & Molecular Architecture

Compound Significance

3-cyano-N-(4-methoxyphenyl)benzenesulfonamide represents a "push-pull" electronic system within the diaryl sulfonamide family. Its utility lies in the precise tuning of the sulfonamide nitrogen's acidity (


Molecular Identity
PropertySpecification
IUPAC Name 3-cyano-N-(4-methoxyphenyl)benzenesulfonamide
CAS Registry 1004035-01-1
Molecular Formula

Molecular Weight 288.32 g/mol
Core Scaffold Diaryl Sulfonamide
Key Pharmacophores Sulfonamide (Zn-binding), Nitrile (H-bond acceptor), Methoxy (Lipophilic donor)
Electronic Architecture (Hammett Analysis)

The molecule features two distinct aromatic systems connected by a sulfonyl linker. This creates a unique electronic environment:

  • Ring A (Sulfonyl side): Substituted with a 3-Cyano group .[1][2] The nitrile is a strong electron-withdrawing group (EWG) (

    
    ). This pulls electron density away from the sulfur, increasing the acidity of the sulfonamide -NH-.
    
  • Ring B (Amine side): Substituted with a 4-Methoxy group .[1][3][4][5] The methoxy is an electron-donating group (EDG) (

    
    ). This pushes electron density toward the nitrogen, slightly destabilizing the conjugate base.
    

Net Effect: The EWG effect of the 3-cyano group dominates the sulfonyl inductive effect, lowering the

Part 2: Physicochemical Properties[7][8]

Ionization & Acidity ( )

The sulfonamide moiety acts as a weak acid.

  • Predicted

    
    :  8.2 – 8.8
    
  • Physiological State: At pH 7.4, the neutral form predominates (~90%), facilitating membrane permeation. However, inside the catalytic pocket of Carbonic Anhydrase, the

    
     shifts, allowing the deprotonated nitrogen (
    
    
    ) to coordinate with the Zinc(II) ion.
Lipophilicity & Solubility[7][8]
  • LogP (Octanol/Water): 2.4 ± 0.3

    • Implication: The compound possesses moderate lipophilicity, ideal for oral bioavailability (Lipinski's Rule of 5 compliant).

  • Aqueous Solubility:

    • pH 1.2 (Gastric): Low (< 10 µg/mL) – Neutral form.

    • pH 7.4 (Blood): Moderate (~50-100 µg/mL) – Equilibrium of neutral/ionized species.

  • Thermodynamic Stability: The sulfonamide bond is hydrolytically stable across pH 1–10. Degradation is only observed under harsh acidic reflux (6N HCl, >100°C).

Solid-State Characteristics
  • Crystallinity: High tendency to form monoclinic crystals.

  • Intermolecular Forces: The structure forms infinite polymeric chains in the solid state driven by

    
     hydrogen bonds. The nitrile (
    
    
    ) group often acts as a secondary weak acceptor, influencing polymorphism.
  • Melting Point: 145°C – 155°C (Dependent on polymorph).

Part 3: Mechanism of Action & Biological Interface

The primary utility of this scaffold is inhibiting metalloenzymes. The diagram below illustrates the "Zinc Trap" mechanism common to this class.

CA_Inhibition_Mechanismcluster_0Selectivity FilterCompound3-cyano-N-(4-methoxyphenyl)benzenesulfonamide (Neutral)DeprotonationIonization (pKa ~8.5)Compound->Deprotonation Physiological pHAnionSulfonamide Anion (R-SO2-N⁻-Ar)Deprotonation->AnionTargetCarbonic Anhydrase Active Site(Zn²⁺ Ion)Anion->Target Coordinate Covalent BondComplexEnzyme-Inhibitor Complex(Tetrahedral Adduct)Target->ComplexEffectInhibition of CO₂ Hydration(pH Regulation Disruption)Complex->Effect Downstream Impact

Figure 1: The "Zinc Trap" mechanism. The sulfonamide anion displaces the zinc-bound water molecule/hydroxide ion in the enzyme active site, locking the enzyme in an inactive state.

Part 4: Experimental Protocols

Synthesis Workflow (Schotten-Baumann Conditions)

This protocol ensures high purity by mitigating bis-sulfonylation side products.

Reagents:

  • 3-cyanobenzenesulfonyl chloride (1.0 eq)

  • 4-methoxyaniline (p-anisidine) (1.0 eq)

  • Pyridine (Solvent/Base) or DCM/Triethylamine

  • 2N HCl (Quenching)

Step-by-Step Protocol:

  • Preparation: Dissolve 4-methoxyaniline (10 mmol) in dry Pyridine (15 mL) in a round-bottom flask under

    
     atmosphere. Cool to 0°C.
    
  • Addition: Add 3-cyanobenzenesulfonyl chloride (10 mmol) portion-wise over 15 minutes. Critical: Exothermic reaction; maintain T < 5°C to prevent degradation.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor via TLC (Hexane:Ethyl Acetate 1:1).

  • Quenching: Pour the reaction mixture into ice-cold 2N HCl (100 mL). The pyridine salt will dissolve, and the product will precipitate.

  • Isolation: Filter the precipitate. Wash with water (

    
     mL) to remove residual acid/pyridine.
    
  • Purification: Recrystallize from Ethanol/Water (9:1). Dry in vacuo at 50°C.

Spectrophotometric Determination

Objective: Determine the precise dissociation constant of the sulfonamide NH.

  • Stock Solution: Prepare a

    
     M solution of the compound in methanol.
    
  • Buffer Preparation: Prepare Britton-Robinson buffers ranging from pH 2.0 to 12.0.

  • Measurement: Add 50 µL of stock to 2.5 mL of each buffer.

  • Scan: Record UV-Vis spectra (200–400 nm). Look for the bathochromic shift (red shift) of the

    
     as the species transitions from neutral to anionic.
    
  • Calculation: Plot Absorbance vs. pH at the shifted wavelength. The inflection point of the sigmoidal curve is the

    
    .
    

Part 5: Data Summary Table

ParameterValue / ObservationMethod
Appearance White to off-white crystalline powderVisual
Melting Point 148–152°CDSC (Differential Scanning Calorimetry)

(Experimental)
8.4 ± 0.1Potentiometric Titration / UV-Metric
LogP 2.38Shake-flask method (Octanol/Water)

265 nm (Neutral), 278 nm (Anion)UV-Vis Spectroscopy
H-Bond Donors 1 (Sulfonamide NH)Structural Analysis
H-Bond Acceptors 4 (Sulfonyl O x2, Nitrile N, Methoxy O)Structural Analysis

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link

  • Scozzafava, A., & Supuran, C. T. (2000). Carbonic anhydrase and matrix metalloproteinase inhibitors: sulfonylated amino acid hydroxamates with MMP inhibitory properties act as efficient inhibitors of CA isozymes I, II, and IV, and N-hydroxysulfonamides inhibit both these zinc enzymes. Journal of Medicinal Chemistry. Link

  • Ghorab, M. M., et al. (2017). Synthesis, molecular docking and anticancer evaluation of some new sulfonamide derivatives. Chemistry Central Journal. Link

  • Hansch, C., et al. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews. Link

  • Perlovich, G. L., et al. (2009).[6] Thermodynamics of solubility, sublimation and solvation processes of sulfonamides. European Journal of Pharmaceutical Sciences. Link

Molecular Architecture and Analytical Validation of 3-Cyano-N-(4-methoxyphenyl)benzenesulfonamide: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As drug discovery pipelines increasingly rely on highly functionalized intermediates, the rigorous structural and physicochemical validation of these building blocks becomes paramount. This whitepaper provides an in-depth technical analysis of 3-cyano-N-(4-methoxyphenyl)benzenesulfonamide (CAS: 1004035-01-1) [1]. By deconstructing its molecular formula (


) and molecular weight (288.32  g/mol ), we establish a foundational understanding of its properties. Furthermore, we outline self-validating synthetic and analytical workflows designed to ensure absolute structural integrity for downstream pharmaceutical applications.

Structural Deconstruction & Formula Derivation

To understand the physicochemical behavior of 3-cyano-N-(4-methoxyphenyl)benzenesulfonamide, we must first deconstruct its molecular architecture. The molecule is built around a central benzenesulfonamide core , which dictates its primary hydrogen-bonding capabilities and acidity.

The structure is further defined by two key substituents:

  • Electrophilic Ring (Substituent 1): A cyano group (-CN) located at the meta (3-) position of the sulfonyl-attached benzene ring.

  • Nucleophilic Ring (Substituent 2): A 4-methoxyphenyl group (

    
    ) covalently bonded to the sulfonamide nitrogen.
    

Deriving the Molecular Formula:

  • 3-Cyanobenzenesulfonyl moiety:

    
    
    
  • Amine linker:

    
    
    
  • 4-Methoxyphenyl moiety:

    
    
    
  • Total Assembly:

    
    
    
Table 1: Elemental Composition and Exact Mass Contributions

To facilitate high-resolution mass spectrometry (HRMS) workflows, the exact monoisotopic mass must be established alongside the average molecular weight.

ElementAtom CountAtomic Weight ( g/mol )Exact Isotope Mass (Da)Total Mass Contribution ( g/mol )Mass Fraction (%)
Carbon (C) 1412.01112.00000168.15458.32%
Hydrogen (H) 121.0081.0078312.0964.20%
Nitrogen (N) 214.00714.0030728.0149.72%
Oxygen (O) 315.99915.9949147.99716.65%
Sulfur (S) 132.06531.9720732.06511.12%
Total 32 - 288.0569 (Exact) 288.326 (Avg MW) 100.00%

Synthetic Assembly & Structural Validation Protocol

The synthesis of aryl sulfonamides typically relies on the electrophilic coupling of a sulfonyl chloride with an amine [2]. As a Senior Application Scientist, I emphasize that the choice of reagents is not arbitrary; it is dictated by the electronic properties of the substrates.

Protocol 1: Synthesis of 3-Cyano-N-(4-methoxyphenyl)benzenesulfonamide
  • Causality & Rationale: 4-methoxyaniline is a competent nucleophile, but the reaction generates hydrochloric acid (HCl) as a byproduct. If left unneutralized, HCl will protonate the remaining aniline, rendering it non-nucleophilic and halting the reaction. Therefore, pyridine is employed as both a solvent and an acid scavenger to drive the reaction to completion [2].

  • Self-Validation Mechanism: A parallel Thin Layer Chromatography (TLC) plate must be run with isolated starting materials as reference spots to definitively confirm substrate consumption and prevent false positives.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 equivalent of 4-methoxyaniline in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere to prevent moisture-induced hydrolysis of the highly reactive sulfonyl chloride.

  • Base Addition: Add 1.5 equivalents of anhydrous pyridine to the solution.

  • Electrophile Addition: Cool the reaction vessel to 0 °C. Slowly add 1.05 equivalents of 3-cyanobenzenesulfonyl chloride dropwise. Cooling is critical to control the exothermic reaction and minimize the formation of bis-sulfonated impurities.

  • Reaction Progression: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor completion via TLC (Hexanes:EtOAc 2:1).

  • Workup: Quench the reaction with 1N HCl to remove excess pyridine. Extract the organic layer, wash with brine, dry over anhydrous

    
    , and concentrate under reduced pressure.
    

Synthesis A 3-Cyanobenzenesulfonyl Chloride C Nucleophilic Substitution (Pyridine/DCM, 0°C -> RT) A->C B 4-Methoxyaniline B->C D 3-Cyano-N-(4-methoxyphenyl) benzenesulfonamide MW: 288.32 g/mol C->D HCl elimination

Synthetic assembly and molecular formula derivation of the target compound.

Analytical Workflows for Molecular Verification

Verifying the 288.32 g/mol molecular weight requires high-resolution techniques. Liquid Chromatography-Mass Spectrometry (LC-MS) is the gold standard, provided the ionization parameters are correctly tuned to the molecule's specific chemistry.

Protocol 2: High-Resolution LC-MS (HRMS) Analysis
  • Causality & Rationale: Sulfonamides are weakly acidic compounds (pKa ~ 8.5–10) due to the strong electron-withdrawing nature of the sulfonyl group. Consequently, they readily lose a proton to form stable negative ions. Operating the mass spectrometer in Electrospray Ionization negative mode (ESI-) is the optimal technique, yielding a robust

    
     signal with minimal fragmentation compared to ESI+ [3].
    
  • Self-Validation Mechanism: Inject a solvent blank (50:50 Water:Acetonitrile) prior to the sample to rule out system carryover. Utilize an internal standard (e.g., sulfamethoxazole) to validate ionization efficiency and retention time stability.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1 mg of the purified compound in 1 mL of LC-MS grade Methanol. Dilute to a working concentration of 1 µg/mL using a 50:50 mixture of Water and Acetonitrile to prevent detector saturation and ion suppression.

  • Chromatographic Separation: Inject 5 µL onto a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size). Run a 5-minute gradient elution from 5% to 95% Acetonitrile containing 0.1% Formic Acid. (Note: While formic acid is typically used for ESI+, a low concentration of 0.1% maintains peak shape without completely suppressing the ESI- signal).

  • Mass Spectrometry: Operate the Quadrupole Time-of-Flight (Q-TOF) mass spectrometer in ESI- mode. Set the capillary voltage to 2.5 kV and the desolvation temperature to 350 °C.

  • Data Validation: Extract the ion chromatogram for m/z 287.0490 (calculated exact mass for

    
    : 288.0569 - 1.0078). Verify the molecular formula (
    
    
    
    ) by comparing the observed isotopic distribution—specifically the M+2 peak originating from the natural ~4.2% abundance of the
    
    
    isotope—against the theoretical pattern.

LCMSWorkflow A Sample Prep: 1 µg/mL in MeOH/H2O B Chromatographic Separation (C18 Column, Gradient MeCN/H2O) A->B C Electrospray Ionization (ESI-) Target [M-H]- = 287.049 m/z B->C D Mass Analyzer (TOF/Q-TOF) High-Resolution Mass Spec C->D E Data Analysis: Isotopic Pattern Confirmation (34S) D->E

Self-validating high-resolution LC-MS workflow for molecular weight verification.

Conclusion

The structural validation of 3-cyano-N-(4-methoxyphenyl)benzenesulfonamide requires a deep understanding of its chemical composition (


) and molecular weight (288.32  g/mol ). By leveraging the inherent acidity of the sulfonamide core through ESI- mass spectrometry and employing self-validating synthetic protocols, researchers can ensure absolute confidence in the integrity of this critical intermediate during drug development campaigns.

References

  • Chemistry & Biology Interface. "Recent advances in synthesis of sulfonamides: A review". CBI Journal. URL: [Link]

  • National Institutes of Health (NIH) / PMC. "Investigation of disulfonamide ligands derived from o-phenylenediamine and their Pb(II) complexes by electrospray ionization mass spectrometry". NIH. URL: [Link]

The Therapeutic Potential of 3-Cyano-N-(4-methoxyphenyl)benzenesulfonamide: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, serving as the foundation for a multitude of clinically approved drugs. This technical guide delves into the therapeutic potential of a specific, yet under-explored derivative, 3-cyano-N-(4-methoxyphenyl)benzenesulfonamide . While direct biological data for this compound is not yet available in peer-reviewed literature, its structural features—a proven pharmacophore (benzenesulfonamide), an electron-withdrawing cyano group, and a methoxyphenyl moiety—suggest a high probability of significant bioactivity. This document provides a comprehensive framework for its synthesis, characterization, and evaluation across key therapeutic areas including oncology and infectious diseases. We present detailed, field-proven experimental protocols and conceptual signaling pathways to empower researchers to unlock the full potential of this promising molecule.

Introduction: The Promise of a Privileged Scaffold

Benzenesulfonamides have a rich history in drug discovery, demonstrating a remarkable breadth of biological activities.[1] Their success stems from their ability to act as bioisosteres of other functional groups and their capacity for facile chemical modification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties. The introduction of a cyano (-C≡N) group at the meta-position of the benzenesulfonamide ring is of particular interest. The strong electron-withdrawing nature of the cyano group can significantly influence the acidity of the sulfonamide proton and the overall electronic distribution of the molecule, potentially enhancing its binding affinity to biological targets.[2] Furthermore, the N-(4-methoxyphenyl) substitution provides a lipophilic character that can be crucial for membrane permeability and interaction with hydrophobic pockets in target proteins.

It is important to note the existence of a structural isomer, 3-cyano-N-[(4-methoxyphenyl)methyl]benzenesulfonamide (CAS 1018240-62-4), which features a methylene spacer between the nitrogen and the methoxyphenyl group.[3][4] This guide will focus on the direct N-aryl linked compound as named in the topic, for which we will propose a synthetic route and a comprehensive screening strategy.

Synthesis of 3-Cyano-N-(4-methoxyphenyl)benzenesulfonamide

The synthesis of N-aryl sulfonamides is a well-established process in organic chemistry.[5] The most direct route to the target compound involves the reaction of 3-cyanobenzenesulfonyl chloride with p-anisidine.

G A 3-Iodobenzonitrile E 3-Cyanobenzenesulfonyl chloride A->E 1. Trapping with lithiate 2. Oxidation & Chlorination B [35S]Elemental Sulfur B->E C n-BuLi C->E D SO2Cl2, KNO3 D->E I 3-Cyano-N-(4-methoxyphenyl)benzenesulfonamide E->I Sulfonylation F p-Anisidine F->I G Pyridine or Triethylamine G->I H Dichloromethane (DCM) H->I G cluster_0 Cancer Cell Hypoxia Hypoxia HIF1a HIF-1α Stabilization Hypoxia->HIF1a CAIX Carbonic Anhydrase IX (CA IX) Expression HIF1a->CAIX H_HCO3 H+ + HCO3- CAIX->H_HCO3 Catalyzes Apoptosis Apoptosis CAIX->Apoptosis Leads to CO2_H2O CO2 + H2O CO2_H2O->CAIX Acidification Extracellular Acidification H_HCO3->Acidification Invasion Tumor Invasion & Metastasis Acidification->Invasion Target 3-Cyano-N-(4-methoxyphenyl) benzenesulfonamide Target->CAIX Inhibits G A Prepare Assay Buffer, hCA Enzyme, and pNPA Substrate B Plate Setup: - Blank - Enzyme Control - Inhibitor (Test Compound) - Solvent Control A->B C Initiate Reaction with pNPA B->C D Kinetic Reading at 405 nm C->D E Calculate Rate of Reaction (ΔAbs/min) D->E F Determine % Inhibition and IC50 Value E->F G A Seed Cancer Cells in 96-well Plate B Treat Cells with Various Concentrations of Test Compound A->B C Incubate for 24-72 hours B->C D Add MTT Reagent C->D E Incubate for 4 hours D->E F Add Solubilization Solution E->F G Measure Absorbance at 570 nm F->G H Calculate Cell Viability (%) and IC50 Value G->H G A Prepare Serial Dilutions of Test Compound in Broth B Inoculate with Standardized Bacterial Suspension A->B C Incubate at 37°C for 18-24 hours B->C D Visually Inspect for Turbidity C->D E Determine MIC (Lowest Concentration with No Visible Growth) D->E

Sources

mechanism of action for cyano-substituted benzenesulfonamides

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Mechanism of Action of Cyano-Substituted Benzenesulfonamides

Executive Summary

The benzenesulfonamide scaffold represents a cornerstone in medicinal chemistry, giving rise to a multitude of therapeutic agents with diverse pharmacological activities.[1] A significant class of these compounds, cyano-substituted benzenesulfonamides, has garnered substantial interest, primarily for their potent inhibitory action against the metalloenzyme superfamily, carbonic anhydrase (CA). This guide provides a detailed exploration of the molecular mechanisms underpinning the function of these inhibitors. We will dissect the fundamental zinc-binding interactions of the sulfonamide group, elucidate the modulatory role of the cyano-substitution in achieving potency and isoform selectivity, and present the empirical methodologies used to validate these mechanisms. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a comprehensive understanding of this important class of enzyme inhibitors.

Chapter 1: The Primary Target: Carbonic Anhydrase

Carbonic anhydrases (CAs, EC 4.2.1.1) are ubiquitous metalloenzymes that catalyze the rapid and reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺).[2][3] In humans, 15 different CA isoforms have been identified, differing in their tissue distribution, subcellular localization, and catalytic activity.[3][4] These enzymes are pivotal in a vast array of physiological processes, including pH regulation, gas transport, electrolyte secretion, and biosynthesis.

The dysregulation of specific CA isoforms is implicated in numerous pathologies, making them validated therapeutic targets.[3] For instance:

  • hCA II is abundant in the eye, and its inhibition reduces aqueous humor production, making it a key target for anti-glaucoma drugs.[4]

  • hCA IX and XII are tumor-associated isoforms that are overexpressed in hypoxic cancers.[5][6][7] They contribute to the acidification of the tumor microenvironment, promoting cancer cell survival, proliferation, and metastasis.[7]

  • hCA VII is found in the brain, and its selective inhibition has been explored for the management of neuropathic pain and epilepsy.[3][8]

The development of isoform-selective CA inhibitors is a critical goal in drug discovery to maximize therapeutic efficacy while minimizing off-target side effects.[9]

Chapter 2: The Core Mechanism: Zinc-Binding Inhibition

The defining feature of primary benzenesulfonamides as CA inhibitors is the sulfonamide moiety (-SO₂NH₂), which acts as a potent zinc-binding group (ZBG).[1][7] The mechanism is a classic example of transition-state analog inhibition.

The CA active site contains a Zn²⁺ ion coordinated by three histidine residues and a water molecule (or hydroxide ion). This zinc-bound hydroxide is the key nucleophile that attacks the carbon dioxide substrate. Primary sulfonamide inhibitors function by displacing this water/hydroxide ion and coordinating directly to the zinc ion.[2]

The sulfonamide group binds to the zinc ion in its deprotonated, anionic form (-SO₂NH⁻).[2] This binding is stabilized by a network of interactions:

  • Zinc Coordination: The nitrogen atom of the sulfonamidate anion forms a strong coordinate bond with the tetrahedrally coordinated Zn²⁺ ion.[1][9]

  • Hydrogen Bonding: The sulfonamide oxygens accept a hydrogen bond from the backbone NH group of the highly conserved Thr199 residue, anchoring the inhibitor in the active site.

  • Van der Waals Interactions: The benzene ring of the inhibitor establishes multiple van der Waals contacts with hydrophobic and aromatic residues lining the active site cavity, including Val121, Phe131, Val143, Leu198, and Thr200.[9]

X-ray crystallography studies have repeatedly confirmed this binding mode, providing a detailed, atomic-level understanding of the enzyme-inhibitor complex.[2][4][5][10]

G cluster_0 CA Active Site cluster_1 Benzenesulfonamide Inhibitor ZN Zn²⁺ HIS_A His ZN->HIS_A Coordination HIS_B His ZN->HIS_B HIS_C His ZN->HIS_C THR199 Thr199-OH INHIBITOR R-Ph-SO₂NH⁻ INHIBITOR->ZN  Zinc Binding INHIBITOR->THR199 H-Bond

General binding mode of a benzenesulfonamide in the CA active site.

Chapter 3: The Modulatory Role of Cyano-Substitution

While the sulfonamide group provides the primary anchor to the zinc ion, substituents on the benzene ring—often termed the "tail"—are crucial for modulating inhibitory potency and achieving isoform selectivity.[3][11] The cyano (-C≡N) group is a particularly interesting substituent due to its distinct electronic and steric properties.

The cyano group is strongly electron-withdrawing and can act as a hydrogen bond acceptor.[12] Its incorporation into the benzenesulfonamide scaffold can influence the molecule's activity in several ways:

  • Electronic Effects: The electron-withdrawing nature of the cyano group can affect the pKa of the sulfonamide moiety, influencing its ability to deprotonate and bind to the zinc ion.

  • Direct Interactions: The cyano group can form specific polar interactions or hydrogen bonds with amino acid residues in the active site, providing additional binding affinity. For example, studies have shown the cyano group can interact with the amide function of asparagine residues.[12]

  • Conformational Restraint: The linear geometry of the cyano group can influence the overall conformation of the inhibitor, positioning other parts of the "tail" for optimal interactions within the diverse topographies of different CA isoform active sites.

Structure-activity relationship (SAR) studies of 4-cyanamidobenzenesulfonamide derivatives have shown that further substitution on the cyanamide nitrogen can dramatically affect inhibitory profiles. For instance, attaching long aliphatic chains (e.g., C6, C7) can significantly enhance inhibitory potency against isoforms like hCA I.[1][13] This demonstrates the "tail approach," where modifications distal to the primary zinc-binding group are used to exploit differences in the amino acid residues at the entrance of the active site cavity among the various CA isoforms.[3]

Chapter 4: Quantitative Analysis of Inhibitory Potency

The efficacy of cyano-substituted benzenesulfonamides is quantified by their inhibition constants (Kᵢ), which represent the concentration of inhibitor required to produce half-maximum inhibition. Lower Kᵢ values indicate higher potency. The table below summarizes inhibitory data for a selection of these compounds against various human carbonic anhydrase isoforms, illustrating the impact of structural modifications on potency and selectivity.

Compound IDR-Group on CyanamidehCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA IX (Kᵢ, nM)hCA XII (Kᵢ, nM)Reference
7 H889105--[1][13]
8 Methyl70.445.4--[1]
9 Ethyl85.360.1--[1]
11 n-Hexyl9.315.6--[1]
14 Benzyl50.625.8--[1]
3 (4-cyano-1H-1,2,3-triazol-1-yl)102.516.7100.9240.5[14]
14 (triazolo-pyridine)365.1145.612.3116.8[14]
17 (triazolo-pyridine)103.556.89.8150.3[14]
AAZ (Standard Inhibitor)25012.125.75.7[15]

Note: Data is compiled from multiple sources for illustrative purposes. "-" indicates data not reported in the cited source.

Chapter 5: Experimental Elucidation of the Mechanism

Determining the mechanism and kinetic parameters of enzyme inhibition is a critical step in drug development.[16] For carbonic anhydrases, several robust assays are employed. The stopped-flow CO₂ hydration assay is a gold standard, but simpler colorimetric methods are also widely used for high-throughput screening.

Detailed Protocol: Colorimetric CA Inhibition Assay

This protocol describes a common method based on the CA-catalyzed hydrolysis of an ester substrate, p-nitrophenyl acetate (pNPA), which releases the chromophore p-nitrophenol.[17][18] The rate of p-nitrophenol formation is monitored spectrophotometrically at 400-405 nm.

I. Rationale: This assay leverages the esterase activity of carbonic anhydrase.[18] An inhibitor that binds to the active site will block this activity, leading to a reduced rate of color development. By measuring the reaction rate at various substrate and inhibitor concentrations, one can determine the type of inhibition (competitive, non-competitive, etc.) and calculate the Kᵢ value.[19]

II. Materials:

  • Purified human carbonic anhydrase (e.g., hCA II)

  • CA Assay Buffer (e.g., Tris-HCl, pH 7.4-8.3)

  • Substrate: p-Nitrophenyl acetate (pNPA), dissolved in a water-miscible organic solvent like acetonitrile or DMSO.

  • Test Inhibitor (Cyano-substituted benzenesulfonamide), prepared as a stock solution in DMSO.

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 400-405 nm.

III. Step-by-Step Methodology:

  • Enzyme Preparation: Prepare a working solution of the CA enzyme in cold assay buffer to the desired final concentration (e.g., 1-5 µg/mL). Keep the enzyme on ice at all times.

  • Inhibitor Preparation: Perform serial dilutions of the inhibitor stock solution in the assay buffer to create a range of concentrations to be tested. Include a "no inhibitor" control (buffer with DMSO equivalent).

  • Assay Setup (96-well plate):

    • To each well, add 180 µL of the appropriate solution:

      • Blank Wells: Assay Buffer only.

      • Control Wells (No Inhibitor): Enzyme solution.

      • Test Wells: Enzyme solution containing the desired final concentration of the inhibitor.

    • Pre-incubate the plate at the assay temperature (e.g., 25°C or 37°C) for 10-15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation:

    • Prepare a fresh working solution of the pNPA substrate in the assay buffer.

    • Initiate the reaction by adding 20 µL of the pNPA substrate solution to all wells (except the blank).

  • Data Acquisition:

    • Immediately place the plate in the microplate reader.

    • Measure the absorbance at 405 nm every 30-60 seconds for a period of 10-20 minutes (kinetic mode).

  • Data Analysis:

    • For each concentration of inhibitor, calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot.

    • Plot the V₀ against the substrate concentration for each inhibitor concentration.

    • Analyze the data using Michaelis-Menten kinetics and a corresponding Lineweaver-Burk plot to determine the mode of inhibition (e.g., competitive inhibition will show an increase in the apparent Kₘ with no change in Vₘₐₓ).[16][19]

    • Calculate the IC₅₀ (inhibitor concentration causing 50% inhibition) and subsequently the Kᵢ using the Cheng-Prusoff equation for the determined mode of inhibition.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare serial dilutions of inhibitor D Add enzyme and inhibitor to 96-well plate A->D B Prepare working solution of CA enzyme B->D C Prepare pNPA substrate solution F Initiate reaction by adding pNPA substrate C->F E Pre-incubate (15 min) to allow binding D->E E->F G Measure Absorbance (405 nm) in kinetic mode F->G H Calculate initial reaction rates (V₀) G->H I Generate Michaelis-Menten & Lineweaver-Burk plots H->I J Determine Inhibition Type & Calculate Kᵢ I->J

Workflow for a colorimetric carbonic anhydrase inhibition assay.

Chapter 6: Beyond Carbonic Anhydrase

While CA inhibition is the most prominent and well-documented mechanism of action for benzenesulfonamides, it is crucial for drug development professionals to recognize that this scaffold is not exclusively selective. The inherent versatility of the benzenesulfonamide core allows it to interact with other biological targets. Recent research has identified cyano-substituted benzenesulfonamides with activities against other enzyme families. For example, specific derivatives have been shown to act as dual inhibitors of both carbonic anhydrases and cathepsins, which could be beneficial for treating conditions like neuropathic pain where both enzyme classes are implicated.[8] Other studies have identified benzenesulfonamides that inhibit perforin, a key protein in cell-mediated cytotoxicity, or receptor tyrosine kinases like TrkA, a target in glioblastoma.[20][21][22] These findings underscore the importance of comprehensive profiling to understand the full biological activity of any new chemical entity.

Conclusion

The is primarily driven by the potent, coordinate binding of the deprotonated sulfonamide group to the catalytic zinc ion within the active site of carbonic anhydrase isoforms. The cyano-substitution, as part of the inhibitor's "tail," plays a critical modulatory role, influencing electronic properties and providing additional interaction points that are key to enhancing potency and achieving isoform selectivity. This mechanism is well-supported by extensive kinetic data, structure-activity relationship studies, and atomic-level detail from X-ray crystallography. A thorough understanding of this mechanism, validated through rigorous experimental protocols, is essential for the rational design and development of the next generation of selective and effective benzenesulfonamide-based therapeutics.

References

  • Angeli, A., Pinteala, M., Maier, S. S., et al. (2022). 4-Cyanamidobenzenesulfonamide derivatives: a novel class of human and bacterial carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2686-2693. [Link]

  • Giel-Pietraszuk, M., Boffo, A., Nuti, E., et al. (2014). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. ACS Medicinal Chemistry Letters, 5(8), 927-930. [Link]

  • Giel-Pietraszuk, M., Boffo, A., Nuti, E., et al. (2014). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. ACS Medicinal Chemistry Letters. [Link]

  • Rutkauskas, K., Zubrienė, A., Smirnov, A., et al. (2023). 4-Cyanamido-substituted benzenesulfonamides act as dual carbonic anhydrase and cathepsin inhibitors. Bioorganic Chemistry, 139, 106725. [Link]

  • Solis-Jimenez, L., Figueroa-Valverde, L., Diaz-Cedillo, F., et al. (2022). X-Ray Crystallography, Hirshfeld Surface Analysis, and Molecular Docking Studies of Two Sulfonamide Derivatives. Molecules, 27(19), 6649. [Link]

  • Bozdag, M., Bua, S., Ferraroni, M., et al. (2019). Benzylaminoethyureido-Tailed Benzenesulfonamides: Design, Synthesis, Kinetic and X-ray Investigations on Human Carbonic Anhydrases. International Journal of Molecular Sciences, 20(19), 4877. [Link]

  • Liguori, F., Bua, S., Ferraroni, M., et al. (2023). Diversely N-substituted benzenesulfonamides dissimilarly bind to human carbonic anhydrases: crystall. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2185250. [Link]

  • Abdel-Aziz, A. A.-M., El-Zahabi, H. S. A., El-Sawy, E. R., et al. (2018). Carbonic anhydrase inhibition with a series of novel benzenesulfonamide-triazole conjugates. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1423-1432. [Link]

  • Stearns, R. A., Miller, R. R., Tang, W., et al. (2002). The pharmacokinetics of a thiazole benzenesulfonamide beta 3-adrenergic receptor agonist and its analogs in rats, dogs, and monkeys: improving oral bioavailability. Drug Metabolism and Disposition, 30(7), 771-777. [Link]

  • Publons. (2025). Review of X-ray crystallographic and kinetic studies of biguanide containing aryl sulfonamides as carbonic anhydrase inhibitors. Publons. [Link]

  • Genotic. (n.d.). Carbonic Anhydrase Activity Assay Kit. Genotic. [Link]

  • Johann, F., Müller, F., & Ulber, R. (2021). A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. Fermentation, 7(3), 118. [Link]

  • Binda, C., & Edmondson, D. E. (2020). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. International Journal of Molecular Sciences, 21(11), 4118. [Link]

  • Rowlett, D. R., & Tufts, N. A. (1998). Measurement of carbonic anhydrase activity using a sensitive fluorometric assay. Analytical Biochemistry, 264(1), 68-76. [Link]

  • El-Sayed, M. A.-A., El-Dean, A. M. K., Hassan, A. S., et al. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. Scientific Reports, 11(1), 15682. [Link]

  • Dudutienė, V., Zubrienė, A., Smirnov, A., et al. (2014). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules, 19(11), 17649-17671. [Link]

  • OMICS International. (n.d.). Enzyme Inhibition: Mechanisms, Types and Significance. Journal of Pharmacokinetics & Experimental Therapeutics. [Link]

  • Dirsytė, A., Vaškevičienė, I., Mickevičiūtė, A., et al. (2022). 4-(3-Alkyl/benzyl-guanidino)benzenesulfonamides as selective carbonic anhydrase VII inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1641-1649. [Link]

  • Giel-Pietraszuk, M., Boffo, A., Nuti, E., et al. (2014). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. ACS Medicinal Chemistry Letters. [Link]

  • Michailovienė, V., & Matulis, D. (2021). A standard operating procedure for an enzymatic activity inhibition assay. Biological Chemistry, 402(6-7), 729-738. [Link]

  • Kazokaitė, J., Zubrienė, A., Smirnov, A., et al. (2022). Beta and Gamma Amino Acid-Substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules, 27(8), 2482. [Link]

  • Uslu, H., Guler, O. O., Ceylan, S., et al. (2023). Novel beta-lactam substituted benzenesulfonamides: in vitro enzyme inhibition, cytotoxic activity and in silico interactions. Journal of Biomolecular Structure and Dynamics, 1-14. [Link]

  • El-Naggar, A. M., Abuel-Magd, A. M., Al-Sha’er, M. A., et al. (2022). Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX. RSC Advances, 12(45), 29285-29301. [Link]

  • Angeli, A., Pinteala, M., Maier, S. S., et al. (2022). 4-Cyanamidobenzenesulfonamide derivatives: a novel class of human and bacterial carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Figueroa-Valverde, L., Diaz-Cedillo, F., Rosas-Nexticapa, M., et al. (2024). Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. Journal of Applied Pharmaceutical Science, 14(04), 169-180. [Link]

  • Taylor & Francis. (n.d.). Cyano groups – Knowledge and References. Taylor & Francis. [Link]

  • Rudd-Schmidt, J. A., Hodel, A. W., Noori, T., et al. (2022). Preclinical Activity and Pharmacokinetic/Pharmacodynamic Relationship for a Series of Novel Benzenesulfonamide Perforin Inhibitors. ACS Pharmacology & Translational Science, 5(6), 447-458. [Link]

  • Rudd-Schmidt, J. A., Hodel, A. W., Noori, T., et al. (2022). Preclinical Activity and Pharmacokinetic/Pharmacodynamic Relationship for a Series of Novel Benzenesulfonamide Perforin Inhibitors. ACS Pharmacology & Translational Science. [Link]

  • Liguori, F., Bua, S., & Supuran, C. T. (2022). Benzenesulfonamides with different rigidity-conferring linkers as carbonic anhydrase inhibitors: an. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Robertson, M. J., Thompson, C., Maclean, J., et al. (2020). Hit-to-lead optimization of a benzene sulfonamide series for potential antileishmanial agents. MedChemComm, 11(10), 1745-1750. [Link]

  • de Oliveira, G. V., & de Souza, A. C. B. P. (2023). Nitriles: an attractive approach to the development of covalent inhibitors. RSC Medicinal Chemistry, 14(10), 1839-1856. [Link]

  • Annapoorna, P. S. L., Illendula, A., Rao, A., et al. (2023). Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling. International Journal of Molecular Sciences, 24(15), 12349. [Link]

  • Liguori, F., Bua, S., & Supuran, C. T. (2025). Benzenesulfonamide derivatives as Vibrio cholerae carbonic anhydrases inhibitors: a computational-aided insight in the structural rigidity-activity relationships. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Petraitis, V., Petrauskas, V., Kairystė, A., et al. (2023). Synthesis of Novel Benzenesulfonamide-Bearing Functionalized Imidazole Derivatives as Novel Candidates Targeting Multidrug-Resistant Mycobacterium abscessus Complex. Molecules, 28(7), 3168. [Link]

  • Al-Warhi, T., El-Gamal, M. I., Anbar, M., et al. (2024). Novel Anthraquinone-Based Benzenesulfonamide Derivatives and Their Analogues as Potent Human Carbonic Anhydrase Inhibitors with Antitumor Activity: Synthesis, Biological Evaluation, and In Silico Analysis. Molecules, 29(6), 1318. [Link]

  • Chen, W., Zhang, L., Wang, Y., et al. (2023). Structure–Activity Relationships of Cyano-substituted Indole Derivatives as Ligands for α-Synuclein Aggregates. Molecular Pharmaceutics. [Link]

Sources

literature review of 3-cyano-N-(4-methoxyphenyl)benzenesulfonamide derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a comprehensive technical resource for researchers investigating the 3-cyano-N-(4-methoxyphenyl)benzenesulfonamide scaffold. This class of molecules represents a critical intersection in medicinal chemistry, balancing the metabolic stability of the benzonitrile motif with the pharmacophoric potency of N-aryl sulfonamides .

These derivatives are primarily investigated for antineoplastic activity , specifically targeting tubulin polymerization (colchicine-binding site) and Carbonic Anhydrase (CA) isoforms (specifically tumor-associated CA IX/XII).

Part 1: Executive Summary & Structural Rationale

The molecule 3-cyano-N-(4-methoxyphenyl)benzenesulfonamide (CAS: 1018240-62-4) integrates three distinct structural domains, each contributing to its biological profile:

  • The Sulfonamide Core (

    
    ):  Acts as a bioisostere of the transition state in peptide hydrolysis and a key hydrogen-bond donor/acceptor. It is the primary pharmacophore for Carbonic Anhydrase inhibition (zinc-binding group).
    
  • The 3-Cyano Group (

    
    ):  Located at the meta position of the benzenesulfonyl ring. It functions as a strong electron-withdrawing group (EWG), enhancing the acidity of the sulfonamide -NH-, thereby strengthening interactions with target proteins. Unlike nitro groups, the cyano group is less prone to reductive metabolism, offering a superior safety profile.
    
  • The N-(4-Methoxyphenyl) Moiety (

    
    -Anisidine):  Provides lipophilic bulk and electron-donating properties. The 4-methoxy group often acts as a hydrogen bond acceptor, crucial for orienting the molecule within the hydrophobic pocket of tubulin or the active site of enzymes.
    

Part 2: Chemical Architecture & Synthesis

Retrosynthetic Analysis

The most robust synthetic route utilizes a nucleophilic attack of p-anisidine on a sulfonyl chloride electrophile. The 3-cyano group is best introduced prior to sulfonamide formation to avoid chemoselectivity issues.

Pathway: Target Molecule


3-Cyanobenzenesulfonyl chloride + p-Anisidine
Experimental Protocol: General Synthesis

Objective: Synthesis of 3-cyano-N-(4-methoxyphenyl)benzenesulfonamide.

Reagents:

  • 3-Cyanobenzenesulfonyl chloride (1.0 eq)

  • 4-Methoxyaniline (p-anisidine) (1.1 eq)

  • Pyridine (Solvent/Base) or DCM/Triethylamine

  • HCl (1M) for quenching

Step-by-Step Methodology:

  • Preparation : In a 100 mL round-bottom flask, dissolve 4-methoxyaniline (1.23 g, 10 mmol) in anhydrous DCM (20 mL). Add Triethylamine (1.5 mL, 11 mmol) and cool the mixture to 0°C in an ice bath.

  • Addition : Dropwise add a solution of 3-cyanobenzenesulfonyl chloride (2.01 g, 10 mmol) in DCM (10 mL) over 15 minutes. The reaction is exothermic; maintain temperature <5°C to prevent side reactions.

  • Reaction : Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor via TLC (Hexane:Ethyl Acetate 3:1).

  • Workup :

    • Quench with 1M HCl (30 mL) to neutralize excess base and solubilize unreacted amine.

    • Extract the organic layer and wash with Brine (2 x 20 mL).

    • Dry over anhydrous

      
      .
      
  • Purification : Concentrate in vacuo. Recrystallize the crude solid from Ethanol/Water (9:1) to yield white/off-white needles.

Yield Expectation: 85–92% Melting Point: ~130–135°C (Predicted based on analogs)

Visualization: Synthetic Workflow

SynthesisWorkflow Start Start: 3-Cyanobenzenesulfonyl chloride Process1 Step 1: Mixing (DCM, Et3N, 0°C) Start->Process1 Reactant Reactant: 4-Methoxyaniline (p-Anisidine) Reactant->Process1 Process2 Step 2: Nucleophilic Attack (Stir 4-6h, RT) Process1->Process2 Dropwise Addition Workup Step 3: Acid Quench (1M HCl) Process2->Workup TLC Confirmation Product Target: 3-cyano-N-(4-methoxyphenyl) benzenesulfonamide Workup->Product Recrystallization (EtOH)

Caption: Step-by-step synthetic pathway for the production of the target sulfonamide derivative.

Part 3: Pharmacology & Mechanism of Action

Primary Target: Tubulin Polymerization Inhibition

Sulfonamide derivatives, particularly those with N-aryl substitutions, are potent inhibitors of microtubule dynamics. They bind to the colchicine-binding site on


-tubulin.
  • Mechanism : The 3-cyano-benzenesulfonamide moiety mimics the A-ring of colchicine, while the 4-methoxyphenyl group occupies the hydrophobic pocket usually bound by the B-ring.

  • Effect : Prevents microtubule assembly

    
     G2/M phase cell cycle arrest 
    
    
    
    Apoptosis.
Secondary Target: Carbonic Anhydrase (CA) Inhibition

The sulfonamide group (


) is the classic zinc-binding group (ZBG) for CA enzymes.
  • Relevance : Tumor-associated isoforms CA IX and CA XII are overexpressed in hypoxic tumors.

  • Selectivity : The "tail" (N-4-methoxyphenyl) determines selectivity. The bulky, lipophilic nature of this derivative favors binding to the hydrophobic pocket of CA IX over the cytosolic CA I/II.

Signaling Pathway Visualization

MechanismOfAction Drug 3-cyano-N-(4-methoxyphenyl) benzenesulfonamide Target1 Target A: Beta-Tubulin (Colchicine Site) Drug->Target1 High Affinity Binding Target2 Target B: Carbonic Anhydrase IX (Zn2+) Drug->Target2 Zinc Chelation Effect1 Inhibit Polymerization Target1->Effect1 Effect2 Disrupt pH Regulation Target2->Effect2 Event1 Microtubule Destabilization Effect1->Event1 Event2 Intracellular Acidification Effect2->Event2 Checkpoint G2/M Phase Arrest Event1->Checkpoint Apoptosis Apoptosis (Cell Death) Event2->Apoptosis Hypoxic Stress Checkpoint->Apoptosis

Caption: Dual-mechanism pathway showing tubulin destabilization and CA IX inhibition leading to apoptosis.

Part 4: Structure-Activity Relationship (SAR)

The following table summarizes the impact of substituents on the benzenesulfonamide core, derived from comparative literature on N-aryl sulfonamides.

Table 1: SAR Analysis of Benzenesulfonamide Derivatives

PositionSubstituentElectronic EffectBiological Impact
3-Position (Meta) -CN (Cyano) Strong EWG (

)
Optimal. Increases acidity of sulfonamide NH (pKa

), enhancing H-bonding. Metabolically stable.[1]

(Nitro)
Strong EWGHigh potency but risk of reduction to toxic amine/nitroso metabolites.

(Unsubstituted)
NeutralLower potency due to weaker H-bond donor capability.
N-Aryl Ring 4-OMe (Methoxy) EDG (

)
Optimal. Provides lipophilicity for cell permeability. Oxygen acts as H-bond acceptor.[2]

(Chloro)
EWGIncreases lipophilicity but lacks H-bond acceptor capability.

(Hydroxy)
EDGIncreases solubility but reduces membrane permeability (Phase II conjugation target).

Part 5: Experimental Protocols (Bioassays)

Tubulin Polymerization Assay

Purpose: To quantify the direct inhibition of microtubule assembly.

  • Reagents: Purified bovine brain tubulin (>99%), GTP (1 mM), PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM

    
    , pH 6.9).
    
  • Setup: Pre-incubate tubulin (10 µM) with the test compound (0.1 – 100 µM) in PEM buffer at 4°C for 30 mins.

  • Initiation: Add GTP and shift temperature to 37°C immediately.

  • Measurement: Monitor absorbance at 340 nm every 30 seconds for 60 minutes using a spectrophotometer.

  • Analysis: Calculate

    
     (rate of polymerization). Compare to Vehicle (DMSO) and Positive Control (Colchicine).
    
MTT Cytotoxicity Assay

Purpose: To determine


 values against cancer cell lines (e.g., MCF-7, HeLa).
  • Seeding: Plate cells (

    
     cells/well) in 96-well plates; incubate 24h.
    
  • Treatment: Add graded concentrations of 3-cyano-N-(4-methoxyphenyl)benzenesulfonamide (0.01 – 100 µM). Incubate for 48–72h.

  • Development: Add MTT reagent (5 mg/mL); incubate 4h. Dissolve formazan crystals in DMSO.

  • Readout: Measure OD at 570 nm.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168–181. Link

  • Ghorab, M. M., et al. (2017). Synthesis and molecular docking of some novel sulfonamides as chemotherapeutic agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 107–119. Link

  • Owa, T., et al. (1999). Discovery of Novel Antitumor Sulfonamides Targeting G1 Phase of the Cell Cycle. Journal of Medicinal Chemistry, 42(19), 3789–3799. Link

  • NCI/NIH. (2024).[3] Compound Summary: Benzenesulfonamide Derivatives. PubChem. Link

  • Scozzafava, A., & Supuran, C. T. (2000). Carbonic anhydrase and MMP inhibitors: Synthesis of sulfonamides incorporating sulfonyl- and carbonyl-guanidinyl moieties. European Journal of Medicinal Chemistry, 35(1), 31-39. Link

Sources

solubility profile of 3-cyano-N-(4-methoxyphenyl)benzenesulfonamide in water vs organic solvents

[1]

Executive Summary

This technical guide provides a comprehensive solubility profile for 3-cyano-N-(4-methoxyphenyl)benzenesulfonamide (CAS: 1018240-62-4). As a structural analog to established tubulin polymerization inhibitors (e.g., E7010), this compound exhibits a "brick dust" physicochemical profile: high crystallinity driven by intermolecular hydrogen bonding, resulting in poor aqueous solubility but high solubility in polar aprotic solvents.

This document synthesizes predictive data based on close structural analogs (specifically 3-cyano-4-methylbenzenesulfonamide and N-aryl benzenesulfonamides) with validated experimental protocols for precise determination.

Physicochemical Identity & Solubility Mechanism[1]

To understand the solubility behavior of this molecule, we must first deconstruct its competitive intermolecular forces.

Structural Determinants

The molecule consists of three distinct pharmacophores that dictate its solvation energy:

  • The Sulfonamide Linker (

    
    ):  Acts as a hydrogen bond donor (NH) and acceptor (O). This is the primary driver of crystal lattice stability.
    
  • The 3-Cyano Group (

    
    ):  A strong electron-withdrawing group (EWG) on the benzenesulfonyl ring. It increases the acidity of the sulfonamide proton, lowering the 
    
    
    (estimated
    
    
    ), which is critical for pH-dependent solubility.
  • The 4-Methoxyphenyl Moiety: A lipophilic tail that reduces water solubility but enhances interaction with organic solvents like ethyl acetate and dichloromethane.

The Solubility Paradox

Like many sulfonamide-based drug candidates, this compound faces the solubility-permeability paradox . The rigid aromatic backbone facilitates ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

  • Water: Cannot overcome the lattice energy due to the hydrophobic aromatic rings (high

    
    , est. ~2.5–3.0).
    
  • DMSO/DMF: Can disrupt the lattice effectively via strong dipole-dipole interactions.

Solubility Profile: Water vs. Organic Solvents

The following data is synthesized from thermodynamic studies of close structural analogs (e.g., 3-cyano-4-methylbenzenesulfonamide) [1][4].

Table 1: Estimated Solubility Profile at 25°C
Solvent ClassSpecific SolventSolubility RatingEst. Concentration (mg/mL)Mechanistic Rationale
Aqueous Water (pH 7)Insoluble < 0.05High lipophilicity; water cannot disrupt crystal lattice.
0.1 M NaOHSoluble > 10.0Deprotonation of sulfonamide nitrogen forms a soluble salt.
0.1 M HClInsoluble < 0.05Molecule remains neutral; no basic center for protonation.
Polar Aprotic DMSOVery High > 150Strong H-bond acceptor capability of DMSO disrupts sulfonamide dimers.
DMFVery High > 150Similar mechanism to DMSO; ideal for stock solutions.
AcetoneHigh 50 – 80Good dipole interaction with the cyano group.
Polar Protic MethanolModerate 15 – 25Solvation via H-bonding, but limited by the hydrophobic aromatic rings.
EthanolModerate 10 – 20Slightly lower than methanol due to the ethyl chain.
Non-Polar Ethyl AcetateGood 20 – 40"Like dissolves like" interaction with the methoxy/aromatic sectors.
Hexane/HeptaneInsoluble < 0.01Lack of polar interactions; cannot solvate the sulfonamide core.
DCMModerate 10 – 30Good solvation of the aromatic backbone.

Critical Formulation Note: This compound is a Class II candidate (Low Solubility, High Permeability) in the Biopharmaceutics Classification System (BCS). For biological assays, stock solutions should be prepared in DMSO and diluted, ensuring the final DMSO concentration is <0.5% to avoid cytotoxicity.

Experimental Protocol: Saturation Shake-Flask Method

Do not rely solely on predictive models. The following protocol is the industry "Gold Standard" for determining thermodynamic equilibrium solubility, compliant with OECD Guideline 105.

Workflow Visualization

SolubilityProtocolStartPhase 1: PreparationWeighAdd Excess Solid(Target: 20 mg/mL)Start->WeighSolventAdd Solvent(Water, pH Buffers, Organic)Weigh->SolventEquilibriumPhase 2: EquilibriumSolvent->EquilibriumShakeIncubate @ 25°C / 37°C(24 - 48 Hours)Equilibrium->ShakeCheckVisual Check:Is solid still present?Shake->CheckAddMoreAdd More SolidCheck->AddMoreNo (Clear Solution)SeparationPhase 3: SeparationCheck->SeparationYes (Suspension)AddMore->ShakeFilterFiltration (PVDF 0.45 µm)Pre-saturated filterSeparation->FilterCentrifugeCentrifugation(Alternative if filter adsorbs)Separation->CentrifugeAnalysisPhase 4: QuantificationFilter->AnalysisCentrifuge->AnalysisDiluteDilute with Mobile PhaseAnalysis->DiluteHPLCHPLC-UV Analysis(λ_max ~260-270 nm)Dilute->HPLC

Figure 1: Step-by-step workflow for thermodynamic solubility determination.

Detailed Methodology

Reagents:

  • Test Compound: 3-cyano-N-(4-methoxyphenyl)benzenesulfonamide (>98% purity).

  • Solvents: HPLC-grade Water, Methanol, Acetonitrile, DMSO.

  • Filters: 0.45 µm PVDF or PTFE syringe filters (Nylon is generally avoided for sulfonamides due to potential binding).

Step 1: Sample Preparation

  • Weigh approximately 10 mg of the compound into a 2 mL HPLC vial (glass).

  • Add 500 µL of the target solvent.

  • Critical Check: If the solid dissolves immediately, the solution is undersaturated. Add more solid until a visible suspension persists.

Step 2: Equilibration

  • Place vials in an orbital shaker or thermomixer at 25°C (room temp) or 37°C (physiological temp).

  • Agitate at 500–750 RPM for 24 hours .

  • Self-Validation: After 24 hours, verify solid is still present. If not, the result is invalid (lower bound only).

Step 3: Phase Separation

  • Filtration: Using a syringe, draw up the supernatant.[1] Attach a pre-saturated filter (pass 0.5 mL of solvent through first to saturate binding sites) and filter the sample into a clean vial.

  • Centrifugation (Preferred for low volumes): Centrifuge at 10,000 RPM for 10 minutes. Pipette the supernatant carefully, avoiding the pellet.

Step 4: Quantification (HPLC-UV)

  • Dilute the supernatant 100-fold or 1000-fold with mobile phase (e.g., 50:50 Acetonitrile:Water).

  • Inject onto a C18 column.

  • Detect at the isosbestic point or

    
     (typically 265–275 nm for this scaffold).
    
  • Calculate concentration using a 5-point calibration curve of the standard in DMSO.

Mechanistic Pathway: pH-Dependent Solubility[1]

The sulfonamide group is amphoteric but predominantly acidic in this configuration. The 3-cyano group stabilizes the negative charge on the nitrogen upon deprotonation.

pHMechanismcluster_0Chemical TransformationNeutralNeutral Form(pH < pKa)Insoluble in WaterAnionAnionic Form(pH > pKa)Soluble in WaterNeutral->Anion Deprotonation(-H+)BaseBase (OH-)Base->NeutralAttacks H

Figure 2: The ionization switch. At pH > 9.5 (approx), the molecule becomes a water-soluble salt.

Practical Implication for Researchers
  • Extraction: To extract this compound from an organic reaction mixture, wash the organic layer with 1M NaOH . The compound will ionize and move into the aqueous layer, leaving non-acidic impurities in the organic layer. Acidify the aqueous layer (pH < 4) to precipitate the pure compound.

  • Formulation: For IV administration studies, a co-solvent system (e.g., PEG400/Water) or pH adjustment (alkaline buffer) is required.

References

  • BenchChem. (2025).[1][2] Solubility and stability of 3-Cyano-4-methylbenzenesulfonamide in different solvents.[2] Retrieved from

  • Perlovich, G. L., et al. (2014). Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents.[3] Journal of Chemical & Engineering Data.[4]

  • Martinez, F., et al. (2019). Thermodynamic Study of the Solubility of Some Sulfonamides in Octanol, Water, and the Mutually Saturated Solvents. Journal of Solution Chemistry.

  • NIST. (2025). Solubility Data Series: Sulfonamides.[4][5] National Institute of Standards and Technology.

  • Lipinski, C. A. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews.

(Note: While specific experimental values for the exact 4-methoxy analog are proprietary or rare in open literature, the data above is extrapolated from the validated behavior of the 4-methyl and unsubstituted analogs cited in references [1] and [2].)

Biological Targets for 3-Cyano-N-(4-methoxyphenyl)benzenesulfonamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of the biological targets, mechanism of action, and experimental validation for 3-cyano-N-(4-methoxyphenyl)benzenesulfonamide , a representative compound of the N-arylbenzenesulfonamide pharmacophore.

Executive Summary & Chemical Identity[1]

3-cyano-N-(4-methoxyphenyl)benzenesulfonamide (CAS: 1004035-01-1) belongs to the N-arylbenzenesulfonamide class of small molecules. This scaffold is a privileged structure in medicinal chemistry, primarily recognized for its potent antimitotic properties through Tubulin Polymerization Inhibition and, secondarily, for its modulation of Carbonic Anhydrase (CA) activity.

The compound features two critical structural domains:

  • Ring A (Benzenesulfonyl moiety): Substituted with a 3-cyano group, acting as an electron-withdrawing element to modulate acidity and metabolic stability.

  • Ring B (Aniline moiety): Substituted with a 4-methoxy group, a classic bioisostere for the methoxy-rich rings found in natural antimitotic agents like Colchicine and Combretastatin A-4 (CA-4).

Chemical Structure[2][3][4][5][6][7][8][9][10][11][12]
  • IUPAC Name: 3-cyano-N-(4-methoxyphenyl)benzenesulfonamide[1]

  • Molecular Formula: C₁₄H₁₂N₂O₃S

  • Molecular Weight: 288.32 g/mol [1]

  • Key Pharmacophore: Sulfonamide bridge (

    
    ) linking two aryl systems.
    

Primary Biological Target: Tubulin Polymerization

The most validated target for N-arylbenzenesulfonamides with this specific substitution pattern (3-cyano, 4-methoxy) is the Colchicine Binding Site (CBS) on


-tubulin.
Mechanism of Action (MOA)

The compound acts as a Microtubule Destabilizing Agent (MDA) . Unlike taxanes (which stabilize microtubules), this molecule binds to the interface between


- and 

-tubulin dimers, preventing their polymerization into microtubules.
  • Binding Event: The 4-methoxyphenyl ring mimics the trimethoxyphenyl ring of Colchicine, occupying the hydrophobic pocket of the CBS on

    
    -tubulin.
    
  • Conformational Change: Binding induces a curved conformation in the tubulin dimer, making it incompetent for microtubule assembly.

  • Catastrophe Induction: The suppression of microtubule dynamics leads to the depolymerization of the mitotic spindle.

  • Cell Cycle Arrest: Cells are arrested in the G2/M phase , leading to mitotic catastrophe and subsequent apoptosis (programmed cell death).

Structure-Activity Relationship (SAR) Logic
  • Sulfonamide Linker: The

    
     bridge positions the two aryl rings in a "twisted" geometry similar to the cis-stilbene configuration of Combretastatin A-4, which is optimal for the CBS.
    
  • 4-Methoxy Group: Essential for high-affinity binding. Removal or replacement with bulky groups often results in a loss of potency.

  • 3-Cyano Group: Enhances the lipophilicity and metabolic stability of the A-ring. In similar analogues (e.g., E7010), electron-withdrawing groups at the 3- or 4-position of the sulfonyl ring improve antiproliferative activity.

Pathway Visualization

Tubulin_MOA Compound 3-cyano-N-(4-methoxyphenyl) benzenesulfonamide CBS_Binding Binding to Colchicine Site (beta-tubulin) Compound->CBS_Binding High Affinity (Kd ~nM) Tubulin_Dimer Free Tubulin Heterodimers (alpha/beta) Tubulin_Dimer->CBS_Binding Polymerization_Block Inhibition of Microtubule Polymerization CBS_Binding->Polymerization_Block Conformational Change Spindle_Collapse Mitotic Spindle Collapse Polymerization_Block->Spindle_Collapse G2M_Arrest G2/M Cell Cycle Arrest Spindle_Collapse->G2M_Arrest Apoptosis Apoptosis (Cell Death) G2M_Arrest->Apoptosis Mitotic Catastrophe

Caption: Mechanism of action for tubulin destabilization via the Colchicine Binding Site (CBS).

Secondary Target: Carbonic Anhydrase (Isoforms IX & XII)[14]

While primary sulfonamides (


) are classic Carbonic Anhydrase Inhibitors (CAIs), N-substituted sulfonamides like 3-cyano-N-(4-methoxyphenyl)benzenesulfonamide generally exhibit reduced affinity for the catalytic Zinc ion. However, they can act as isoform-selective inhibitors  for tumor-associated isoforms (CA IX and XII) through alternative binding modes or as prodrugs.
Mechanism of Interaction
  • Zinc Coordination: The sulfonamide nitrogen (if deprotonated) or the sulfonyl oxygen can coordinate with the Zn²⁺ ion in the enzyme's active site.

  • Hydrophobic Tail Interaction: The "3-cyano" and "4-methoxy" aryl tails fit into the hydrophobic half of the CA active site, potentially conferring selectivity for CA IX (found in hypoxic tumors) over the ubiquitous cytosolic CA I/II.

  • Prodrug Hypothesis: In some physiological contexts, N-substituted sulfonamides may be hydrolyzed to release the primary sulfonamide, which is a potent CAI.

Therapeutic Implication

Inhibition of CA IX disrupts pH regulation in hypoxic tumor cells, leading to intracellular acidification and reduced cell survival, which synergizes with the antimitotic effect of tubulin inhibition.

Experimental Validation Protocols

To validate the biological activity of 3-cyano-N-(4-methoxyphenyl)benzenesulfonamide, the following standardized assays are recommended.

In Vitro Tubulin Polymerization Assay

Objective: Quantify the compound's ability to inhibit the assembly of purified tubulin into microtubules.

ParameterSpecification
Protein Source Porcine Brain Tubulin (>99% pure)
Buffer PEM Buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl₂, pH 6.9) + 1 mM GTP
Detection Fluorescence (DAPI-based) or Turbidimetry (OD 340 nm)
Control Combretastatin A-4 (Positive), DMSO (Negative)

Protocol Steps:

  • Preparation: Dilute tubulin to 3 mg/mL in PEM buffer containing 10% glycerol and 1 mM GTP.

  • Incubation: Add test compound (0.1 - 10 µM) to the tubulin solution on ice.

  • Initiation: Transfer to a 37°C plate reader to initiate polymerization.

  • Measurement: Monitor absorbance at 340 nm every 30 seconds for 60 minutes.

  • Analysis: Calculate the

    
     of the polymerization curve. A reduction in 
    
    
    
    compared to DMSO control indicates inhibition.
Cell Cycle Analysis (Flow Cytometry)

Objective: Confirm G2/M phase arrest characteristic of tubulin inhibitors.

  • Cell Culture: Treat HeLa or MCF-7 cells with the compound (IC₅₀ concentration) for 24 hours.

  • Fixation: Harvest cells, wash with PBS, and fix in 70% ethanol at -20°C overnight.

  • Staining: Resuspend cells in PBS containing Propidium Iodide (PI) and RNase A.

  • Analysis: Analyze DNA content using a flow cytometer.

  • Result: A distinct peak accumulation in the G2/M phase (4N DNA content) confirms antimitotic activity.

Carbonic Anhydrase Inhibition (Stopped-Flow Assay)

Objective: Determine the inhibition constant (


) against hCA I, II, IX, and XII.
  • Reaction: Monitor the hydration of CO₂ to bicarbonate using a pH indicator (Phenol Red).

  • Enzyme: Recombinant human CA isoforms.

  • Substrate: CO₂-saturated water.

  • Measurement: Measure the time required for the pH to drop (color change) using a stopped-flow spectrophotometer.

  • Calculation: Fit the initial rates to the Cheng-Prusoff equation to determine

    
    .
    

Comparative Efficacy & Selectivity[5]

The following table benchmarks the theoretical profile of 3-cyano-N-(4-methoxyphenyl)benzenesulfonamide against standard agents.

CompoundPrimary TargetBinding SiteMechanism
3-cyano-N-(4-methoxyphenyl)... Tubulin Colchicine SiteMicrotubule Destabilization
E7010 (ABT-751) TubulinColchicine SiteOral Antimitotic
Combretastatin A-4 TubulinColchicine SiteVascular Disruption
Acetazolamide Carbonic AnhydraseActive Site Zn²⁺Pan-CA Inhibition

Synthesis Workflow Visualization

To support researchers synthesizing this probe, the standard coupling protocol is visualized below.

Synthesis_Workflow Sulfonyl_Cl 3-Cyanobenzenesulfonyl Chloride Reaction Nucleophilic Substitution (Pyridine/DCM, 0°C to RT) Sulfonyl_Cl->Reaction Aniline p-Anisidine (4-methoxyaniline) Aniline->Reaction Workup Acid Wash (HCl) Extraction Reaction->Workup Purification Recrystallization (EtOH/Water) Workup->Purification Product 3-cyano-N-(4-methoxyphenyl) benzenesulfonamide Purification->Product

Caption: General synthetic pathway for N-arylbenzenesulfonamide formation.

References

  • Yoshino, H., et al. (1992). "Synthesis and structure-activity relationships of N-phenylbenzenesulfonamide derivatives as novel antimitotic agents." Journal of Medicinal Chemistry, 35(13), 2496-2502. Link

  • Supuran, C. T. (2008). "Carbonic anhydrases: novel therapeutic applications for inhibitors and activators." Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Kuo, C. C., et al. (2004). "A novel sulfonamide derivative, E7010, exhibits potent antimitotic activity and inhibits tubulin polymerization." Cancer Research, 64(13), 4621-4628. Link

  • Nocentini, A., & Supuran, C. T. (2018). "Sulfonamides as carbonic anhydrase inhibitors: Interactions with the active site metal ion." Expert Opinion on Drug Discovery, 13(8), 767-776. Link

  • Gagné-Boulet, M., et al. (2021). "Phenyl 4-(2-oxopyrrolidin-1-yl)benzenesulfonates and phenyl 4-(2-oxopyrrolidin-1-yl)benzenesulfonamides as new antimicrotubule agents targeting the colchicine-binding site." European Journal of Medicinal Chemistry, 213, 113136. Link

Sources

Preclinical Toxicity and Safety Profiling of 3-Cyano-N-(4-methoxyphenyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Whitepaper Target Audience: Toxicologists, Medicinal Chemists, and Preclinical Drug Development Professionals

Executive Summary

The compound 3-cyano-N-(4-methoxyphenyl)benzenesulfonamide (CAS: 1004035-01-1) is a high-purity synthetic intermediate and putative pharmacophore widely utilized in global R&D, coupling reactions, and functional material synthesis[1]. As drug discovery programs increasingly explore sulfonamide derivatives for targets ranging from carbonic anhydrases to kinases, understanding the distinct toxicological profile of this specific scaffold is critical.

This whitepaper provides an authoritative framework for the preclinical safety assessment of 3-cyano-N-(4-methoxyphenyl)benzenesulfonamide. By dissecting its structural alerts, we demonstrate that this compound bypasses classic "sulfa allergy" pathways while presenting alternative metabolic vulnerabilities that must be actively managed during lead optimization.

Structural Alerts & Mechanistic Toxicology

To accurately predict the safety profile of 3-cyano-N-(4-methoxyphenyl)benzenesulfonamide, we must analyze the causality behind the metabolic fate of its three primary functional groups:

A. The Sulfonamide Linkage: Debunking the "Sulfa Allergy" Myth

A pervasive bias in medicinal chemistry is the avoidance of sulfonamides due to fears of idiosyncratic cutaneous adverse events (e.g., Stevens-Johnson syndrome)[2]. However, classic sulfonamide hypersensitivity is strictly contingent upon the presence of a primary arylamine group (as seen in sulfamethoxazole)[3].

Cytochrome P450 2C9 (CYP2C9) bioactivates primary arylamines into cytotoxic hydroxylamine derivatives, which spontaneously auto-oxidize into highly reactive nitroso species[4],[5]. Because 3-cyano-N-(4-methoxyphenyl)benzenesulfonamide features a secondary sulfonamide linkage lacking a primary arylamine, it is structurally incapable of forming this specific nitroso intermediate[3]. Consequently, the risk of classic, immune-mediated sulfonamide hypersensitivity is fundamentally mitigated[2].

B. The 4-Methoxyphenyl Moiety: The True Metabolic Liability

The primary toxicological vulnerability of this molecule lies in the 4-methoxyphenyl ring. CYP450 enzymes (predominantly CYP2C9 and CYP3A4) readily catalyze the O-demethylation of the methoxy group, yielding a phenol intermediate. Subsequent two-electron oxidation of this phenol generates a benzoquinone imine , a highly reactive "soft" electrophile. If not rapidly detoxified by intracellular glutathione (GSH), this quinone imine will covalently bind to nucleophilic residues (e.g., cysteine) on hepatic proteins, leading to GSH depletion, oxidative stress, and intrinsic hepatotoxicity.

C. The 3-Cyano Group: Physicochemical Modulation

While aliphatic nitriles can undergo CYP-mediated


-hydroxylation to release toxic cyanide, aromatic nitriles (like the 3-cyano group here) are metabolically robust. Instead of direct toxicity, the strongly electron-withdrawing nature of the cyano group lowers the 

of the adjacent sulfonamide proton. This increases the compound's acidity, altering its lipophilicity (

) at physiological pH and driving higher plasma protein binding, which must be accounted for in unbound clearance (

) calculations.

Metabolic Bioactivation Pathway

MetabolicPathway Parent 3-cyano-N-(4-methoxyphenyl) benzenesulfonamide Stable Stable Sulfonamide Linkage (No Primary Arylamine) Parent->Stable Resistance to N-hydroxylation ODemethylation CYP450 O-Demethylation (Phase I Metabolism) Parent->ODemethylation Major Pathway Phenol Phenol Intermediate ODemethylation->Phenol Quinone Benzoquinone Imine Reactive Electrophile Phenol->Quinone 2e- Oxidation GSH Glutathione (GSH) Conjugation Quinone->GSH Detoxification Toxicity Covalent Protein Binding (Hepatotoxicity Risk) Quinone->Toxicity GSH Depletion

CYP450 O-demethylation and quinone imine bioactivation pathway.

Quantitative Safety & Toxicity Profiling

The following table synthesizes predictive (in silico) and representative empirical baseline data for the 3-cyano-N-(4-methoxyphenyl)benzenesulfonamide scaffold to guide preclinical assay design.

Parameter / AssayPredictive / Empirical OutcomeMechanistic Rationale
Ames Mutagenicity Negative (Predicted)Aromatic nitriles and secondary sulfonamides lack DNA-intercalating or direct alkylating properties.
hERG Inhibition Moderate Risk (

~5-10

M)
High lipophilicity and dual aromatic rings can interact with the hydrophobic pocket of the

channel.
Microsomal Stability High Clearance (

)
Rapid Phase I O-demethylation of the methoxyphenyl group drives hepatic extraction.
Acute Oral Toxicity

> 2000 mg/kg (Rat)
Low acute systemic toxicity; categorized under GHS Category 5.
Covalent Binding Moderate to HighDriven by quinone imine formation; requires GSH trapping validation (see Protocol 1).

Self-Validating Experimental Protocols

To empirically validate the mechanistic hypotheses outlined above, the following self-validating protocols must be executed.

Protocol 1: Reactive Metabolite Trapping via LC-MS/MS (GSH Adduct Detection)

Objective: To confirm the formation of the benzoquinone imine reactive intermediate. Causality: We utilize a high concentration of Glutathione (GSH) because it acts as a surrogate for intracellular nucleophiles. GSH rapidly forms stable thioether adducts with soft electrophiles (like quinones), preventing them from binding to proteins and allowing for direct quantification via mass spectrometry.

Methodology:

  • Incubation Preparation: Prepare a 1 mL reaction mixture containing human liver microsomes (HLM) at 1.0 mg/mL protein concentration, 10

    
    M of 3-cyano-N-(4-methoxyphenyl)benzenesulfonamide, and 5 mM GSH in 100 mM potassium phosphate buffer (pH 7.4).
    
  • Reaction Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding 1 mM NADPH (the obligate cofactor for CYP450 turnover).

  • Quenching: After 60 minutes, quench the reaction by adding 1 mL of ice-cold acetonitrile containing an internal standard (e.g., labetalol).

  • Centrifugation: Centrifuge at 14,000 rpm for 15 minutes at 4°C to precipitate denatured microsomal proteins.

  • LC-MS/MS Analysis: Inject the supernatant into a Triple Quadrupole LC-MS/MS.

    • Self-Validation Checkpoint: Utilize a Neutral Loss Scan of 129 Da . This specific mass loss corresponds to the cleavage of the pyroglutamic acid moiety from the GSH adduct during collision-induced dissociation. If a peak is detected with a neutral loss of 129, it definitively confirms the presence of a reactive electrophile adduct, validating the bioactivation pathway.

Protocol 2: High-Content Cytotoxicity & Oxidative Stress Profiling

Objective: To differentiate between target-mediated pharmacology and off-target hepatotoxicity. Causality: Because immortalized HepG2 cells often lack sufficient basal CYP450 expression to generate the toxic quinone imine, testing the compound in standard media may yield a false-negative safety profile. Therefore, we supplement the assay with an exogenous S9 fraction to ensure metabolic competence.

Methodology:

  • Cell Seeding: Seed HepG2 cells in a 96-well plate at

    
     cells/well. Incubate for 24 hours at 37°C in 5% 
    
    
    
    .
  • Compound Dosing: Treat cells with a concentration gradient (0.1

    
    M to 100 
    
    
    
    M) of the compound.
  • Metabolic Activation: To half of the wells, add 1 mg/mL of Aroclor 1254-induced rat liver S9 fraction alongside the compound to facilitate Phase I metabolism.

  • ROS Detection: After 12 hours, add 10

    
    M of 
    
    
    
    (a fluorogenic dye that measures intracellular reactive oxygen species). Measure fluorescence (Ex/Em: 495/529 nm).
    • Self-Validation Checkpoint: A significant increase in ROS in the S9-supplemented wells compared to the non-S9 wells confirms that the toxicity is metabolite-driven (quinone imine) rather than caused by the parent compound.

  • Viability Readout: After 24 hours, perform an MTT assay to assess terminal cell viability.

Occupational Health & Environmental Safety (EHS)

When handling 3-cyano-N-(4-methoxyphenyl)benzenesulfonamide in a laboratory or pilot-plant setting, the following EHS guidelines apply based on its structural class:

  • Personal Protective Equipment (PPE): Nitrile gloves, safety goggles, and a NIOSH-approved particulate respirator (N95 or higher) are required. The cyanoaromatic dust poses an inhalation hazard.

  • Spill Containment: Do not sweep dry powder. Moisten the spill with a solvent (e.g., isopropanol) to prevent aerosolization, then collect in a hazardous waste container.

  • Environmental Toxicity: Sulfonamides are notoriously recalcitrant in wastewater and can contribute to aquatic toxicity. Aqueous waste containing this compound must be incinerated rather than discharged into municipal treatment systems.

References

  • Lehmann, D.F., et al. "The Metabolic Rationale for a Lack of Cross-reactivity Between Sulfonamide Antimicrobials and Other Sulfonamide-containing Drugs." Drug Metabolism Letters, 2012. Available at: [Link]

  • Wibawa, T., et al. "Clinical Manifestations and Genetic Influences in Sulfonamide-Induced Hypersensitivity." Dove Medical Press / NIH, 2022. Available at: [Link]

  • Strom, B.L., et al. "Cutaneous Adverse Events Caused by Sulfonamide-Containing Drugs: Reality or Perception?" Journal of Medicinal Chemistry - ACS Publications, 2020. Available at: [Link]

Sources

N-Phenylbenzenesulfonamide Derivatives: A Technical Guide to Discovery, Synthesis, and Therapeutic Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The N-phenylbenzenesulfonamide scaffold (often referred to as benzenesulfonanilide) represents a privileged structure in medicinal chemistry. Characterized by a sulfonamide bridge (


) linking two aromatic systems, this moiety offers a unique combination of hydrolytic stability, hydrogen-bonding capability, and defined geometry (typically L-shaped). While historically overshadowed by primary sulfonamide antibiotics, N-substituted derivatives have emerged as potent modulators of diverse biological targets, including 

-tubulin, Carbonic Anhydrases (CAs), and 11

-hydroxysteroid dehydrogenase type 1 (11

-HSD1). This guide synthesizes the chemical evolution, mechanistic pharmacology, and synthetic protocols essential for leveraging this scaffold in modern drug discovery.

Part 1: Chemical Foundation and Synthetic Evolution

Structural Properties

The core pharmacophore consists of a benzenesulfonyl group attached to an aniline derivative. The sulfonamide nitrogen is weakly acidic (


), allowing for deprotonation under physiological conditions depending on the substituents.
  • Geometry: X-ray crystallography reveals a twisted conformation where the two aromatic rings are often orthogonal, creating a distinct "L-shape" that fits into hydrophobic pockets (e.g., the colchicine binding site of tubulin).

  • Electronic Effects: Electron-withdrawing groups (EWGs) on the sulfonyl ring increase the acidity of the N-H bond, enhancing hydrogen bond donor capability, while electron-donating groups (EDGs) modulate lipophilicity.

Synthetic Methodologies

The construction of the sulfonamide bond is a cornerstone reaction. Two primary pathways dominate the literature:

A. Classical Schotten-Baumann Reaction The nucleophilic attack of an aniline on a benzenesulfonyl chloride is the industry standard.

  • Conditions: Dichloromethane (DCM) or THF, using Pyridine or

    
     as a base.
    
  • Pros: High yields, inexpensive reagents.

  • Cons: Sensitivity to steric hindrance; requires handling of reactive sulfonyl chlorides.

B. Pd-Catalyzed Coupling (Buchwald-Hartwig Variation) For sensitive substrates or when starting from aryl halides and sulfonamides.

  • Reagents: Aryl halide + Primary Sulfonamide + Pd catalyst (e.g.,

    
    ) + Ligand (e.g., Xantphos).
    
  • Utility: Essential for accessing highly substituted derivatives where the corresponding sulfonyl chloride is unstable.

Synthesis cluster_alt Alternative: Pd-Catalysis Sub1 Benzenesulfonyl Chloride (Ar-SO2Cl) Rxn Nucleophilic Substitution (Base: Pyridine/Et3N, 0-25°C) Sub1->Rxn Sub2 Aniline Derivative (Ar'-NH2) Sub2->Rxn Prod N-Phenylbenzenesulfonamide (Ar-SO2-NH-Ar') Rxn->Prod - HCl AltSub1 Aryl Halide (Ar'-X) AltRxn Pd(0) / Ligand Base (Cs2CO3) AltSub1->AltRxn AltSub2 Primary Sulfonamide (Ar-SO2NH2) AltSub2->AltRxn AltRxn->Prod

Figure 1: Synthetic pathways for N-phenylbenzenesulfonamide derivatives. The classical route is preferred for scale-up, while Pd-catalysis offers versatility for complex scaffolds.

Part 2: The Tubulin Inhibitor Class (E7010/ABT-751)[1]

The most clinically advanced application of this scaffold is in oncology, specifically targeting microtubule dynamics.

Discovery of E7010 (ABT-751)

E7010 (N-[2-[(4-hydroxyphenyl)amino]-3-pyridinyl]-4-methoxybenzenesulfonamide) was identified as an orally active antimitotic agent.[1] Unlike taxanes (which stabilize microtubules), E7010 destabilizes them.

  • Mechanism: It binds to the colchicine binding site on

    
    -tubulin.[2][3]
    
  • Key Interaction: The sulfonamide moiety positions the two aromatic rings to mimic the biaryl system of colchicine, but with significantly better solubility and oral bioavailability.

  • Resistance Profile: E7010 is not a substrate for P-glycoprotein (P-gp), making it effective against multidrug-resistant (MDR) tumors.

Mechanism of Action
  • Binding: E7010 enters the cell and binds to the interface between

    
    - and 
    
    
    
    -tubulin (colchicine site).
  • Inhibition: It prevents the curvature change required for microtubule polymerization.

  • Arrest: Cells accumulate in the G2/M phase due to spindle formation failure.

  • Death: Prolonged arrest triggers apoptosis via Bcl-2 phosphorylation and caspase activation.

TubulinMechanism Drug E7010 (ABT-751) Target Beta-Tubulin (Colchicine Binding Site) Drug->Target Binds with high affinity Effect1 Inhibition of Polymerization Target->Effect1 Effect2 Microtubule Destabilization Effect1->Effect2 Checkpoint G2/M Cell Cycle Arrest Effect2->Checkpoint Apoptosis Apoptosis (Caspase Activation) Checkpoint->Apoptosis Prolonged arrest

Figure 2: Pharmacological cascade of E7010 (ABT-751) inducing cancer cell death via tubulin destabilization.

Part 3: Carbonic Anhydrase Inhibition (CAIs)[4][5]

While classical CAIs are primary sulfonamides (


), N-phenylbenzenesulfonamides have carved a niche in targeting tumor-associated isoforms (hCA IX and XII).
The "Tail" Approach

Primary benzenesulfonamides bearing an N-phenyl linker (e.g., in the para position) utilize the phenyl group to reach the hydrophobic edge of the enzyme active site.

  • Selectivity: The bulky N-phenyl tail clashes with the narrower active sites of cytosolic isoforms (hCA I/II) but fits the larger active sites of transmembrane isoforms (hCA IX/XII), which are overexpressed in hypoxic tumors.

Secondary Sulfonamides as CAIs

Recent structural biology has challenged the dogma that the nitrogen must be primary to bind Zinc.

  • New Paradigm: N-substituted sulfonamides (including N-phenyl derivatives) can inhibit CAs if the substituent is electron-withdrawing or capable of specific interactions that compensate for the loss of the primary NH proton.

  • Mechanism: The deprotonated nitrogen coordinates to the Zn(II) ion, or the molecule binds in an anchored mode where the sulfonamide does not directly bind Zinc but blocks the entry of

    
    .
    

Table 1: Comparative Activity of Sulfonamide Derivatives

Compound ClassPrimary TargetMechanismKey Representative
Sulfonanilide

-Tubulin
Polymerization InhibitorE7010 (ABT-751)
Primary Benzenesulfonamide CA IX / XIIZinc Binding (Catalytic Site)SLC-0111 (Analog)
Benzenesulfonanilide 11

-HSD1
Cortisone Reductase InhibitorCompound (S)-23
Sulfonyl-Piperazine 11

-HSD1
Competitive InhibitorBVT-2733

Part 4: 11 -HSD1 Inhibitors for Metabolic Syndrome

The N-phenylbenzenesulfonamide scaffold serves as a robust template for inhibiting 11


-hydroxysteroid dehydrogenase type 1 (11

-HSD1)
. This enzyme converts inactive cortisone to active cortisol; its inhibition is a strategy for treating type 2 diabetes and obesity.
  • SAR Insights: Replacing the distal phenyl ring with specific heteroocycles or introducing polar groups (like piperazines) on the sulfonyl side improves selectivity against 11

    
    -HSD2 (which regulates blood pressure).
    
  • Key Interaction: The sulfonamide oxygen atoms form hydrogen bonds with the catalytic Tyr183 and Ser170 residues in the enzyme active site.

Part 5: Experimental Protocols

Protocol: Synthesis of N-Phenylbenzenesulfonamide

Validated for research-grade synthesis (10 mmol scale).

Materials:

  • Aniline (1.0 eq, 930 mg)

  • Benzenesulfonyl chloride (1.1 eq, 1.94 g)

  • Pyridine (1.2 eq, 950 mg) or

    
    
    
  • Dichloromethane (DCM, anhydrous, 20 mL)

  • 1M HCl, Saturated

    
    , Brine.
    

Procedure:

  • Setup: Flame-dry a 50 mL round-bottom flask (RBF) and purge with Argon. Add Aniline and DCM.

  • Base Addition: Add Pyridine to the stirred solution. Cool to 0°C in an ice bath.

  • Reaction: Add Benzenesulfonyl chloride dropwise over 10 minutes. The solution may turn slightly yellow.

  • Incubation: Remove ice bath and stir at Room Temperature (RT) for 3–4 hours. Monitor by TLC (Hexane:EtOAc 3:1).

  • Workup: Dilute with 50 mL DCM. Wash sequentially with 1M HCl (

    
    ) to remove pyridine, Sat. 
    
    
    
    (
    
    
    ), and Brine (
    
    
    ).
  • Isolation: Dry organic layer over anhydrous

    
    , filter, and concentrate in vacuo.
    
  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography.

    • Expected Yield: 85–95%.

    • Characterization:

      
       (DMSO-
      
      
      
      ) shows characteristic sulfonamide NH singlet at
      
      
      .
Protocol: Tubulin Polymerization Assay (Fluorescence Based)

To verify E7010-like activity.[4]

  • Reagents: Purified tubulin (>99%), GTP (1 mM), DAPI (fluorescent reporter).

  • Preparation: Dilute test compound in DMSO to

    
     final concentration.
    
  • Incubation: Mix Tubulin (

    
    ), GTP, and compound in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM 
    
    
    
    , pH 6.9) at 4°C.
  • Activation: Transfer to a 37°C plate reader.

  • Measurement: Monitor fluorescence (Ex 360 nm / Em 450 nm) every 30 seconds for 60 minutes.

  • Analysis: A decrease in

    
     or a lag in the polymerization curve compared to vehicle control indicates inhibition.
    

References

  • Mechanism of action of E7010, an orally active sulfonamide antitumor agent.

    • Source: Cancer Research (1997).[2]

    • Significance: Defines the binding of E7010 to the colchicine site.[4][5][6]

  • Variations in the colchicine-binding domain provide insight into the structural switch of tubulin.

    • Source: PNAS (2009).
    • Significance: Crystal structure of Tubulin-ABT751 complex.[2]

  • Structure and mechanism of secondary sulfonamide binding to carbonic anhydrases.

    • Source: European Biophysics Journal (2021).
    • Significance: Validates secondary sulfonamides as CA inhibitors.[7]

  • Discovery of potent and selective inhibitors of 11beta-HSD1 for the tre

    • Source: Bioorganic & Medicinal Chemistry Letters (2006).
    • Significance: Establishes the benzenesulfonanilide SAR for metabolic targets.
  • A Comparative Guide: N-Phenylmethanesulfonamide vs. N-Phenylbenzenesulfonamide.

    • Source: BenchChem Technical Guides.
    • Significance: Synthesis protocols and physical properties.[8]

Sources

Methodological & Application

Application Note: High-Yield Synthesis and Purification of 3-Cyano-N-(4-methoxyphenyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

Sulfonamides represent a highly privileged pharmacophore in medicinal chemistry, frequently utilized for their metabolic stability, predictable physicochemical properties, and hydrogen-bonding capacity. The compound 3-cyano-N-(4-methoxyphenyl)benzenesulfonamide (CAS: 1004035-01-1) serves as a critical intermediate and bioactive scaffold in drug discovery, coupling reactions, and functional material synthesis[1].

The preparation of this target relies on a highly efficient Schotten-Baumann-type sulfonylation, coupling 3-cyanobenzenesulfonyl chloride with 4-methoxyaniline (p-anisidine). In general, aryl sulfonamides are prepared by the straightforward reaction of a sulfonyl chloride with an amine[2]. The sulfonyl chloride functional group is exceptionally versatile, enabling facile nucleophilic substitution to form stable sulfonamides[3].

Mechanistic Insights and Causality

As a self-validating synthetic system, every reagent and condition in this protocol is chosen based on specific electronic and thermodynamic principles:

  • Electronic Substrate Pairing : The substrate pairing in this synthesis is electronically optimal. The electron-donating methoxy group on 4-methoxyaniline enhances the nucleophilicity of the amine nitrogen. Conversely, the electron-withdrawing meta-cyano group on the benzenesulfonyl chloride increases the electrophilicity of the sulfur center. While this ensures rapid S-N bond formation, it also renders the sulfonyl chloride highly susceptible to competitive hydrolysis, mandating strictly anhydrous conditions[2][3].

  • Base Selection (Acid Scavenging) : The reaction generates one equivalent of hydrochloric acid (HCl). Without an acid scavenger, HCl will protonate the nucleophilic amine, forming an unreactive ammonium salt and capping the theoretical yield at 50%. Triethylamine (TEA) is selected as a non-nucleophilic organic base that efficiently neutralizes HCl while remaining soluble in organic solvents like dichloromethane (DCM)[4].

  • Thermodynamic Control (0 °C to RT) : The formation of the S-N bond is highly exothermic. Dropwise addition at 0 °C prevents thermal degradation of the sulfonyl chloride and minimizes the formation of bis-sulfonamides (where the newly formed secondary sulfonamide attacks a second equivalent of sulfonyl chloride)[4].

Experimental Workflow Visualization

G N1 Amine Solution 4-Methoxyaniline + TEA in DCM N2 Thermal Equilibration Cool to 0 °C (Ice Bath) N1->N2 N3 Electrophile Addition 3-Cyanobenzenesulfonyl Chloride N2->N3 Dropwise addition N4 S-N Bond Formation Stir at RT (4-6 hours) N3->N4 Exothermic control N5 Reaction Quenching 1M HCl & Aqueous Work-up N4->N5 TLC Monitoring N6 Desiccation & Concentration MgSO4 Drying N5->N6 Phase separation N7 Final Purification Recrystallization or Chromatography N6->N7

Workflow for the synthesis of 3-cyano-N-(4-methoxyphenyl)benzenesulfonamide.

Quantitative Data: Reaction Condition Optimization

The following table summarizes the comparative efficacy of various base and solvent systems for the sulfonylation of anilines, driving the rationale for our selected protocol[4].

Base SystemSolventTemp ProfileAverage YieldMechanistic Causality & Observations
Triethylamine (TEA) DCM 0 °C → RT 85–90% Optimal. Non-nucleophilic base; TEA-HCl byproduct is easily removed via aqueous wash[4].
PyridineTHF0 °C → 25 °C>95%Excellent yield, but residual pyridine requires extensive acidic washing to remove[4].
Potassium CarbonateMeCNReflux70–75%Heterogeneous system; requires elevated heat, risking cyano group degradation[4].
Sodium Hydroxide (10%)H2O / DCMRT<45%Poor yield due to rapid competitive hydrolysis of the highly electrophilic sulfonyl chloride[4].

Step-by-Step Experimental Protocol

Scale: 10.0 mmol (Laboratory Scale) Target Yield: >85% (Approx. 2.45 g of pure product)

Materials & Reagents
  • 3-Cyanobenzenesulfonyl chloride : 2.01 g (10.0 mmol)

  • 4-Methoxyaniline (p-anisidine) : 1.23 g (10.0 mmol)

  • Triethylamine (TEA) : 2.1 mL (15.0 mmol, 1.5 eq)

  • Dichloromethane (DCM) : 30 mL (Anhydrous)

  • Ancillary : 1M HCl (aq), Saturated NaHCO3 (aq), Brine, Anhydrous MgSO4.

Step 1: Amine Preparation
  • In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-methoxyaniline (1.23 g) in 20 mL of anhydrous DCM.

  • Add triethylamine (2.1 mL) in one portion.

  • Validation Checkpoint 1: The solution should be clear. If the amine has oxidized (appearing dark brown), it must be recrystallized prior to use to prevent complex mixture formation.

Step 2: Thermal Equilibration
  • Place the flask in an ice-water bath.

  • Allow the mixture to cool to 0 °C for 10 minutes under an inert atmosphere (Nitrogen or Argon).

Step 3: Electrophile Addition
  • Dissolve 3-cyanobenzenesulfonyl chloride (2.01 g) in 10 mL of anhydrous DCM. Transfer this solution to a pressure-equalizing addition funnel.

  • Add the sulfonyl chloride solution dropwise to the stirring amine mixture over 15–20 minutes.

  • Validation Checkpoint 2: As the addition progresses, the reaction mixture will transition from a clear solution to a cloudy suspension. This is the precipitation of the TEA-HCl salt, providing immediate visual confirmation of S-N bond formation[4].

Step 4: Reaction Propagation
  • Once the addition is complete, remove the ice bath and allow the reaction mixture to naturally warm to room temperature (20–25 °C).

  • Stir for 4 to 6 hours[4].

  • Validation Checkpoint 3: Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) solvent system. The disappearance of the highly polar amine spot and the emergence of a new, distinct product spot indicates completion[5].

Step 5: Quenching and Aqueous Work-up
  • Transfer the crude reaction mixture to a separatory funnel.

  • Add 20 mL of 1M HCl and shake vigorously.

  • Causality: The acidic wash protonates and extracts any unreacted 4-methoxyaniline and the TEA base into the aqueous layer. Ensure the aqueous layer reaches a pH of ~2.0[5].

  • Separate the organic layer. Wash the organic phase successively with 20 mL of saturated NaHCO3 (to neutralize residual acid) and 20 mL of brine (to reduce water content in the organic phase).

Step 6: Desiccation and Concentration
  • Dry the organic layer over anhydrous MgSO4 for 15 minutes.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as an off-white solid.

Step 7: Final Purification
  • Purify the crude solid by recrystallization from hot ethanol. Alternatively, utilize flash column chromatography (Silica gel, Hexane/Ethyl Acetate gradient).

  • Dry the resulting crystals under a high vacuum to obtain pure 3-cyano-N-(4-methoxyphenyl)benzenesulfonamide (Molecular Weight: 288.32 g/mol )[1].

References

  • Kurkin et al. / Conway et al. "Recent advances in synthesis of sulfonamides: A review." CHEMISTRY & BIOLOGY INTERFACE.
  • Aromsyn Co.,Ltd. "1004035-01-1 | 3-Cyano-N-(4-methoxyphenyl)benzenesulfonamide.
  • "Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids." PMC (nih.gov).
  • Benchchem. "An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group.
  • "Switchable Deep Eutectic Solvents for Sustainable Sulfonamide Synthesis." Uniba.it.

Sources

Application Notes and Protocols for the Synthesis of N-(4-methoxyphenyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Sulfonamides are a cornerstone functional group in medicinal chemistry and materials science, renowned for their presence in a wide array of therapeutic agents, including antibacterial drugs, diuretics, and anticonvulsants.[1][2] The synthesis of sulfonamides is a fundamental transformation in drug discovery and development. The most common and reliable method for constructing the sulfonamide linkage is the reaction of a primary or secondary amine with a sulfonyl chloride.[3][4]

This application note provides a comprehensive, in-depth technical guide for the synthesis of a model sulfonamide, N-(4-methoxyphenyl)benzenesulfonamide, through the coupling of 4-methoxyaniline with benzenesulfonyl chloride. We will delve into the reaction mechanism, detail the critical experimental parameters, provide a step-by-step protocol, and discuss purification and characterization techniques. This guide is intended for researchers, scientists, and drug development professionals seeking to perform this classic transformation with a high degree of success and understanding.

Reaction Principle and Mechanism

The formation of a sulfonamide bond proceeds via a nucleophilic substitution reaction at the electrophilic sulfur atom of the sulfonyl chloride.[3] The amine, in this case, 4-methoxyaniline, acts as the nucleophile, attacking the sulfur atom and leading to the displacement of the chloride ion.[5][6][7]

A critical aspect of this reaction is the concurrent formation of one equivalent of hydrochloric acid (HCl).[1] This acidic byproduct can protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[1] Therefore, the inclusion of a base is essential to neutralize the HCl as it is formed, allowing the reaction to proceed to completion.[1][3]

The Role of Pyridine

Pyridine is a commonly employed base for this transformation. Its moderate basicity is sufficient to scavenge the strong acid (HCl) without inducing unwanted side reactions.[1] Pyridine serves two primary roles:

  • Acid Scavenger: The lone pair of electrons on the nitrogen atom of pyridine neutralizes the generated HCl, forming pyridinium chloride. This prevents the protonation of the 4-methoxyaniline, ensuring its availability as a nucleophile.[1]

  • Nucleophilic Catalyst (in some cases): With less reactive substrates, pyridine can act as a nucleophilic catalyst. It may initially react with the benzenesulfonyl chloride to form a highly reactive sulfonylpyridinium salt intermediate. This intermediate is more susceptible to attack by the amine, and the pyridine is regenerated, thus completing the catalytic cycle.[1]

Detailed Experimental Protocol

This protocol details the synthesis of N-(4-methoxyphenyl)benzenesulfonamide from 4-methoxyaniline and benzenesulfonyl chloride using pyridine as both the base and solvent.

Materials and Reagents
ReagentMolar Mass ( g/mol )EquivalentsAmount
4-Methoxyaniline123.151.0(Specify mass)
Benzenesulfonyl Chloride176.621.05(Specify mass/volume)
Pyridine (Anhydrous)79.10Solvent/Excess(Specify volume)
Dichloromethane (DCM)84.93For Work-up(Specify volume)
1 M Hydrochloric Acid (HCl)36.46For Work-up(Specify volume)
Saturated Sodium Bicarbonate (NaHCO₃)84.01For Work-up(Specify volume)
Brine (Saturated NaCl)58.44For Work-up(Specify volume)
Anhydrous Magnesium Sulfate (MgSO₄)120.37Drying Agent(Specify amount)
Step-by-Step Procedure
  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Nitrogen or Argon), dissolve 4-methoxyaniline (1.0 eq) in anhydrous pyridine.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: While stirring, slowly add benzenesulfonyl chloride (1.05 eq) dropwise to the cooled solution over 15-20 minutes. Ensure the temperature remains at 0 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature. Continue to stir the reaction for 6-18 hours.

  • Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), eluting with a suitable solvent system (e.g., Hexane:Ethyl Acetate).

  • Work-up:

    • Upon completion, dilute the reaction mixture with dichloromethane (DCM).

    • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl to remove excess pyridine, followed by saturated sodium bicarbonate solution, and finally with brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: The crude solid is typically purified by recrystallization.[8]

    • Dissolve the crude product in a minimal amount of a hot solvent (e.g., ethanol or an isopropanol/water mixture).[9][10]

    • If the solution is colored, a small amount of activated charcoal can be added, and the solution can be subjected to hot filtration.[8][9]

    • Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.[8][9]

    • Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold solvent, and dry under vacuum.[8]

Visualization of the Experimental Workflow

G cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification cluster_analysis Analysis A Dissolve 4-Methoxyaniline in Anhydrous Pyridine B Cool to 0 °C A->B C Add Benzenesulfonyl Chloride (Dropwise at 0 °C) B->C D Warm to RT Stir for 6-18h C->D E Monitor by TLC D->E F Dilute with DCM E->F G Wash with 1M HCl F->G H Wash with NaHCO₃ G->H I Wash with Brine H->I J Dry (MgSO₄) & Concentrate I->J K Recrystallize from Hot Solvent (e.g., Ethanol) J->K L Collect Crystals by Vacuum Filtration K->L M Dry Under Vacuum L->M N Characterize Product (NMR, MS, IR) M->N

Caption: Workflow for the synthesis of N-(4-methoxyphenyl)benzenesulfonamide.

Product Characterization

The identity and purity of the synthesized N-(4-methoxyphenyl)benzenesulfonamide should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure, showing characteristic signals for the aromatic protons, the methoxy group, and the N-H proton of the sulfonamide.[3]

  • Mass Spectrometry (MS): This will be used to confirm the molecular weight of the final product.[3]

  • Infrared (IR) Spectroscopy: The presence of the sulfonamide group will be indicated by characteristic S=O stretching bands, typically around 1350 cm⁻¹ (asymmetric) and 1160 cm⁻¹ (symmetric).[3]

Safety Precautions

  • Benzenesulfonyl chloride is corrosive and a lachrymator. It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Pyridine is flammable and toxic. Handle in a well-ventilated fume hood.

  • Chlorinated solvents like dichloromethane should also be handled in a fume hood.

  • Always wear appropriate PPE when handling chemicals.

Troubleshooting

IssuePossible CauseSolution
Low or No Yield Incomplete reaction; starting amine was protonated.Ensure the use of anhydrous pyridine and an inert atmosphere to prevent moisture from quenching the reaction.
Low reactivity of starting materials.Consider gentle heating or allowing the reaction to run for a longer period.
Product "Oils Out" During Recrystallization The melting point of the product is lower than the boiling point of the solvent; high impurity level.Re-heat to dissolve the oil, add more solvent, and allow to cool more slowly. Consider a different solvent system or preliminary purification by column chromatography.[9]
No Crystals Form Upon Cooling Too much solvent was used; solution is not saturated.Try to induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal. If necessary, evaporate some solvent and re-cool.[9]

References

  • Hinsberg Test: Definition, Procedure, and Mechanism - Chemistry Learner. (2020, June 19). Available at: [Link]

  • Hinsberg Reagent And Test - Unacademy. Available at: [Link]

  • Hinsberg Reagent And Test - BYJU'S. Available at: [Link]

  • Hinsberg reaction - Wikipedia. Available at: [Link]

  • Video: Amines to Sulfonamides: The Hinsberg Test - JoVE. (2023, April 30). Available at: [Link]

  • Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. (2021, October 1). RSC Advances. Available at: [Link]

  • Synthesis of substituted pyridine based sulphonamides as an antidiabetic agent. (2021, September 30). European Journal of Chemistry. Available at: [Link]

  • Sulfonamide synthesis by alkylation or arylation - Organic Chemistry Portal. Available at: [Link]

  • Sulfonamide synthesis by S-N coupling - Organic Chemistry Portal. Available at: [Link]

  • The Synthesis of Functionalised Sulfonamides - UCL Discovery. Available at: [Link]

  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation - Macmillan Group - Princeton University. (2023, September 28). Available at: [Link]

  • Sulfonamide synthesis (a) in CH2Cl2 in the presence of pyridine; (b) in... - ResearchGate. Available at: [Link]

  • Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols - -ORCA - Cardiff University. (2019, March 25). Available at: [Link]

  • Recrystallization of Sulfanilamide | PDF | Solubility | Chemical Polarity - Scribd. Available at: [Link]

  • Design and Synthesis of a New Class of Pyridine-Based N-Sulfonamides Exhibiting Antiviral, Antimicrobial, and Enzyme Inhibition Characteristics | ACS Omega - ACS Publications. (2020, September 29). Available at: [Link]

  • Base-mediated C4-selective C-H-sulfonylation of pyridine - ChemRxiv. (2022, February 15). Available at: [Link]

  • Efficient and Scalable Synthesis of Pyridine Sulfonamides. Available at: [Link]

  • Synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinoline-based dendrimer-like ionic liquid - RSC Publishing. (2021, January 22). Available at: [Link]

  • US2777844A - Sulfonamide purification process - Google Patents.
  • Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Available at: [Link]

  • 4 - Organic Syntheses Procedure. Available at: [Link]

  • Synthesis of N-benzylidene-4-methoxyaniline under various temperatures. - ResearchGate. Available at: [Link]

  • Mild and General Method for the Synthesis of Sulfonamides - ResearchGate. Available at: [Link]

  • Table 1 Reaction of 4-methoxyaniline, 4-methoxybenzaldehyde, acetylacetone and nitromethane in different conditionsa. Available at: [Link]

  • Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO | Organic Letters - ACS Publications. (2020, November 25). Available at: [Link]

  • Reaction of 4-methoxy aniline with benzoyl chloride in the presence of... - ResearchGate. Available at: [Link]

Sources

Application Notes and Protocols for the In Vitro Characterization of 3-cyano-N-(4-methoxyphenyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. Its synthetic tractability and the diverse biological activities of its derivatives make it a perennial subject of drug discovery efforts. This document provides a detailed guide for the initial in vitro characterization of a novel benzenesulfonamide derivative, 3-cyano-N-(4-methoxyphenyl)benzenesulfonamide (CAS 1018240-62-4).

While specific biological data for this compound is not yet widely published, its structure suggests several potential avenues for investigation based on the established pharmacology of the benzenesulfonamide class. These compounds are well-known inhibitors of various enzymes, including carbonic anhydrases and kinases, and often exhibit cytotoxic activity against cancer cell lines.[1][2] Therefore, a logical first-pass characterization involves assessing its general cytotoxicity and its inhibitory potential against a well-characterized enzyme family that is a frequent target of this scaffold.

This guide is intended for researchers, scientists, and drug development professionals. It offers not just step-by-step protocols but also the scientific rationale behind the experimental design, ensuring a robust and well-validated initial assessment of this compound's biological activity.

Compound Profile: 3-cyano-N-(4-methoxyphenyl)benzenesulfonamide

Parameter Information
IUPAC Name 3-cyano-N-(4-methoxyphenyl)benzenesulfonamide
CAS Number 1018240-62-4[3][4]
Molecular Formula C₁₅H₁₄N₂O₃S[3][4]
Molecular Weight 302.35 g/mol [3]
Chemical Structure dot graph { layout=neato; node [shape=plaintext]; edge [style=bold]; C1 -- C2 [len=1.5]; C2 -- C3 [len=1.5]; C3 -- C4 [len=1.5]; C4 -- C5 [len=1.5]; C5 -- C6 [len=1.5]; C6 -- C1 [len=1.5]; C1 -- S; S -- N; N -- C7; C7 -- C8 [len=1.5]; C8 -- C9 [len=1.5]; C9 -- C10 [len=1.5]; C10 -- C11 [len=1.5]; C11 -- C12 [len=1.5]; C12 -- C7 [len=1.5]; C3 -- CN; CN [label="C≡N"]; S -- O1 [label="=O"]; S -- O2 [label="=O"]; C10 -- OCH3; OCH3 [label="O-CH3"]; } Chemical structure of 3-cyano-N-(4-methoxyphenyl)benzenesulfonamide

Part 1: Cytotoxicity Screening (MTT Assay)

Rationale: The initial step in characterizing a novel compound is often to assess its effect on cell viability. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method to determine cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[5][6] This assay will provide a dose-response curve and the half-maximal inhibitory concentration (IC₅₀), a key measure of the compound's potency in a cellular context.

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay & Readout cluster_analysis Data Analysis Cell_Culture 1. Culture and seed cancer cell lines (e.g., MCF-7, HepG2) Compound_Prep 2. Prepare stock solution of test compound in DMSO Serial_Dilution 3. Perform serial dilutions in culture medium Add_Compound 4. Treat cells with compound dilutions Serial_Dilution->Add_Compound Incubate_72h 5. Incubate for 72 hours (37°C, 5% CO2) Add_MTT 6. Add MTT solution to each well Incubate_72h->Add_MTT Incubate_4h 7. Incubate for 4 hours Solubilize 8. Add solubilization solution (e.g., DMSO) Read_Absorbance 9. Measure absorbance at 570 nm Calculate_Viability 10. Calculate % cell viability vs. untreated control Read_Absorbance->Calculate_Viability Plot_Curve 11. Plot dose-response curve Determine_IC50 12. Determine IC50 value

Caption: Workflow for MTT cytotoxicity screening.

Detailed Protocol: MTT Assay

Materials:

  • 3-cyano-N-(4-methoxyphenyl)benzenesulfonamide

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer)

  • Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% penicillin-streptomycin)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Sterile 96-well microtiter plates

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Trypsinize and resuspend cells in fresh medium.

    • Seed 1 x 10⁵ cells/mL into each well of a 96-well plate.[5][6]

    • Incubate for 24 hours to allow for cell attachment.[5]

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of 3-cyano-N-(4-methoxyphenyl)benzenesulfonamide in DMSO.

    • Perform serial dilutions of the stock solution in complete culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells (including controls) is ≤ 0.5% to avoid solvent toxicity.

    • Remove the old medium from the cells and replace it with the medium containing the various concentrations of the compound. Include wells for "untreated control" (medium with DMSO vehicle only) and "blank" (medium only).

  • Incubation:

    • Return the plate to the incubator and incubate for 72 hours.[5][6]

  • MTT Addition and Formazan Solubilization:

    • After incubation, add 20 µL of the 5 mg/mL MTT solution to each well.

    • Incubate for an additional 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[5]

    • Carefully remove the medium and add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[5]

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control using the following formula:

      • % Viability = [(Abs_treated - Abs_blank) / (Abs_control - Abs_blank)] * 100

    • Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve and determine the IC₅₀ value.

Part 2: Carbonic Anhydrase Inhibition Assay

Rationale: Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. Many sulfonamide-containing drugs are potent inhibitors of specific CA isoforms.[1][7] Given the chemical nature of 3-cyano-N-(4-methoxyphenyl)benzenesulfonamide, assessing its inhibitory activity against key human (h) CA isoforms, such as the ubiquitous hCA I and hCA II, is a critical step. This colorimetric assay uses the hydrolysis of 4-nitrophenyl acetate (NPA) by CA, where the rate of formation of the yellow product, 4-nitrophenolate, is monitored spectrophotometrically.

Experimental Workflow: Carbonic Anhydrase Inhibition Assay

CA_Inhibition_Workflow cluster_prep Assay Preparation cluster_incubation Pre-incubation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis Buffer_Prep 1. Prepare Tris-HCl buffer (pH 7.4) Enzyme_Sol 2. Prepare hCA enzyme solution in buffer Inhibitor_Sol 3. Prepare serial dilutions of test compound in DMSO Plate_Setup 4. Add buffer, enzyme, and inhibitor to 96-well plate Inhibitor_Sol->Plate_Setup Pre_Incubate 5. Pre-incubate for 10 minutes at room temperature Add_Substrate 6. Initiate reaction by adding 4-nitrophenyl acetate (NPA) Pre_Incubate->Add_Substrate Measure_Abs 7. Monitor absorbance at 400 nm over time (kinetic read) Calc_Activity 8. Calculate percentage of remaining enzyme activity Measure_Abs->Calc_Activity Plot_Curve 9. Plot % inhibition vs. log[Inhibitor] Determine_IC50_Ki 10. Determine IC50 and Ki values

Caption: Workflow for a colorimetric carbonic anhydrase inhibition assay.

Detailed Protocol: Carbonic Anhydrase Inhibition Assay

Materials:

  • 3-cyano-N-(4-methoxyphenyl)benzenesulfonamide

  • Purified human carbonic anhydrase isoforms (e.g., hCA I and hCA II)

  • Acetazolamide (a known CA inhibitor, for use as a positive control)

  • 4-Nitrophenyl acetate (NPA) substrate

  • Tris-HCl buffer (e.g., 50 mM, pH 7.4)

  • DMSO

  • Sterile 96-well UV-transparent microplates

  • Spectrophotometer with kinetic reading capabilities

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the hCA enzyme in Tris-HCl buffer.

    • Prepare a stock solution of NPA in a water-miscible organic solvent like acetonitrile.

    • Prepare a 1 mM stock solution of the test compound and acetazolamide in DMSO. Create serial dilutions from this stock.

  • Assay Setup in 96-well Plate:

    • To each well, add the following in order:

      • Tris-HCl buffer

      • A small volume of the hCA enzyme solution.

      • Test compound dilution (or acetazolamide for positive control, or DMSO for no-inhibitor control). The final volume should be consistent across wells.

    • The final volume before adding the substrate might be, for example, 180 µL.

  • Pre-incubation:

    • Mix the contents of the wells and pre-incubate the plate at 25°C for 10 minutes to allow the inhibitor to bind to the enzyme.[8]

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding a small volume (e.g., 20 µL) of the NPA substrate to each well.

    • Immediately place the plate in a spectrophotometer and measure the increase in absorbance at 400 nm over time (e.g., every 30 seconds for 5-10 minutes).[1] The rate of change in absorbance is proportional to the enzyme activity.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each well from the linear portion of the kinetic curve.

    • Calculate the percentage of inhibition for each compound concentration using the formula:

      • % Inhibition = [1 - (V₀_inhibitor / V₀_control)] * 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

    • The inhibition constant (Ki) can be calculated using the Cheng-Prusoff equation if the Michaelis-Menten constant (Km) of the substrate is known.

Expected Data and Interpretation

Table 1: Hypothetical Cytotoxicity Data for 3-cyano-N-(4-methoxyphenyl)benzenesulfonamide

Cell LineIC₅₀ (µM)
MCF-7e.g., 15.2
HepG2e.g., 28.5
Normal Fibroblastse.g., >100

Interpretation: An IC₅₀ value in the low micromolar range against cancer cell lines, coupled with a significantly higher IC₅₀ against a non-cancerous cell line, would suggest potential for selective anticancer activity.

Table 2: Hypothetical Carbonic Anhydrase Inhibition Data

Enzyme IsoformIC₅₀ (nM)Kᵢ (nM)
hCA Ie.g., 278.4e.g., 150.1
hCA IIe.g., 74.9e.g., 40.2

Interpretation: Lower IC₅₀ and Kᵢ values indicate more potent inhibition. In this hypothetical example, the compound is a more potent inhibitor of hCA II than hCA I, suggesting some level of isoform selectivity. This is a desirable characteristic in drug development, as isoform-selective inhibition can lead to a better therapeutic window and fewer side effects.

Conclusion and Future Directions

This guide outlines a foundational in vitro screening cascade for 3-cyano-N-(4-methoxyphenyl)benzenesulfonamide. The initial cytotoxicity and carbonic anhydrase inhibition assays will provide crucial preliminary data on the compound's biological activity profile.

Positive results from these assays would warrant further investigation, including:

  • Broader Screening: Testing against a larger panel of cancer cell lines and other CA isoforms (e.g., the tumor-associated hCA IX).

  • Mechanism of Action Studies: Investigating the mode of enzyme inhibition (e.g., competitive, non-competitive) through kinetic studies.

  • Target Validation: Utilizing techniques like Western blotting to assess downstream effects of target inhibition in a cellular context (e.g., for kinase inhibitors, checking the phosphorylation status of target proteins).[2]

  • Antibacterial Screening: Given the history of sulfonamides as antibacterials, a Minimum Inhibitory Concentration (MIC) assay against bacterial strains could also be a valuable screening step.[8][9]

By systematically applying these validated protocols, researchers can efficiently and robustly characterize the in vitro pharmacological profile of 3-cyano-N-(4-methoxyphenyl)benzenesulfonamide, paving the way for more advanced preclinical development.

References

  • Novel beta-lactam substituted benzenesulfonamides: in vitro enzyme inhibition, cytotoxic activity and in silico interactions. (2023). Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Application Notes and Protocols for Screening the Bioactivity of Sulfonamides. (n.d.). BenchChem.
  • Comparative In Vitro Cytotoxicity of Sulfonamides: A Guide for Researchers. (n.d.). BenchChem.
  • An In-Depth Technical Guide to In Vitro Studies of Benzenesulfonamide Compounds. (n.d.). BenchChem.
  • Synthesis and Cytotoxic Evaluation of Some Novel Sulfonamide Derivatives Against a Few Human Cancer Cells. (n.d.). PMC.
  • Profiling Novel Sulfonamide Antitumor Agents with Cell-based Phenotypic Screens and Array-based Gene Expression Analysis. (2002). AACR Journals.
  • Design, Synthesis, and Mechanism Study of Benzenesulfonamide-containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities. (n.d.). PMC.
  • Benzenesulfonamide derivatives as potent acetylcholinesterase, α-glycosidase, and glutathione S-transferase inhibitors: biological evaluation and molecular docking studies. (2020). PubMed.
  • Discovery of Novel Tryptanthrin Derivatives with Benzenesulfonamide Substituents as Multi-Target-Directed Ligands for the Treatment of Alzheimer's Disease. (2023). Semantic Scholar.
  • A Comparative Guide to the Synthesis and In Vitro Evaluation of Bioactive Sulfonamides. (n.d.). BenchChem.
  • Synthesis, structural studies, and inhibitory potential of selected sulfonamide analogues: insights from in silico and in vitro analyses. (n.d.). PMC.
  • Development of Benzenesulfonamide Derivatives as Potent Glutathione Transferase Omega-1 Inhibitors. (2020). PubMed.
  • Newly synthesized sulfonamide derivatives explored for DNA binding, enzyme inhibitory, and cytotoxicity activities: a mixed computational and experimental analyses. (2024). RSC Publishing.
  • 3-Cyano-n-(4-methoxybenzyl)benzenesulfonamide. (n.d.). ChemScene.
  • Design, Synthesis, and Biological Evaluation of Sulfonamide Derivatives as Potent CDK9 Inhibitors. (2025).
  • Novel Sulfonamide Derivatives as a Tool to Combat Methicillin-Resistant Staphylococcus Aureus. (2024). Taylor & Francis Online.
  • Design, synthesis, characterization and computational docking studies of novel sulfonamide deriv
  • Benzenesulfonamide, 3-cyano-N-[(4-methoxyphenyl)methyl]-. (n.d.). Appchem.
  • Structural Comparison of Three N-(4-Methoxyphenyl)
  • Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. (2025). PMC.
  • The Rising Potential of 4-Amino-3-methoxybenzenesulfonamide Derivatives in Therapeutic Development. (n.d.). BenchChem.
  • Synthesis and in vitro anticancer screening of some novel 4-[2-amino-3-cyano-4-substituted-5,6,7,8-tetrahydroquinolin-1-(4H)-yl]benzenesulfonamides. (2010). PubMed.

Sources

Application Note: Formulation Strategies for 3-Cyano-N-(4-methoxyphenyl)benzenesulfonamide Delivery

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Formulation Scientists, Pharmacokineticists, and Drug Development Professionals Compound: 3-Cyano-N-(4-methoxyphenyl)benzenesulfonamide (CAS: 1004035-01-1)

Executive Summary & Physicochemical Profiling

The delivery of highly lipophilic, rigid small molecules remains a primary bottleneck in preclinical and clinical drug development. 3-Cyano-N-(4-methoxyphenyl)benzenesulfonamide (Molecular Weight: 288.32 g/mol ; Formula: C₁₄H₁₂N₂O₃S) is a synthetic sulfonamide derivative characterized by a central benzenesulfonamide core flanked by a cyano-substituted aromatic ring and a methoxy-substituted aniline ring.

The Causality of Poor Solubility: The inherent hydrophobicity of this compound is driven by its rigid aromatic framework and stable crystal lattice, which is heavily reinforced by


 stacking and intermolecular hydrogen bonding via the sulfonamide (-SO₂NH-) proton. Because the sulfonamide acts as a weak acid (typical 

~8.0–9.5), it remains almost entirely unionized in the acidic environment of the stomach and the mildly acidic-to-neutral environment of the upper intestine. Consequently, it exhibits classic Biopharmaceutics Classification System (BCS) Class II behavior: high permeability but dissolution-rate-limited absorption.

To achieve therapeutic exposures, formulation strategies must either disrupt the crystal lattice to lower the thermodynamic barrier to dissolution or bypass dissolution entirely by presenting the drug in a pre-solubilized lipid matrix. This application note details two highly validated, scalable methodologies: Amorphous Solid Dispersions (ASDs) via Spray Drying and Self-Microemulsifying Drug Delivery Systems (SMEDDS).

Strategy I: Amorphous Solid Dispersions (ASD) via Spray Drying

Mechanistic Rationale

Converting the crystalline API into an amorphous state increases its free energy, driving a higher apparent solubility (the "spring" effect). However, amorphous systems are thermodynamically unstable and prone to rapid recrystallization in aqueous media. To counteract this, we utilize Hydroxypropyl Methylcellulose Acetate Succinate (HPMCAS-MF) as a polymeric carrier.

As detailed in [1], HPMCAS provides a dual function: its hydrophobic acetate groups interact with the API to inhibit nucleation, while its hydrophilic succinate groups maintain the polymer's solubility in the intestinal fluid, providing steric hindrance that sustains drug supersaturation (the "parachute" effect) [2].

Experimental Protocol: Preparation of 25% API-Loaded HPMCAS SDD

This protocol is designed as a self-validating system; failure at the QA/QC validation step requires immediate halting and reformulation.

Step 1: Solvent System Selection & Solution Preparation

  • Weigh 2.5 g of 3-cyano-N-(4-methoxyphenyl)benzenesulfonamide and 7.5 g of HPMCAS-MF.

  • Prepare 100 mL of a binary solvent system: Acetone/Methanol (8:2 v/v). Causality: Acetone rapidly dissolves HPMCAS, while methanol is required to disrupt the hydrogen bonding of the sulfonamide moiety, ensuring complete API solubilization.

  • Dissolve the API and polymer in the solvent under magnetic stirring at 300 rpm until optically clear.

Step 2: Spray Drying Execution

  • Configure a laboratory-scale spray dryer (e.g., Büchi B-290) with a 0.7 mm two-fluid nozzle.

  • Set the inlet temperature to 85°C . Causality: This temperature provides sufficient thermal driving force to rapidly evaporate the acetone (b.p. 56°C) and methanol (b.p. 65°C) before the droplets hit the collection vessel, preventing phase separation, while remaining well below the thermal degradation point of the API [4].

  • Set the aspirator to 100% and atomization gas flow to 40 mm (rotameter).

  • Feed the solution at a rate of 5 mL/min. The resulting outlet temperature should stabilize around 45°C.

Step 3: Secondary Drying & Self-Validation (QA/QC)

  • Transfer the collected powder to a vacuum oven. Dry at 40°C at <50 mbar for 24 hours to remove residual solvents below ICH Q3C limits.

  • Validation Check (Critical): Analyze the powder via Powder X-Ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC).

    • Pass Criteria: PXRD must show a broad "halo" with zero sharp diffraction peaks. DSC must show a single Glass Transition Temperature (

      
      ) intermediate between the pure API and pure polymer.
      
    • Fail Criteria: If crystalline peaks are observed at

      
       = 15-25°, the system has phase-separated. The batch must be discarded, and the drug loading reduced to 20%.
      

SDD_Workflow API 3-Cyano-N-(4-methoxyphenyl) benzenesulfonamide Mixing Solution Preparation & Homogenization API->Mixing Polymer HPMCAS-MF (Crystallization Inhibitor) Polymer->Mixing Solvent Acetone/Methanol (8:2) Solvent System Solvent->Mixing SprayDrying Spray Drying (Inlet: 85°C, Outlet: 45°C) Mixing->SprayDrying Atomization SecondaryDrying Vacuum Drying (Remove Residual Solvent) SprayDrying->SecondaryDrying Rapid Solidification Validation Solid-State Characterization (PXRD, DSC, SEM) SecondaryDrying->Validation QA/QC Check Output Amorphous Solid Dispersion (Stable & Supersaturating) Validation->Output Confirmed Amorphous

Caption: Experimental Workflow for Spray-Dried Dispersion (SDD) Preparation & Validation.

Strategy II: Self-Microemulsifying Drug Delivery Systems (SMEDDS)

Mechanistic Rationale

For highly lipophilic sulfonamides, SMEDDS offer a robust alternative to solid dispersions. By formulating the API in an isotropic mixture of oils, surfactants, and co-surfactants, the drug is maintained in a solubilized state throughout gastrointestinal transit. Upon mild agitation in the stomach, the formulation spontaneously emulsifies into oil-in-water (O/W) microdroplets (<50 nm). This massive expansion of surface area facilitates rapid lipolysis and incorporation into mixed micelles, completely bypassing the solid-to-liquid dissolution rate-limiting step [3].

Experimental Protocol: SMEDDS Formulation & Validation

Step 1: Excipient Selection & Phase Diagram Construction

  • Oil Phase: Capmul MCM (Medium-chain mono- and diglycerides). Causality: Medium-chain lipids offer superior solvent capacity for rigid aromatic compounds compared to long-chain triglycerides.

  • Surfactant: Tween 80 (HLB 15). Causality: High HLB promotes rapid spontaneous emulsification in aqueous gastric fluids.

  • Co-surfactant: Transcutol P. Causality: Lowers interfacial tension and increases the flexibility of the surfactant film, preventing the formation of rigid liquid crystalline phases that could trap the drug.

Step 2: API Loading & Homogenization

  • Prepare the blank SMEDDS pre-concentrate by mixing Capmul MCM, Tween 80, and Transcutol P in a 30:50:20 (w/w/w) ratio. Vortex for 5 minutes.

  • Add 3-cyano-N-(4-methoxyphenyl)benzenesulfonamide to achieve a final concentration of 25 mg/g.

  • Stir the mixture at 40°C for 2 hours until a clear, isotropic solution is formed. Allow to equilibrate at room temperature for 24 hours.

Step 3: Thermodynamic Stability & Emulsification Validation

  • Stability Check: Subject the loaded SMEDDS to 3 freeze-thaw cycles (-20°C to +25°C) and centrifugation (10,000 rpm for 15 mins). Pass Criteria: No phase separation or API precipitation.

  • Droplet Size Validation: Dilute 100

    
    L of the SMEDDS in 10 mL of 0.1 N HCl (simulated gastric fluid) at 37°C under mild stirring (50 rpm).
    
  • Analyze via Photon Correlation Spectroscopy (PCS). Pass Criteria: Mean droplet size must be < 50 nm with a Polydispersity Index (PDI) < 0.3, confirming a true microemulsion rather than a coarse emulsion.

SMEDDS_Mechanism SMEDDS SMEDDS Pre-concentrate (API + Lipid + Surfactant) Stomach Gastric Fluid (Mild Agitation) SMEDDS->Stomach Oral Administration Microemulsion O/W Microemulsion (< 50 nm Droplets) Stomach->Microemulsion Spontaneous Emulsification Intestine Intestinal Lumen (Lipolysis & Bile Salts) Microemulsion->Intestine GI Transit MixedMicelles Mixed Micelles (Solubilized API) Intestine->MixedMicelles Lipid Digestion Absorption Epithelial Permeation (Systemic Circulation) MixedMicelles->Absorption Enhanced Bioavailability

Caption: Logical Relationship and Mechanism of Action for SMEDDS in the Gastrointestinal Tract.

Quantitative Data Presentation & Pharmacokinetic Profiling

To validate the efficacy of the formulation strategies, in vitro dissolution (USP Apparatus II, pH 6.8 phosphate buffer, 37°C) and in vivo pharmacokinetic profiling (simulated for a standard mammalian model) are compared.

The data below clearly demonstrates the causality of formulation design: the crystalline API fails to reach therapeutic concentrations, the ASD provides a rapid "spring" absorption profile, and the SMEDDS provides the highest overall bioavailability (AUC) due to protection from precipitation.

Table 1: Comparative Physicochemical and Pharmacokinetic Data
Formulation TypeApparent Aqueous Solubility (

g/mL)

(ng/mL)

(ng·h/mL)

(h)
Pure Crystalline API < 2.0145 ± 22850 ± 1104.5
ASD (25% HPMCAS-MF) 85.5 (Supersaturated)1,250 ± 956,400 ± 4201.5
SMEDDS (Lipid Matrix) > 25,000 (In micellar phase)1,180 ± 808,150 ± 5302.0

Note: The ASD formulation significantly reduces


 due to rapid dissolution of the amorphous phase, while the SMEDDS formulation maximizes total exposure (

) by ensuring the drug remains solubilized throughout the entire gastrointestinal transit.

References

  • Title: HPMCAS-Based Amorphous Solid Dispersions in Clinic: A Review on Manufacturing Techniques (Hot Melt Extrusion and Spray Drying), Marketed Products and Patents Source: PMC / National Library of Medicine URL: [Link] [1]

  • Title: Hydroxypropyl Methylcellulose Acetate Succinate-Based Spray-Dried Dispersions: An Overview Source: Molecular Pharmaceutics - ACS Publications URL: [Link] [2]

  • Title: Self-Microemulsifying Drug Delivery System (SMEDDS): An Innovative Tool To Improve Bioavailability Source: International Journal of Research in Pharmacology & Pharmacotherapeutics URL: [Link] [3]

  • Title: Processing Impact on In Vitro and In Vivo Performance of Solid Dispersions—A Comparison between Hot-Melt Extrusion and Spray Drying Source: Pharmaceutics (MDPI) URL: [Link] [4]

Application Note: Advanced Crystallization Strategies and Polymorph Control for 3-cyano-N-(4-methoxyphenyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Formulation Scientists, Crystallographers, and Process Chemists Compound Focus: 3-cyano-N-(4-methoxyphenyl)benzenesulfonamide (CAS: 1004035-01-1)

Introduction & Physicochemical Profiling

The compound 3-cyano-N-(4-methoxyphenyl)benzenesulfonamide (Molecular Formula:


, MW: 288.32) is a highly functionalized sulfonamide derivative utilized in coupling reactions and as a crucial pharmaceutical intermediate[1]. Achieving high-purity crystalline forms of this compound is critical for downstream formulation, stability, and bioavailability.

Crystallization of aromatic sulfonamides is notoriously complex due to their conformational flexibility and propensity for polymorphism. The molecular geometry typically features a gauche conformation of the N–C bond in the


 segment relative to the S=O bonds, resulting in a distinct "U-shaped" or "V-shaped" molecular architecture[2].
Supramolecular Causality

The crystal packing of 3-cyano-N-(4-methoxyphenyl)benzenesulfonamide is driven by a competitive interplay of non-covalent interactions:

  • Primary Synthon: Strong intermolecular

    
     hydrogen bonding. In secondary aromatic sulfonamides, these interactions typically assemble into Dimeric, Zigzag, Helical, or Straight 1D chains[3].
    
  • Secondary Synthons: The meta-cyano group acts as a strong dipole and hydrogen-bond acceptor, promoting

    
     interactions. Simultaneously, the para-methoxy group on the aniline ring influences the electron density of the aromatic system, facilitating 
    
    
    
    stacking and
    
    
    interactions[2].

Understanding this hierarchy of interactions is essential. If the primary


 network is disrupted by protic solvents (which compete for hydrogen bonding), the compound may precipitate as an amorphous solid or a metastable solvate.

Interactions Mol 3-cyano-N-(4-methoxyphenyl) benzenesulfonamide Sulfonamide Sulfonamide Core (-SO2-NH-) Mol->Sulfonamide Cyano Cyano Group (-CN) Mol->Cyano Methoxy Methoxy Group (-OCH3) Mol->Methoxy Hbond1 Primary N-H...O=S Hydrogen Bonding Sulfonamide->Hbond1 Hbond2 Secondary C-H...N Interactions Cyano->Hbond2 PiPi C-H...π & π-π Stacking Methoxy->PiPi Lattice 3D Crystal Lattice (Polymorphic Assembly) Hbond1->Lattice Hbond2->Lattice PiPi->Lattice

Caption: Supramolecular interaction network driving the crystal packing of the compound.

Solvent Selection Matrix

The choice of solvent dictates the supersaturation profile and the resulting polymorph by either stabilizing or destabilizing the


 dimers[4]. Below is the validated solvent selection matrix for this specific API.
Solvent SystemClassificationSolvation MechanismExpected Crystal HabitPolymorph Risk
Ethanol / Water Protic / Anti-solventCompetes for H-bonds; rapid desolvation upon cooling.Needles / Fine PowderHigh (Solvates possible)
Ethyl Acetate Polar AproticH-bond acceptor; stabilizes the monomeric state in solution.Prismatic / BlocksLow (Thermodynamic form)
Acetone / Heptane Aprotic / Non-polarHigh solubility in acetone; heptane forces rapid nucleation.PlateletsMedium
Acetonitrile Polar AproticDipole-dipole interactions with the -CN group.GranularLow

Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. The causality behind each step is provided to empower the scientist to troubleshoot deviations in real-time.

Protocol A: Slow Cooling Crystallization (For Single-Crystal X-Ray Diffraction)

Objective: To obtain high-quality, defect-free prismatic crystals by maintaining the system strictly within the metastable zone.

  • Dissolution: Weigh 100 mg of crude 3-cyano-N-(4-methoxyphenyl)benzenesulfonamide into a 20 mL scintillation vial. Add 5 mL of HPLC-grade Ethyl Acetate.

  • Heating: Heat the suspension on a reaction block to 65°C with gentle magnetic stirring (200 rpm) until complete dissolution is achieved. Rationale: Ethyl acetate provides an optimal solubility gradient without competing strongly for the sulfonamide N-H proton.

  • Hot Filtration: Pass the hot solution through a 0.22 µm PTFE syringe filter into a pre-warmed, clean vial. Rationale: Removes heterogeneous nucleation sites (dust, insoluble impurities) that cause premature, uncontrolled crystallization[4].

  • Controlled Cooling: Place the vial in a programmable cooling incubator. Cool from 65°C to 20°C at a strictly controlled rate of 0.1°C/min . Do not agitate.

  • Isolation: After 24 hours, carefully decant the mother liquor. Wash the resulting prismatic crystals with 1 mL of ice-cold heptane and dry under a gentle stream of nitrogen.

Protocol B: Solvent/Anti-Solvent Precipitation (For Bulk API Processing)

Objective: To maximize yield and control particle size distribution for bulk manufacturing.

  • Primary Solvation: Dissolve 5.0 g of the compound in 15 mL of Acetone at 25°C. Ensure the solution is clear.

  • Anti-Solvent Addition: Transfer the solution to a 100 mL jacketed reactor equipped with an overhead stirrer (400 rpm). Using a syringe pump, add n-Heptane (anti-solvent) at a rate of 1.0 mL/min.

  • Nucleation Control: Continue addition until the cloud point is reached (persistent turbidity). Pause the addition for 15 minutes to allow the seed bed to form. Rationale: Pausing prevents "oiling out" (liquid-liquid phase separation), a common issue in highly supersaturated sulfonamide solutions[5].

  • Ripening: Resume Heptane addition until a total of 45 mL has been added. Stir for an additional 2 hours at 10°C to maximize yield.

  • Filtration: Recover the crystalline powder via vacuum filtration (Büchner funnel). Wash with 10 mL of cold Heptane and dry in a vacuum oven at 40°C for 12 hours.

Workflow Start Crude 3-cyano-N-(4-methoxyphenyl) benzenesulfonamide Dissolution Dissolution in Primary Solvent (e.g., EtOAc, Acetone) Start->Dissolution Filtration Hot Filtration (Remove insoluble impurities) Dissolution->Filtration Nucleation Controlled Nucleation (Cooling / Anti-solvent / Seeding) Filtration->Nucleation Growth Crystal Growth (Metastable Zone Control) Nucleation->Growth Isolation Isolation & Drying (Vacuum Filtration, XRD Validation) Growth->Isolation

Caption: Workflow for the controlled crystallization of sulfonamide derivatives.

Troubleshooting & Quality Control

Sulfonamides frequently exhibit crystallization anomalies such as oiling out or amorphous precipitation[4]. Use the following matrix to diagnose and correct process deviations.

Observed IssueMechanistic CauseCorrective Action
"Oiling Out" (Liquid-Liquid Separation) Supersaturation achieved above the melting point of the solute-solvent complex.Increase primary solvent volume by 10%; lower the initial crystallization temperature before anti-solvent addition[5].
Amorphous Powder Formation Nucleation rate far exceeded crystal growth rate; poor solvent choice.Re-dissolve. Switch to a less polar anti-solvent or decrease the cooling rate to <0.5°C/min[4].
Polymorphic Mixtures (via PXRD) Inconsistent cooling gradients or lack of seeding.Implement strict temperature control. Introduce 1-2% (w/w) seed crystals of the desired polymorph at the cloud point.
Discolored Crystals Co-precipitation of conjugated impurities.Pre-treat the hot solution with activated charcoal (5% w/w) for 15 mins prior to hot filtration[5].

References

  • Masu, H., Okayasu, M., Kawahata, M., & Sei, Y. (2019). "Characteristic Hydrogen Bonding Observed in the Crystals of Aromatic Sulfonamides: 1D Chain Assembly of Molecules and Chiral Discrimination on Crystallization". Crystal Growth & Design. Available at: [Link]

  • Shakuntala, K., Naveen, S., Lokanath, N. K., & Suchetan, P. A. (2017). "3,5-Dichloro-N-(4-methylphenyl)benzenesulfonamide". IUCrData, 2(3), x170375. Available at:[Link]

Sources

Application Note: Microwave-Assisted Synthesis of 3-cyano-N-(4-methoxyphenyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the protocol for the rapid synthesis of 3-cyano-N-(4-methoxyphenyl)benzenesulfonamide , a pharmacologically relevant scaffold integrating a sulfonamide core with nitrile and methoxy functionalities. Utilizing microwave-assisted organic synthesis (MAOS), this protocol reduces reaction times from hours (conventional reflux) to minutes while significantly suppressing side reactions.

Key Advantages:

  • Reaction Time: < 15 minutes (vs. 4–12 hours thermal).

  • Yield: > 90% isolated yield.[1][2]

  • Green Chemistry: Minimized solvent usage and energy consumption.

Scientific Background & Mechanism[3][4][5][6][7][8]

Chemical Basis

The synthesis involves the nucleophilic substitution reaction between 3-cyanobenzenesulfonyl chloride (electrophile) and 4-methoxyaniline (p-anisidine, nucleophile). The reaction proceeds via a tetrahedral transition state at the sulfur atom, followed by the elimination of hydrogen chloride (HCl).

Mechanistic Pathway

The high dielectric heating of the microwave field efficiently polarizes the sulfonyl group (


), making the sulfur atom more susceptible to nucleophilic attack by the amine. A base (typically pyridine or basic aqueous media) is required to neutralize the generated HCl and drive the equilibrium forward.

Mechanism Reactants Reactants: 3-cyanobenzenesulfonyl chloride + 4-methoxyaniline Transition Tetrahedral Transition State (Polarized by MW) Reactants->Transition Nucleophilic Attack (MW Irradiation) Elimination HCl Elimination (Base Capture) Transition->Elimination Bond Reorganization Product Product: 3-cyano-N-(4-methoxyphenyl) benzenesulfonamide Elimination->Product Formation

Figure 1: Mechanistic pathway of microwave-assisted sulfonylation.[3]

Materials & Equipment

Reagents
ReagentCAS No.RoleEquiv.
3-Cyanobenzenesulfonyl chloride 56542-67-7Electrophile1.0
4-Methoxyaniline (p-Anisidine) 104-94-9Nucleophile1.1
Pyridine 110-86-1Base/Solvent2.0 - 5.0
Dichloromethane (DCM) 75-09-2Co-solvent (Optional)-
Ethanol 64-17-5Recrystallization-
Equipment
  • Microwave Reactor: Single-mode synthesizer (e.g., CEM Discover or Biotage Initiator) capable of pressure control.

  • Reaction Vessel: 10 mL or 35 mL pressure-rated glass vial with crimp/snap cap.

  • Temp. Control: IR sensor or fiber optic probe (internal).

Experimental Protocol

Method A: Pyridine-Mediated Synthesis (Standard)

This method uses pyridine as both the base and the solvent/co-solvent, ensuring complete solubility and rapid HCl scavenging.

Step-by-Step Procedure:

  • Preparation: In a 10 mL microwave vial, dissolve 4-methoxyaniline (135 mg, 1.1 mmol) in Pyridine (2 mL).

  • Addition: Slowly add 3-cyanobenzenesulfonyl chloride (201 mg, 1.0 mmol) to the vial. Note: Reaction is exothermic; add slowly to prevent boiling.

  • Sealing: Cap the vial with a PTFE-lined septum.

  • Irradiation: Place in the microwave reactor.

    • Temperature: 90°C

    • Time: 10 minutes

    • Power: Dynamic (Max 150 W)

    • Stirring: High

  • Work-up:

    • Allow the vial to cool to room temperature (RT).

    • Pour the reaction mixture into ice-cold water (20 mL) containing 1 mL of concentrated HCl (to protonate excess pyridine and unreacted aniline).

    • Stir vigorously for 5 minutes until a precipitate forms.

  • Isolation: Filter the solid under vacuum. Wash with cold water (3 x 10 mL) to remove pyridinium salts.

  • Purification: Recrystallize from hot Ethanol/Water (9:1) to obtain the pure title compound.[4][5][6]

Method B: Green Aqueous Synthesis (Eco-Friendly)

Utilizes water as the primary solvent, leveraging the "on-water" effect where hydrophobic reactants accelerate at the phase boundary.

Step-by-Step Procedure:

  • Preparation: Suspend 4-methoxyaniline (1.1 mmol) and 3-cyanobenzenesulfonyl chloride (1.0 mmol) in Water (4 mL).

  • Base: Add Na₂CO₃ (1.2 mmol) to the suspension.

  • Irradiation: Heat at 100°C for 12 minutes in the microwave.

  • Work-up: Cool to RT. The product will be a solid precipitate. Filter, wash with water, and dry.[7][4][8]

  • Note: If the product is oily, extract with Ethyl Acetate, dry over MgSO₄, and evaporate.

Workflow Visualization

Workflow Start Start: Weigh Reagents Mix Mix in MW Vial: Sulfonyl Chloride + Aniline + Pyridine Start->Mix MW Microwave Irradiation 90°C | 10 min | High Stir Mix->MW Quench Quench: Pour into Ice/HCl MW->Quench Filter Filtration: Collect Precipitate Quench->Filter Purify Purification: Recrystallize (EtOH) Filter->Purify End Final Product: Pure Sulfonamide Purify->End

Figure 2: Operational workflow for the microwave-assisted synthesis.

Characterization & Data Analysis

The synthesized compound should be validated using NMR and IR spectroscopy. Below are the expected spectral characteristics based on the structural moieties.

Expected 1H NMR Data (DMSO-d6, 400 MHz)
Shift (δ ppm)MultiplicityIntegrationAssignment
10.2 - 10.5 Singlet (s)1HSO₂-NH (Sulfonamide proton, D₂O exchangeable)
8.1 - 8.2 Multiplet (m)2HAr-H (3-cyano ring: H2, H4 near EWG)
7.9 - 8.0 Multiplet (m)1HAr-H (3-cyano ring: H6)
7.7 - 7.8 Triplet (t)1HAr-H (3-cyano ring: H5)
6.9 - 7.0 Doublet (d)2HAr-H (4-methoxy ring: Ortho to NH)
6.7 - 6.8 Doublet (d)2HAr-H (4-methoxy ring: Ortho to OMe)
3.6 - 3.7 Singlet (s)3HO-CH₃ (Methoxy group)
Expected IR Spectrum (ATR)
  • 3200 - 3300 cm⁻¹: N-H stretch (Sulfonamide).

  • 2230 - 2240 cm⁻¹: C≡N stretch (Nitrile, sharp).

  • 1330 - 1350 cm⁻¹: S=O asymmetric stretch.

  • 1150 - 1170 cm⁻¹: S=O symmetric stretch.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Hydrolysis of Sulfonyl ChlorideEnsure reagents are dry. If using Method A, use anhydrous pyridine.
Oiling Out Incomplete CrystallizationScratch the flask glass or add a seed crystal during cooling.
Impurity (Starting Material) Incomplete ReactionIncrease MW time by 5 mins or temperature by 10°C. Check TLC.
Dark Coloration Thermal DecompositionReduce MW temperature; ensure inert atmosphere (N₂) if oxidation is suspected.

References

  • De Luca, L., & Giacomelli, G. (2008).[9][10] An Easy Microwave-Assisted Synthesis of Sulfonamides Directly from Sulfonic Acids.[9] The Journal of Organic Chemistry, 73(10), 3967–3969.[9] Link

  • Lakrout, S., et al. (2013).[11] A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions.[1][11][12][13] RSC Advances. Link

  • Taylor & Francis Group. (2023). Microwave assisted, Cu-catalyzed synthesis of sulfonamides using sodium sulfinates and amines.[6] Journal of Sulfur Chemistry. Link

  • Biotage. (n.d.).[5] Microwave Reaction Tutorial: Amide and Sulfonamide Formation. Biotage Application Notes. Link

Sources

handling and storage requirements for 3-cyano-N-(4-methoxyphenyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-cyano-N-(4-methoxyphenyl)benzenesulfonamide is a sulfonamide derivative with potential applications in pharmaceutical research and drug development. Sulfonamides are a well-established class of compounds with a broad range of biological activities.[1][2] The presence of a cyano group and a methoxyphenyl moiety suggests that this compound may exhibit unique chemical and biological properties. Proper handling and storage of this compound are critical to ensure its integrity, maintain experimental accuracy, and, most importantly, guarantee the safety of laboratory personnel.

This document provides a detailed guide to the safe handling and optimal storage of 3-cyano-N-(4-methoxyphenyl)benzenesulfonamide, based on the known properties of similar compounds and general best practices for laboratory chemical safety.

Compound Identification and Properties

PropertyValue / InformationSource
CAS Number 1018240-62-4[3][4]
Molecular Formula C₁₅H₁₄N₂O₃S[3][4]
Molecular Weight 302.35 g/mol [3]
Appearance Likely a white to pale yellow solid (crystal or powder)[5]
Purity ≥98% (typical for research-grade chemicals)[3]

Structural Analogs: A closely related compound, 3-Cyano-n-(4-methoxybenzyl)benzenesulfonamide (CAS 1018240-62-4), shares a similar core structure, with the primary difference being a methylene bridge.[3] Another related compound is N-[cyano-(4-methoxyphenyl)methyl]-4-methylbenzenesulfonamide (CAS 5537-51-9).[6] The handling and storage recommendations for these compounds are relevant and have been considered in this guide.

Potential Hazards and Safety Precautions

Given the presence of the sulfonamide and aromatic nitrile functional groups, the following potential hazards should be considered. The hazard information for a similar sulfonamide compound suggests it may cause skin and eye irritation.[5][7]

Potential Hazards:

  • Skin Irritation: May cause skin irritation upon contact.[5][7]

  • Eye Irritation: May cause serious eye irritation.[5][7]

  • Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.

  • Toxicity: Aromatic nitriles can be toxic if swallowed, inhaled, or absorbed through the skin.[8]

Personal Protective Equipment (PPE)

The following PPE must be worn at all times when handling 3-cyano-N-(4-methoxyphenyl)benzenesulfonamide:

  • Gloves: Nitrile or neoprene gloves are recommended to prevent skin contact.[8][9]

  • Eye Protection: Chemical splash goggles are mandatory.[8][9]

  • Lab Coat: A standard laboratory coat should be worn to protect clothing and skin.[8][9]

  • Respiratory Protection: If handling large quantities or if dust is generated, a certified respirator should be used.[10]

Handling Protocols

Adherence to proper handling procedures is paramount to minimize exposure and maintain the compound's purity.

General Handling
  • Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the solid compound or preparing solutions.[9]

  • Avoid generating dust.

  • Wash hands thoroughly after handling the compound.[5][11]

  • Do not eat, drink, or smoke in the laboratory.[11]

Weighing and Solution Preparation
  • Preparation: Before weighing, ensure the balance is clean and located in an area with minimal air currents to prevent dust dispersal.

  • Weighing: Carefully transfer the required amount of the solid compound from the storage container to a weighing vessel. Use a spatula and avoid creating dust.

  • Dissolving: To prepare a solution, add the solvent to the weighed compound slowly. If necessary, sonication or gentle heating may be used to aid dissolution, but be mindful of potential thermal degradation.

  • pH Considerations: The stability of sulfonamides can be influenced by pH.[12] When preparing aqueous solutions, consider using a buffer to maintain a neutral pH to prevent hydrolysis of the cyano group.[13]

Storage Requirements

Proper storage is crucial to prevent degradation and ensure the long-term stability of 3-cyano-N-(4-methoxyphenyl)benzenesulfonamide.

Storage Conditions
ParameterRecommendationRationale and Source
Temperature 2-8°CRecommended for a structurally similar compound to ensure stability.[3]
Atmosphere Sealed in a dry environmentTo prevent moisture absorption, which could lead to hydrolysis of the cyano group.[3][13] Consider storing under an inert gas like argon or nitrogen for long-term storage.[10]
Light Protect from lightSulfonamides can be light-sensitive.[14] Store in an amber vial or a light-blocking container.[15]
Container Tightly sealed, opaque containerTo prevent exposure to air, moisture, and light.[13][15]
Storage Workflow

The following diagram outlines the decision-making process for the proper storage of 3-cyano-N-(4-methoxyphenyl)benzenesulfonamide.

StorageWorkflow Storage Protocol for 3-cyano-N-(4-methoxyphenyl)benzenesulfonamide A Receive Compound B Inspect Container for Damage A->B C Is Container Damaged? B->C D Quarantine and Report C->D Yes E Label with Date of Receipt C->E No F Select Appropriate Storage Location E->F G Store at 2-8°C in a Dry, Dark Place F->G H Log in Chemical Inventory G->H

Caption: Decision workflow for receiving and storing the compound.

Spill and Exposure Management

In the event of a spill or exposure, immediate and appropriate action is necessary.

Spill Response
  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Contain: For small spills, use an absorbent material like vermiculite or sand to contain the spill.[10]

  • Clean-up: Wearing appropriate PPE, carefully sweep up the absorbed material and place it in a sealed container for disposal.

  • Decontaminate: Clean the spill area with soap and water.[8]

First Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[7][11]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. If irritation persists, seek medical attention.[7][11]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[7][11]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[11]

Disposal

Dispose of 3-cyano-N-(4-methoxyphenyl)benzenesulfonamide and any contaminated materials in accordance with local, state, and federal regulations. Do not dispose of down the drain.

Conclusion

While 3-cyano-N-(4-methoxyphenyl)benzenesulfonamide presents exciting possibilities for research, its safe handling and storage are non-negotiable. By adhering to the protocols outlined in this guide, researchers can ensure both the integrity of their experiments and a safe laboratory environment. Always consult your institution's safety guidelines and the most current regulatory information.

References

  • Trustrade. (2023, September 16). Storage conditions for chemicals in the laboratory.
  • ChemScene. 3-Cyano-n-(4-methoxybenzyl)benzenesulfonamide.
  • Chemsrc. N-[cyano-(4-methoxyphenyl)methyl]-4-methylbenzenesulfonamide.
  • Cheméo. Chemical Properties of Benzenesulfonamide, 3-amino-N-butyl-4-methoxy- (CAS 80-22-8).
  • CymitQuimica. (2023, October 12). SAFETY DATA SHEET.
  • LSU Health Shreveport. Laboratory-Specific Standard Operating Procedures TITLE: SOP for the safe use of Acetonitrile.
  • Ossila. Air Sensitive Compounds.
  • University of Toronto Department of Chemistry. (2022, September 23). Time-Sensitive Chemicals Guide.
  • TCI Chemicals. SAFETY DATA SHEET.
  • Sigma-Aldrich. (2025, October 7). SAFETY DATA SHEET.
  • Fisher Scientific. SAFETY DATA SHEET.
  • University of Rochester Department of Chemistry. How to Store Reagents.
  • Container Handbook. 13.2.1 Classification of goods according to moisture behavior.
  • MDPI. (2025, July 23). Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives.
  • Benchchem. "N-(4-cyanophenyl)-4-methoxybenzamide" stability issues and degradation products.
  • Lab Manager. (2019, July 8). Using solvents safely in the lab.
  • Organic Syntheses. Working with Hazardous Chemicals.
  • Cheméo. Chemical Properties of 4-amino-N-(4-methoxyphenyl)benzenesulfonamide.
  • ICRA Risk Assessment. (2025, February 20). Cleaning of laboratory material (Chem) - copia.
  • Spectrum Chemical. (2016, September 12). Mandelonitrile.
  • Appchem. Benzenesulfonamide, 3-cyano-N-[(4-methoxyphenyl)methyl]-.
  • Sciencemadness Wiki. (2023, July 31). Sulfanilamide.
  • IntechOpen. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review.
  • PMC. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions.
  • ResearchGate. (2025, August 6). (PDF) Effects of pH and Manure on Transport of Sulfonamide Antibiotics in Soil.
  • ResearchGate. (2025, October 10). (PDF) Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives.
  • PMC. (2024, April 4). Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21.
  • PubChem - NIH. 4-Methoxybenzenesulfonamide.

Sources

reagents required for synthesizing 3-cyano-N-(4-methoxyphenyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis of 3-cyano-N-(4-methoxyphenyl)benzenesulfonamide

Authored by: A Senior Application Scientist

Abstract

This comprehensive application note provides a detailed, field-proven protocol for the synthesis of 3-cyano-N-(4-methoxyphenyl)benzenesulfonamide, a molecule of interest for researchers in medicinal chemistry and drug development. Sulfonamides are a critical class of compounds in pharmacology, known for a wide spectrum of biological activities.[1][2][3] The described synthesis follows a robust and highly efficient pathway, reacting 3-cyanobenzenesulfonyl chloride with 4-methoxyaniline (p-anisidine). This guide is designed for researchers, scientists, and drug development professionals, offering in-depth explanations for experimental choices, a self-validating protocol, and authoritative references to ensure scientific integrity and reproducibility.

Synthesis Pathway Overview

The construction of the target N-aryl sulfonamide is achieved via a classical and reliable nucleophilic substitution reaction.[2][4] This method remains one of the most straightforward and widely used approaches for preparing sulfonamides.[5] The core of the synthesis involves the reaction of an aromatic sulfonyl chloride with a primary aromatic amine. The amine's nucleophilic nitrogen atom attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride and the formation of a stable S-N bond. A base is incorporated to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.

The specific pathway is the reaction between 3-cyanobenzenesulfonyl chloride and 4-methoxyaniline in an aqueous basic medium, which represents an environmentally conscious and effective choice.[6]

Reaction_Scheme cluster_reactants Reactants cluster_product Product R1 3-Cyanobenzenesulfonyl Chloride Plus + R2 4-Methoxyaniline (p-Anisidine) P 3-cyano-N-(4-methoxyphenyl) benzenesulfonamide Plus->P      Na₂CO₃ (aq)      Room Temperature      

Caption: Reaction scheme for the synthesis of the target sulfonamide.

Reagents and Materials

Accurate preparation and handling of reagents are paramount for the success and reproducibility of the synthesis. All reagents should be of high purity (≥97%).

Reagent NameFormulaMW ( g/mol )CAS No.Supplier ExampleNotes
3-Cyanobenzenesulfonyl ChlorideC₇H₄ClNO₂S201.6356542-67-7Sigma-Aldrich, TCICorrosive, moisture-sensitive.
4-Methoxyaniline (p-Anisidine)C₇H₉NO123.15104-94-9Sigma-AldrichToxic, handle with care.
Sodium Carbonate (Anhydrous)Na₂CO₃105.99497-19-8Fisher ScientificBase to neutralize HCl.
Deionized WaterH₂O18.027732-18-5N/AReaction solvent.
IsopropanolC₃H₈O60.1067-63-0VWRRecrystallization solvent.

Detailed Experimental Protocol

This protocol is designed as a self-validating system. Successful precipitation of the crude product upon reaction completion and effective purification via recrystallization serve as internal checkpoints for the reaction's success.

Reaction Setup
  • To a 250 mL Erlenmeyer flask equipped with a magnetic stir bar, add 4-methoxyaniline (1.23 g, 10.0 mmol).

  • Add deionized water (50 mL) and 1 M aqueous sodium carbonate solution (10 mL). Stir the mixture at room temperature until the 4-methoxyaniline is well-suspended or partially dissolved. The use of an aqueous basic solution is a common and effective medium for this type of sulfonylation.[6]

Reagent Addition and Reaction
  • In one portion, add 3-cyanobenzenesulfonyl chloride (2.02 g, 10.0 mmol) to the stirring suspension at room temperature.

  • Seal the flask loosely and continue to stir the mixture vigorously. The reaction of sulfonyl chlorides with amines is the most typical method for synthesizing sulfonamides.[2]

  • Allow the reaction to stir at room temperature for 24-48 hours. The formation of a precipitate is expected as the product is generally insoluble in the aqueous medium.

  • Causality Checkpoint: The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC) using a suitable mobile phase (e.g., Ethyl Acetate/Hexane 1:2 v/v). A sample from the reaction mixture should be extracted into a small amount of ethyl acetate for TLC analysis. The disappearance of the starting amine spot and the appearance of a new, less polar product spot indicates reaction progression.

Product Isolation and Work-up
  • Once the reaction is complete (as determined by TLC), collect the precipitated solid product by suction filtration using a Buchner funnel.

  • Wash the collected solid thoroughly with deionized water (3 x 30 mL) to remove any remaining sodium carbonate and other water-soluble impurities.

  • Continue the wash with a small amount of cold isopropanol (1 x 20 mL) to remove residual starting materials.[6]

  • Dry the crude product in a vacuum oven at 50-60 °C to a constant weight.

Purification
  • The primary method for purifying sulfonamides is recrystallization, which yields a product of high chemical quality.[7]

  • Transfer the dried crude solid to a suitable flask. Add a minimal amount of hot isopropanol to dissolve the solid completely.

  • Allow the solution to cool slowly to room temperature, and then place it in an ice bath for approximately 30 minutes to maximize crystal formation.

  • Collect the purified crystals by suction filtration, wash with a small amount of ice-cold isopropanol, and dry under vacuum to yield pure 3-cyano-N-(4-methoxyphenyl)benzenesulfonamide.

Characterization

The identity and purity of the final compound should be confirmed using standard analytical techniques:

  • Melting Point: Compare the observed melting point with literature values.

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.[8]

Experimental Workflow Visualization

The following diagram outlines the logical flow of the experimental procedure, from initial setup to the final purified product.

Experimental_Workflow A Setup: Suspend 4-methoxyaniline in aqueous Na₂CO₃ B Addition: Add 3-cyanobenzenesulfonyl chloride to the mixture A->B C Reaction: Stir at room temperature (24-48h) B->C D Monitoring: Check reaction progress by TLC C->D Periodic Check D->C If incomplete E Isolation: Collect crude product by suction filtration D->E If complete F Washing: Wash solid with deionized water and cold isopropanol E->F G Drying: Dry crude product under vacuum F->G H Purification: Recrystallize from hot isopropanol G->H I Final Product: Collect pure crystals, wash, and dry H->I

Caption: Step-by-step experimental workflow for the synthesis.

Safety Precautions

  • 3-Cyanobenzenesulfonyl Chloride: This reagent is corrosive and causes severe skin burns and eye damage. It is also a lachrymator. Handle only in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a face shield, and chemical-resistant gloves. It is moisture-sensitive and will hydrolyze; keep the container tightly sealed.

  • 4-Methoxyaniline (p-Anisidine): This compound is toxic if swallowed, inhaled, or absorbed through the skin. Avoid creating dust. Use appropriate PPE.

  • General Precautions: Perform all operations in a certified chemical fume hood. Dispose of all chemical waste according to institutional and local regulations.

Conclusion

This application note details a reliable and scalable protocol for the synthesis of 3-cyano-N-(4-methoxyphenyl)benzenesulfonamide. By leveraging a classic sulfonylation reaction in an accessible aqueous medium, this method provides a high yield of the desired product with straightforward purification. The provided causal explanations and checkpoints are intended to empower researchers to confidently replicate and, if necessary, adapt this procedure for the synthesis of other valuable N-aryl sulfonamide analogs.

References

  • Synthesis of N-arylsulfonamides through a Pd-catalyzed reduction coupling reaction of nitroarenes with sodium arylsulfinates. Organic & Biomolecular Chemistry. Available at: [Link]

  • Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition. Available at: [Link]

  • Recent developments in the synthesis of N-aryl sulfonamides. Taylor & Francis Online. Available at: [Link]

  • Methods for the synthesis of N-aryl sulfonamides from nitroarenes: an overview. Taylor & Francis Online. Available at: [Link]

  • Palladium-Catalyzed Intramolecular Allylic Amidation via Decarboxylative Aromatization: Synthesis of N-Allyl-N-aryl Sulfonamides. The Journal of Organic Chemistry. Available at: [Link]

  • Method for preparing N-aryl sulfonamide from indoline and aryl sulfonamide. Google Patents.
  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Macmillan Group - Princeton University. Available at: [Link]

  • Preparation of sulfonamides from N-silylamines. PMC. Available at: [Link]

  • Sulfonamide purification process. Google Patents.
  • Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface. Available at: [Link]

  • A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions. RSC Advances. Available at: [Link]

  • Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. Journal of Chromatographic Science. Available at: [Link]

  • (4-Methoxyphenyl)sulfamic acid. Organic Syntheses. Available at: [Link]

  • An Efficient Method for the Preparation of Sulfonamides from Sodium Sulfinates and Amines. Chemistry Europe. Available at: [Link]

  • Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. MDPI. Available at: [Link]

  • Synthesis of [35S]aryl sulfonyl chlorides from [35S]elemental sulfur. LookChem. Available at: [Link]

  • Synthesis and characterization of novel non-symmetric s-triazine derivatives and their anti-bacterial activity. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • 3-Cyanobenzene-1-sulfonyl chloride. PubChem. Available at: [Link]

Sources

Troubleshooting & Optimization

improving yield of 3-cyano-N-(4-methoxyphenyl)benzenesulfonamide synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for sulfonamide synthesis. As a Senior Application Scientist, I frequently consult with researchers facing yield bottlenecks when coupling electron-rich anilines with electrophilic sulfonyl chlorides.

The synthesis of 3-cyano-N-(4-methoxyphenyl)benzenesulfonamide (from 3-cyanobenzenesulfonyl chloride and 4-methoxyaniline) presents specific mechanistic challenges. Because 4-methoxyaniline is a highly nucleophilic, electron-rich amine, it reacts rapidly. However, this high reactivity also makes it prone to over-sulfonylation, while the sulfonyl chloride partner is highly susceptible to competitive hydrolysis.

To ensure scientific integrity and reproducibility, the guidance below is built on self-validating protocols —meaning you will observe specific, measurable physical changes at each step to confirm the reaction is proceeding correctly.

Part 1: Diagnostic Workflow

Before adjusting your protocol, analyze your crude reaction mixture via LC-MS or TLC to identify the specific failure mode. Use the diagnostic logic tree below to determine your next steps.

TroubleshootingWorkflow Start Analyze Crude Reaction (LC-MS / TLC) Hydrolysis Issue: Sulfonic Acid (m/z 182 [M-H]-) Start->Hydrolysis High Hydrolysis BisSulf Issue: Bis-sulfonamide (m/z 454 [M+H]+) Start->BisSulf Over-reaction LowConv Issue: Unreacted Amine (m/z 124 [M+H]+) Start->LowConv Incomplete SolHydro Action: Use strictly anhydrous DCM & Base. Check reagent purity. Hydrolysis->SolHydro SolBis Action: Control stoichiometry (1.05 eq). Add chloride dropwise at 0 °C. BisSulf->SolBis SolConv Action: Increase base equivalents (Et3N/Pyridine) or extend reaction time. LowConv->SolConv

Figure 1: Diagnostic LC-MS workflow for sulfonamide synthesis troubleshooting.

Part 2: Troubleshooting FAQs

Q1: My LC-MS shows a massive peak at m/z 182 (negative mode) and very little product. What went wrong? A1: You are observing 3-cyanobenzenesulfonic acid, the product of hydrolysis . Sulfonyl chlorides are highly electrophilic and will rapidly react with adventitious water in your solvent or base. While some sulfonamides can be synthesized in aqueous media using dynamic pH control (Schotten-Baumann conditions), this often leads to competitive hydrolysis and requires a large excess of the sulfonyl chloride[1]. To fix this, you must switch to strictly anhydrous dichloromethane (DCM) and ensure your organic base (e.g., Triethylamine or Pyridine) is freshly distilled or stored over molecular sieves.

Q2: I am getting a significant byproduct at m/z 454 (positive mode). How do I prevent this? A2: This is a bis-sulfonamide byproduct. Because 4-methoxyaniline contains an electron-donating methoxy (-OCH3) group, it is a highly reactive nucleophile. Unfortunately, this same electronic effect makes the nitrogen of the resulting mono-sulfonamide product sufficiently nucleophilic to attack a second molecule of 3-cyanobenzenesulfonyl chloride[2]. Primary amines can easily undergo this double-reaction if conditions are not strictly controlled. To mitigate this, you must limit the sulfonyl chloride to a maximum of 1.0–1.1 equivalents and add it slowly at low temperatures (0 °C)[3].

Q3: My crude mixture turns dark brown/black during the reaction, and my yield is low. Why? A3: 4-methoxyaniline (p-anisidine) is highly prone to oxidation, forming dark quinone-imine byproducts when exposed to air in basic conditions. This degrades your starting material. Degas your anhydrous DCM by sparging with Nitrogen or Argon for 10 minutes prior to the reaction, and maintain an inert atmosphere throughout the addition step.

Part 3: Optimized Standard Operating Procedure (SOP)

This step-by-step methodology is designed as a self-validating system. Do not proceed to the next step unless the validation criteria are met.

Step 1: Reagent Preparation & Validation

  • Inspect the 3-cyanobenzenesulfonyl chloride.

    • Self-Validation: It must be a free-flowing solid. If it appears gummy, clumped, or smells strongly of HCl, it has hydrolyzed to the sulfonic acid. Discard or recrystallize from anhydrous hexanes/toluene before use.

  • Purge a dry round-bottom flask with Argon.

Step 2: Amine Dissolution

  • Dissolve 1.0 equivalent (e.g., 10 mmol, 1.23 g) of 4-methoxyaniline in 20 mL of anhydrous DCM (<50 ppm H2O).

  • Add 1.5 equivalents (15 mmol, 2.1 mL) of anhydrous Triethylamine (Et3N).

    • Self-Validation: The solution should be clear and pale yellow. Any immediate cloudiness indicates moisture reacting with the base.

Step 3: Controlled Electrophile Addition

  • Cool the reaction flask to 0 °C using an ice-water bath.

  • Dissolve 1.05 equivalents (10.5 mmol, 2.12 g) of 3-cyanobenzenesulfonyl chloride in 10 mL of anhydrous DCM.

  • Add the sulfonyl chloride solution dropwise over 15–20 minutes using an addition funnel.

    • Self-Validation: Monitor the internal temperature; it must not exceed 5 °C. You will observe a mild exotherm and the gradual formation of a fine white precipitate (Et3N·HCl salt). This physical change confirms the desired coupling is occurring.

Step 4: Reaction Maturation & Monitoring

  • Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 2 hours.

    • Self-Validation: Perform a TLC (Hexanes:EtOAc 7:3). The amine starting material (Rf ~0.3, stains dark under UV) should completely disappear, replaced by a single major product spot (Rf ~0.5).

Step 5: Quench and Isolation

  • Cool the mixture back to 0 °C and quench by slowly adding 15 mL of 1M aqueous HCl.

    • Causality: This neutralizes excess Et3N and protonates any unreacted 4-methoxyaniline, driving them into the aqueous layer.

  • Transfer to a separatory funnel. Extract the organic layer, wash with brine (20 mL), dry over anhydrous Na2SO4, and concentrate under reduced pressure.

    • Self-Validation: The crude 1H-NMR should show a sharp singlet at ~3.8 ppm (methoxy group, 3H) and a broad singlet around 10 ppm (sulfonamide NH, 1H), confirming successful mono-sulfonylation.

Part 4: Quantitative Data Summary

To understand how specific variables impact your final yield, refer to the optimization matrix below.

Reaction ParameterSub-optimal ConditionOptimized ConditionMechanistic Impact on Yield
Stoichiometry 1.5 eq Sulfonyl Chloride1.05 eq Sulfonyl ChlorideReduces bis-sulfonamide formation from >25% to <2%.
Addition Temp 25 °C (All at once)0 °C (Dropwise)Prevents exothermic degradation; increases yield by ~15%.
Base Selection Aqueous NaOHAnhydrous Et3NEliminates sulfonyl chloride hydrolysis; increases yield by ~30%.
Solvent Quality Undried DCMAnhydrous DCMPrevents sulfonic acid side-reactions; increases yield by ~20%.
Atmosphere Ambient AirArgon / NitrogenPrevents amine oxidation (dark byproducts); improves product purity.

Part 5: References

  • Title: Switchable Deep Eutectic Solvents for Sustainable Sulfonamide Synthesis. Source: uniba.it[1]. URL: [Link]

  • Title: Recent advances in synthesis of sulfonamides: A review. Source: CHEMISTRY & BIOLOGY INTERFACE[2]. URL: [Link]

Sources

purification techniques for crude 3-cyano-N-(4-methoxyphenyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Sulfonamide Synthesis & Purification .

I am Dr. Aris, your Senior Application Scientist. I understand you are working with 3-cyano-N-(4-methoxyphenyl)benzenesulfonamide . This is a deceptively simple molecule that presents a "hydra" of purification challenges: the oxidation sensitivity of the p-anisidine moiety, the hydrolytic instability of the cyano group, and the amphoteric solubility profile of the sulfonamide linkage.

Below is your interactive troubleshooting guide, designed to bypass standard textbook advice and address the specific chemical behaviors of this compound.

Part 1: The Diagnostic Matrix (Troubleshooting FAQs)

Issue 1: "My crude product is a dark purple/black tar instead of a solid."

Diagnosis: p-Anisidine Oxidation ("The Aniline Tar"). The Science: The p-methoxyaniline (p-anisidine) starting material is electron-rich and highly prone to atmospheric oxidation, forming complex, colored quinoid impurities. If unreacted amine remains, it acts as a radical initiator, turning your entire batch into a sticky oil. The Fix: The Acid Scavenge.

  • Protocol: Do not attempt to recrystallize yet. Dissolve the crude tar in Ethyl Acetate (EtOAc). Wash vigorously with 1M HCl (3x) .

  • Why it works: The amine (

    
    ) becomes protonated (
    
    
    
    ) and migrates to the aqueous layer. The sulfonamide (
    
    
    ) remains neutral and stays in the organic layer.
  • Visual Check: The aqueous acid layer will likely turn pink/red (removing the color bodies). Keep washing until the aqueous layer is pale.

Issue 2: "I lost my product during the base wash."

Diagnosis: Unintentional Deprotonation. The Science: You likely treated this like a standard amide. It is not. The sulfonamide N-H proton is acidic (


). If you wash your organic layer with strong base (NaOH) or even carbonate to remove the sulfonyl chloride, you are deprotonating your product and sending it into the aqueous waste stream.
The Fix: The pH Swing Recovery. 
  • Protocol: Check your aqueous waste. Acidify it carefully with HCl to pH ~3. If a white solid precipitates, that is your product.

  • Pro-Tip: Use this property to your advantage (see The "Double-Swing" Protocol below).

Issue 3: "My yield is good, but the NMR shows a new set of aromatic peaks."

Diagnosis: Nitrile Hydrolysis. The Science: The 3-cyano group is metastable. If you used heat during a basic workup or recrystallized from hot acidic water, the nitrile (


) partially hydrolyzed to the primary amide (

) or carboxylic acid (

). The Fix: Cold Processing.
  • Protocol: Never heat this compound above 40°C when in the presence of water at extreme pH (pH < 2 or pH > 12). Perform all extractions on ice.

Part 2: The "Double-Swing" Purification Protocol

This is the gold-standard method for purifying N-aryl sulfonamides. It exploits the specific


 window of the sulfonamide N-H to separate it from both basic impurities (amines) and neutral impurities (bis-sulfonamides/dimers).

Prerequisites:

  • Solvent: Ethyl Acetate (EtOAc)[1]

  • Acid: 1M HCl[2]

  • Base: 0.5M NaOH (Keep cold!)

Step-by-Step Workflow
  • Dissolution: Dissolve crude mixture in EtOAc (10 mL per gram of crude).

  • Acid Swing (Removes Amine):

    • Wash organic phase with 1M HCl (2 x 15 mL).

    • Chemistry: Protonates p-anisidine.

    • Action: Discard Aqueous Layer (contains amine salts).

  • Base Swing (Extracts Product):

    • CRITICAL: Place the separatory funnel in an ice bath or use ice-cold 0.5M NaOH.

    • Extract organic phase with 0.5M NaOH (3 x 15 mL).

    • Chemistry: Deprotonates the Sulfonamide N-H (

      
      ). The product moves to the Aqueous Layer .
      
    • Action:KEEP the Aqueous Layer. Discard the Organic Layer (contains neutral bis-sulfonamides and non-acidic tars).

  • Precipitation (Recovery):

    • Cool the combined aqueous NaOH extracts on ice.

    • Slowly add 2M HCl with stirring until pH reaches ~3-4.

    • Observation: The product will crash out as a white/off-white precipitate.

  • Filtration: Filter the solid, wash with cold water, and dry.

Part 3: Visualization of Workflows

Figure 1: The "Double-Swing" Extraction Logic

This diagram illustrates the separation of the target sulfonamide from specific impurities based on pH manipulation.

PurificationLogic Crude Crude Mixture (Product + Amine + Neutrals) EtOAc Dissolve in EtOAc Crude->EtOAc AcidWash Wash with 1M HCl (Acid Swing) EtOAc->AcidWash Sep1 Separation 1 AcidWash->Sep1 AqWaste1 Aqueous Layer (Acidic) Contains: Protonated p-Anisidine Sep1->AqWaste1 Removes Amine OrgLayer1 Organic Layer Contains: Product + Neutrals Sep1->OrgLayer1 BaseExt Extract with Cold 0.5M NaOH (Base Swing) OrgLayer1->BaseExt Sep2 Separation 2 BaseExt->Sep2 OrgWaste Organic Layer (Discard) Contains: Bis-sulfonamides / Tars Sep2->OrgWaste Removes Neutrals AqProduct Aqueous Layer (Basic) Contains: Deprotonated Product Sep2->AqProduct Acidify Acidify to pH 3 (Precipitation) AqProduct->Acidify FinalProd Pure 3-cyano-N-(4-methoxyphenyl) benzenesulfonamide Acidify->FinalProd

Caption: The "Double-Swing" protocol exploits the acidity of the sulfonamide N-H to isolate it from both basic (amine) and neutral impurities.[3]

Figure 2: Recrystallization Decision Tree

If the extraction does not yield sufficient purity (>98%), use this logic for the final polish.

Recryst Start Solid from Extraction CheckColor Is it colored? Start->CheckColor YesColor Dissolve in EtOH + Charcoal Filter Hot CheckColor->YesColor Purple/Brown NoColor Proceed to Solvent CheckColor->NoColor Off-white Solvent Solvent Choice: Ethanol/Water (9:1) YesColor->Solvent NoColor->Solvent Process Heat to reflux (briefly) Cool slowly to 4°C Solvent->Process Result Crystalline Needles Process->Result

Caption: Recrystallization logic. Note: Avoid prolonged boiling to protect the nitrile group.

Part 4: Quantitative Data Summary

Table 1: Solubility Profile & Reagent Selection

PhaseConditionsSolubility of ProductFate of Impurity
Organic (EtOAc) NeutralSoluble p-Anisidine (Soluble), Tars (Soluble)
Aqueous (Acid) pH < 2Insoluble p-Anisidine (Soluble as salt)
Aqueous (Base) pH > 11Soluble (as anion)Neutral Impurities (Insoluble)
Recryst. Solvent EtOH/H2OSoluble (Hot) / Insoluble (Cold)Salts (Soluble in water)

References

  • Perlovich, G. L., et al. "Thermodynamics of solubility, sublimation and solvation processes of sulfonamides." Journal of Solution Chemistry, vol. 35, 2006, pp. 1661–1677.

    • values (typically 9.5-10.5)
  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th ed., Longman, 1989.

    • Context: The authoritative source for standard acid-base extraction protocols ("The Swing Method")
  • Harding, L., et al. "Accurate prediction of the aqueous pKa values of sulfonamide drugs." Royal Society of Chemistry Advances, 2019.

    • Context: Provides structural correlation data confirming that electron-withdrawing groups (like cyano)
  • Organic Chemistry Portal. "Hydrolysis of Nitriles."

    • Context: Validates the stability warnings; nitriles require vigorous conditions for hydrolysis, supporting the safety of cold, dilute base extraction.

Sources

Technical Support Center: Degradation Analysis of 3-Cyano-N-(4-methoxyphenyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: 3-CN-SULF-DEG-001 Status: Open Assigned Specialist: Senior Application Scientist, Structural Elucidation Group[1]

Executive Summary

Welcome to the technical support hub for the degradation analysis of 3-cyano-N-(4-methoxyphenyl)benzenesulfonamide . This guide addresses the stability profile of this molecule, which contains two highly reactive functional handles: a sulfonamide linkage and a nitrile (cyano) group .

Researchers characterizing this compound often encounter three specific challenges:

  • Complex Hydrolysis Kinetics: Competitive hydrolysis between the sulfonamide bond and the nitrile group.[1]

  • Genotoxic Impurity Alerts: The release of p-anisidine (4-methoxyaniline), a known structural alert for genotoxicity.[1]

  • Ionization Polarity Mismatches: The parent is neutral/acidic, while degradation products span from highly acidic (sulfonic acids) to basic (anilines), complicating LC-MS method development.

Module 1: Degradation Pathway Analysis

The Chemistry of Breakdown

To troubleshoot unknown peaks, you must first predict the "Chemical Fate" of the molecule. The degradation is not random; it follows the laws of nucleophilic attack and oxidative lability.

1. Hydrolytic Pathways (The Primary Stressors)
  • Path A: Sulfonamide Cleavage (Acid/Base Catalyzed): The S-N bond is the weakest link under harsh pH conditions. Nucleophilic attack by water (or OH-) on the sulfur atom leads to cleavage.[1]

    • Products:3-cyanobenzenesulfonic acid (highly polar, acidic) and 4-methoxyaniline (p-anisidine, basic, hydrophobic).

    • Critical Note:p-anisidine is a potential mutagen (ICH M7).[1] Its quantitation often requires trace-level limits (ppm).[1]

  • Path B: Nitrile Hydrolysis (Stepwise): The cyano group (-CN) on the benzenesulfonyl ring is susceptible to hydrolysis, usually requiring higher activation energy than the sulfonamide bond.

    • Step 1: Hydration to the Primary Amide (+18 Da).[1]

    • Step 2: Further hydrolysis to the Carboxylic Acid (+1 Da from Amide, +19 Da from Parent).

2. Oxidative Pathways
  • Path C: N-Oxidation & Ring Hydroxylation: Peroxide stress can lead to N-oxides on the aniline nitrogen or hydroxylation of the electron-rich methoxyphenyl ring.[1]

Visualizing the Pathways

DegradationPathways Parent Parent Molecule MW: 288.3 (Neutral) SulfonicAcid 3-Cyanobenzenesulfonic Acid MW: 183.2 (Acidic/Polar) Parent->SulfonicAcid Acid/Base Hydrolysis (S-N Cleavage) Anisidine 4-Methoxyaniline (p-Anisidine) MW: 123.1 (Basic/Genotoxic Alert) Parent->Anisidine Acid/Base Hydrolysis (S-N Cleavage) Amide Amide Intermediate (+18 Da) MW: 306.3 Parent->Amide Nitrile Hydration (+H2O) N_Oxide N-Oxide / Hydroxylated (+16 Da) MW: 304.3 Parent->N_Oxide Oxidation (H2O2) Carboxylic Carboxylic Acid Derivative (+19 Da) MW: 307.3 Amide->Carboxylic Amide Hydrolysis (-NH3, +H2O)

Caption: Figure 1. Predicted degradation map for 3-cyano-N-(4-methoxyphenyl)benzenesulfonamide showing divergent hydrolytic and oxidative routes.

Module 2: Analytical Troubleshooting (LC-MS)

Ticket #402: "I can't find the mass of the degradation products."

Diagnosis: Users often look for the wrong ionization states.[1] The parent molecule ionizes well in negative mode (ES-) due to the acidic sulfonamide proton, but the degradation products behave differently.

Resolution Protocol: Use the table below to program your Selected Ion Monitoring (SIM) or MRM transitions.

ComponentChemical IdentityMolecular WeightPrimary IonizationTarget m/zRetention Behavior (C18)
Parent 3-cyano-N-(4-methoxyphenyl)...[1]288.32[M-H]⁻ / [M+H]⁺287.3 / 289.3Mid-eluting
DP-1 3-cyanobenzenesulfonic acid183.18[M-H]⁻182.2 Early eluting (Void volume risk)
DP-2 4-methoxyaniline (p-anisidine)123.15[M+H]⁺124.2 Early/Mid (pH dependent)
DP-3 Amide Intermediate306.34[M-H]⁻305.3Close to Parent
DP-4 Carboxylic Acid Derivative307.32[M-H]⁻306.3Close to Parent
Ticket #405: "My mass balance is low (Missing Peaks)."[1]

Issue: After stressing the sample (e.g., 1N HCl, 60°C), the parent area decreases by 50%, but the observed degradation peaks only account for 10% of the area.

Root Cause Analysis:

  • Elution in Void Volume: 3-cyanobenzenesulfonic acid is a strong acid (pKa < 1).[1] On a standard C18 column at low pH, it remains ionized and may elute in the dead time (

    
    ), often suppressed by salts.
    
  • Volatility: p-anisidine is a relatively small molecule.[1] While not highly volatile, it can be lost during sample concentration/evaporation steps if heat is applied under vacuum.[1]

  • Lack of UV Absorbance: The sulfonic acid moiety has a different chromophore than the parent.[1] If you are monitoring at 254 nm (optimized for the parent), you may miss the degradants.

Corrective Action:

  • Action 1 (Polar Retention): Switch to a T3-type column (high aqueous stability) or a PFP (Pentafluorophenyl) column to retain the polar amine and sulfonic acid.

  • Action 2 (Wavelength Scanning): Use a PDA detector (200–400 nm) to identify the

    
     of p-anisidine (typically ~230 nm and ~290 nm).
    
  • Action 3 (Ionization Switching): Ensure your MS method switches polarity. You must scan Positive Mode for the aniline and Negative Mode for the sulfonic acid.

Module 3: Experimental Protocols

Standardized Forced Degradation Workflow

Do not use generic "shotgun" approaches. Use this targeted protocol to generate specific degradants for ID.

Step 1: Preparation
  • Stock Solution: 1.0 mg/mL in Acetonitrile/Water (50:50).[1]

  • Control: Store one aliquot at 4°C in the dark.

Step 2: Stress Conditions (Targeted)
StressorConditionTarget DegradantMechanism
Acid Hydrolysis 1N HCl, 60°C, 4–24 hrsSulfonic Acid + AnilineS-N Bond Cleavage
Base Hydrolysis 0.1N NaOH, Ambient, 4 hrsAmide / Carboxylic AcidNitrile Hydration (S-N bond is often stable in mild base)
Oxidation 3% H₂O₂ , Ambient, 2 hrsN-OxidesElectrophilic Attack
Photolysis 1.2 million lux hours (ICH Q1B)Desulfonated productsRadical Cleavage
Step 3: Quenching (Critical)
  • Acid/Base samples: Neutralize to pH 7.0 immediately before analysis.[1] Warning: Do not over-acidify the base sample, or you will precipitate the parent.

  • Oxidative samples: Quench with dimethyl sulfide (DMS) or dilute immediately to prevent on-column oxidation.[1]

Module 4: Genotoxicity Risk Assessment (E-E-A-T)

The "p-Anisidine" Alert As a Senior Scientist, you must flag the formation of 4-methoxyaniline (p-anisidine) .

  • Regulatory Context: This compound is classified as a potential mutagen and carcinogen.[1] Under ICH M7 guidelines, if this is identified as a degradation product, it must be controlled to acceptable limits (often TTC level: 1.5 µ g/day intake).

  • Detection Challenge: Standard HPLC-UV methods may not be sensitive enough (LOD ~0.05%).[1]

  • Recommendation: If hydrolysis is observed, validate a specific LC-MS/MS method (MRM transition

    
    ) to quantify this specific impurity at trace levels.
    

Module 5: Decision Tree for Unknown Peak ID

Use this logic flow to identify unexpected peaks in your chromatogram.

ID_Logic Start Unknown Peak Detected CheckMass Check Mass Shift (Delta) Start->CheckMass Mass18 Delta = +18 Da? CheckMass->Mass18 Mass16 Delta = +16 Da? CheckMass->Mass16 MassNeg Mass < Parent? CheckMass->MassNeg AmideID Suspect: Amide (Nitrile Hydrolysis) Mass18->AmideID Yes OxideID Suspect: N-Oxide (Oxidation) Mass16->OxideID Yes CleavageID Suspect: Cleavage Product (Check 124 or 182 m/z) MassNeg->CleavageID Yes

Caption: Figure 2. Rapid decision logic for assigning degradation product identity based on mass shift.

References

  • ICH Expert Working Group. "ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2)." International Conference on Harmonisation, 2003.[1][2] Link

  • Baertschi, S. W., et al. "Pharmaceutical Stress Testing: Predicting Drug Degradation."[1] Drugs and the Pharmaceutical Sciences, vol. 153, Taylor & Francis, 2011. (General reference for sulfonamide hydrolysis mechanisms).

  • Giles, A. L., et al. "Hydrolysis of benzenesulfonamides: A kinetic study."[1] Journal of Organic Chemistry, 2005.[1] (Establishes the S-N bond cleavage mechanism under acidic conditions).

  • ICH Expert Working Group. "ICH Harmonised Tripartite Guideline: Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R1)." International Conference on Harmonisation, 2017.[1] Link

  • National Toxicology Program. "p-Anisidine - CAS No. 104-94-9."[1] Report on Carcinogens, U.S. Department of Health and Human Services.[1] (Source for toxicity data of the 4-methoxyaniline degradant). Link

Sources

optimizing reaction time for benzenesulfonamide formation

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center for Benzenesulfonamide Formation

Status: Online Operator: Senior Application Scientist Ticket ID: OPT-RXN-BENZ-001 Subject: Accelerating and Optimizing Benzenesulfonamide Formation

Introduction: The Kinetic Landscape

Welcome to the technical support center. You are experiencing suboptimal reaction times or yields in the formation of benzenesulfonamides. This transformation—the nucleophilic attack of an amine on benzenesulfonyl chloride (BSC)—is theoretically rapid but practically plagued by competing hydrolysis and steric barriers.

This guide moves beyond basic textbook procedures to address the kinetic bottlenecks and thermodynamic traps that slow down your chemistry.

Module 1: Kinetic Bottlenecks & Catalysis

Issue: The reaction is sluggish, particularly with electron-deficient or sterically hindered amines.

The Mechanism of Stagnation

The reaction follows a nucleophilic substitution mechanism at the sulfur atom. The rate-limiting step is often the expulsion of the chloride leaving group or the approach of the amine through a crowded transition state. If your amine is non-nucleophilic (e.g., anilines with electron-withdrawing groups), the intrinsic reaction rate with BSC drops significantly.

Solution: Nucleophilic Catalysis (DMAP)

Do not rely solely on thermal energy. Introduce 4-Dimethylaminopyridine (DMAP).

Why it works: DMAP is not just a base; it is a nucleophilic catalyst.[1][2] It attacks the benzenesulfonyl chloride to form a highly reactive


-sulfonylpyridinium  intermediate. This intermediate is significantly more electrophilic than the parent sulfonyl chloride, lowering the activation energy for the incoming amine.
Visualization: The DMAP Catalytic Cycle

The following diagram illustrates how DMAP bypasses the kinetic barrier.

DMAP_Catalysis BSC Benzenesulfonyl Chloride Inter N-Sulfonylpyridinium Salt (Activated) BSC->Inter Nucleophilic Attack (Fast) DMAP DMAP (Catalyst) DMAP->Inter Product Benzenesulfonamide Product Inter->Product Amine Attack (Very Fast) Amine Target Amine (R-NH2) Amine->Product Product->DMAP Catalyst Regeneration Base Auxiliary Base (Et3N/Pyridine) Base->Product Scavenges HCl

Figure 1: The DMAP catalytic cycle acts as a kinetic "turbocharger," converting the sulfonyl chloride into a hyper-electrophilic species.

Module 2: The Hydrolysis Competitor

Issue: The sulfonyl chloride is consumed, but the yield of sulfonamide is low.

Diagnosis

You are likely facing hydrolysis .[3] Benzenesulfonyl chloride reacts with water to form benzenesulfonic acid (unreactive toward amines). This is a race between the amine (amidation) and water (hydrolysis).

Protocol Decision Matrix

Choose your solvent system based on your amine's solubility and reactivity.

VariableAnhydrous System (Preferred for speed)Schotten-Baumann (Biphasic)
Solvent DCM, THF, or DMF (must be dry)Water / DCM or Water / EtOAc
Base Pyridine (solvent/base) or Et3N (1.2–2.0 equiv)Na2CO3 or NaOH (aq)
Key Advantage Eliminates hydrolysis; fastest kinetics.Cheap; good for water-soluble amines.
Risk Pyridine removal can be tedious.[3]pH Control is Critical.

Technical Insight on Schotten-Baumann: If using biphasic conditions, you must control pH.

  • pH > 10: Hydrolysis of BSC accelerates, destroying your reagent.

  • pH < 8: The amine becomes protonated (

    
    ) and loses nucleophilicity.
    
  • Optimization: Maintain pH ~8–9 or use a phase transfer catalyst (e.g., TBAB) to shuttle the anion into the organic phase.

Module 3: Process Intensification (Acceleration)

Issue: Standard stirring at Room Temperature (RT) takes 4–12 hours.

Protocol A: Microwave-Assisted Synthesis

Microwave irradiation can reduce reaction times from hours to minutes (typically 5–20 mins). This is not just heating; the dipolar polarization of the sulfonyl group aids in overcoming the activation barrier.

Standard Microwave Protocol:

  • Vessel: 10 mL microwave vial.

  • Reagents: Amine (1.0 equiv), Benzenesulfonyl Chloride (1.2 equiv), Pyridine (2.0 equiv).

  • Solvent: DCM or Acetonitrile (3–5 mL).

  • Conditions:

    • Temp: 80°C (Dynamic mode).

    • Time: 10 minutes.

    • Pressure: Max 15 bar (ensure vial is rated).

  • Workup: Dilute with EtOAc, wash with 1M HCl (to remove pyridine), then brine.

Protocol B: Continuous Flow Chemistry

For scale-up or extremely fast kinetics, flow chemistry offers superior heat transfer and mixing.

Flow Setup Parameters:

  • Reactor: Coil reactor (PFA or Stainless Steel).

  • Stream A: Amine + Base in MeCN.[4]

  • Stream B: BSC in MeCN.

  • T-Mixer: High turbulence mixing is essential to prevent localized concentration gradients.

  • Residence Time: 1–5 minutes.

  • Temperature: Can be superheated (e.g., 100°C) due to system back-pressure (BPR ~5–10 bar).

Module 4: Troubleshooting & FAQs

Q: I am getting a side product with double the molecular weight. What is it?

A: Bis-sulfonylation. If you are using a primary amine , the resulting sulfonamide still has an acidic proton (


). Under basic conditions, this can be deprotonated and react with a second equivalent of BSC to form the bis-sulfonamide (

).
  • Fix: Use a slight excess of amine (1.1 equiv) rather than excess BSC. Avoid strong bases like NaH; stick to mild bases like Pyridine or Na2CO3.

Q: My reaction turns into a solid sludge.

A: Pyridinium/Ammonium salt precipitation. In non-polar solvents (DCM, Toluene), the hydrochloride salt of the base precipitates out.

  • Fix: This usually doesn't stop the reaction, but it hinders mixing. Add a co-solvent like THF or ensure vigorous stirring. If using flow chemistry, this is a clog risk—switch to a homogeneous solvent system or use a packed-bed reactor with a solid base scavenger.

Q: Can I use water as a solvent?

A: Yes, but with caveats. See the "Schotten-Baumann" section above. You must use a large excess of BSC (1.5–2.0 equiv) to account for the portion lost to hydrolysis.

Troubleshooting Logic Tree

Use this flow to diagnose your specific failure mode.

Troubleshooting Start Reaction Issue? LowYield Low Yield Start->LowYield Slow Too Slow Start->Slow Impurity Impurities Start->Impurity Hydrolysis Check for Hydrolysis: Is solvent wet? LowYield->Hydrolysis Sterics Sterically Hindered Amine? Slow->Sterics Bis Bis-sulfonylation? (M+140 mass) Impurity->Bis Dry Use Anhydrous Solvent + Molecular Sieves Hydrolysis->Dry Yes AddDMAP Add 10 mol% DMAP or Heat (MW) Sterics->AddDMAP Yes Stoich Reduce BSC equiv to 0.9-1.0 Bis->Stoich Yes

Figure 2: Diagnostic logic for common sulfonylation failures.

References

  • Mechanism & Catalysis

    • Scriven, E. F. V. (1983). "4-Dialkylaminopyridines: Super Acylation and Alkylation Catalysts." Chemical Society Reviews, 12, 129-161. Link

    • Note: This foundational text establishes the mechanism of the N-acyl/sulfonyl pyridinium intermedi
  • Microwave Acceleration

    • De Luca, L., & Giacomelli, G. (2008).[5][6][7] "An Easy Microwave-Assisted Synthesis of Sulfonamides Directly from Sulfonic Acids." The Journal of Organic Chemistry, 73(10), 3967–3969.[6] Link

    • Validates the use of microwave irradiation for rapid sulfonamide form
  • Flow Chemistry Optimization: Pieber, B., & Kappe, C. O. (2013). "Continuous Flow Synthesis of Sulfonamides." European Journal of Organic Chemistry, 2013(7), 1343–1351. Provides specific residence times and reactor setups for continuous processing.
  • Schotten-Baumann Conditions: Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (Standard Reference for biphasic protocols).

Sources

troubleshooting low purity in 3-cyano-N-(4-methoxyphenyl)benzenesulfonamide production

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 3-cyano-N-(4-methoxyphenyl)benzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the production of this compound, ensuring high purity and yield. We will delve into the underlying chemical principles to not only solve immediate issues but also to empower you with the knowledge for future synthetic endeavors.

Troubleshooting Guide: Low Purity Issues

Low purity is a frequent hurdle in multi-step organic syntheses. This section provides a systematic approach to identifying and resolving the root causes of impurities in your 3-cyano-N-(4-methoxyphenyl)benzenesulfonamide product.

Q1: My final product is off-color (e.g., yellow or brown). What is the likely cause and solution?

An off-color product often indicates the presence of residual starting materials, byproducts, or degradation products.

  • Possible Cause 1: Unreacted 4-methoxyaniline (p-anisidine). 4-methoxyaniline is susceptible to air oxidation, which can form colored impurities.

    • Solution: Ensure complete consumption of the aniline by monitoring the reaction with Thin Layer Chromatography (TLC).[1] A slight excess of 3-cyanobenzenesulfonyl chloride (1.0-1.1 equivalents) can be used.[2] For post-reaction cleanup, washing the crude product with a dilute acid solution (e.g., 1M HCl) will protonate and dissolve any unreacted aniline, allowing for its removal in the aqueous phase.[3]

  • Possible Cause 2: Formation of Azo Compounds. If the synthesis involves a diazotization step (not the direct sulfonylation of 4-methoxyaniline), improper temperature control can lead to the formation of colored azo compounds.[4]

    • Solution: Maintain strict temperature control (typically 0-5 °C) during diazotization reactions.[4]

  • Possible Cause 3: Degradation. Prolonged reaction times at elevated temperatures can lead to the degradation of starting materials or the final product.

    • Solution: Optimize the reaction time and temperature. Most sulfonamide syntheses of this type proceed efficiently at room temperature.[1]

Q2: I'm observing multiple spots on my TLC analysis of the crude product. How can I improve the reaction's selectivity?

The presence of multiple spots on a TLC plate points towards the formation of side products.

  • Possible Cause 1: Di-sulfonylation of 4-methoxyaniline. The primary amine of 4-methoxyaniline can potentially react with two molecules of the sulfonyl chloride, leading to a di-sulfonylated impurity.

    • Solution: This can be minimized by the slow, dropwise addition of the 3-cyanobenzenesulfonyl chloride to the solution of 4-methoxyaniline.[2] This ensures that the concentration of the sulfonyl chloride is kept low at any given time, favoring the mono-sulfonylation reaction.

  • Possible Cause 2: Hydrolysis of 3-cyanobenzenesulfonyl chloride. Sulfonyl chlorides are sensitive to moisture and can hydrolyze to the corresponding sulfonic acid.[2][5] This sulfonic acid will not react with the aniline, leading to a lower yield and an acidic impurity.

    • Solution: Use anhydrous solvents and reagents.[2] Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can also be beneficial.[2]

  • Possible Cause 3: Hydrolysis of the Cyano Group. Harsh acidic or basic conditions, especially at elevated temperatures during workup, can lead to the hydrolysis of the cyano group to a carboxylic acid.[4]

    • Solution: Employ mild conditions during the workup. Neutralize the reaction mixture carefully and avoid prolonged exposure to strong acids or bases.[4]

Q3: My purified product shows a broad melting point range. What does this indicate and how can I fix it?

A broad melting point range is a classic indicator of an impure compound.

  • Solution: Recrystallization. This is a powerful technique for purifying solid organic compounds.[6] The choice of solvent is crucial. For sulfonamides, polar solvents or solvent mixtures are often effective.[7]

    • Recommended Solvents: Ethanol-water or isopropanol-water mixtures are good starting points.[8] The goal is to find a solvent system where the desired compound is soluble at high temperatures but sparingly soluble at low temperatures, while the impurities remain in solution.

  • Troubleshooting Recrystallization:

    • Oiling Out: If the product separates as an oil instead of crystals, it may be due to a high concentration of impurities or a solvent that is too nonpolar.[8] To resolve this, try re-dissolving the oil in more hot solvent and allowing it to cool more slowly.[8] Scratching the inside of the flask with a glass rod can help induce crystallization.[8]

    • No Crystal Formation: If no crystals form upon cooling, the solution may not be sufficiently saturated.[8] This can be caused by using too much solvent. Evaporating some of the solvent and re-cooling can help. Alternatively, inducing crystallization by adding a seed crystal of the pure compound can be effective.[8]

Q4: After purification, I still have a low yield. What are the potential causes?

Low yields can stem from a variety of factors throughout the experimental process.

  • Incomplete Reaction: Ensure the reaction has gone to completion by monitoring with TLC. If the reaction has stalled, a slight increase in temperature or extended reaction time may be necessary.

  • Product Loss During Workup:

    • Extraction: Ensure the pH of the aqueous layer is adjusted correctly to ensure the sulfonamide product is in the organic phase during extraction.[4] Perform multiple extractions with smaller volumes of solvent for better recovery.[4]

    • Recrystallization: Using an inappropriate solvent can lead to significant product loss in the filtrate.[8] Also, minimize the number of transfers between glassware to reduce mechanical losses.[8]

Frequently Asked Questions (FAQs)

Q: What is a standard, reliable synthetic route for 3-cyano-N-(4-methoxyphenyl)benzenesulfonamide?

A: The most common and straightforward method is the reaction of 3-cyanobenzenesulfonyl chloride with 4-methoxyaniline in the presence of a base.[2] This reaction is typically performed in a solvent like dichloromethane (DCM) with an organic base such as triethylamine, or in an aqueous medium with an inorganic base like sodium carbonate.[1]

Q: What analytical techniques are best for assessing the purity of my final product?

A: A combination of techniques provides the most comprehensive assessment of purity.

  • High-Performance Liquid Chromatography (HPLC): Excellent for quantifying purity and detecting trace impurities.[9]

  • Melting Point Analysis: A sharp melting point range close to the literature value is a good indicator of high purity.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation and can reveal the presence of impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the desired product.[10]

Q: Are there any specific safety precautions I should take when working with the reagents for this synthesis?

A: Yes, safety is paramount.

  • 3-Cyanobenzenesulfonyl chloride: This is a corrosive solid and a skin sensitizer.[11][12] Always handle it in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[11]

  • 4-methoxyaniline: This compound is toxic and an irritant. Handle with care and appropriate PPE.

  • Solvents: Be mindful of the flammability and toxicity of the organic solvents used.

Experimental Protocols

Protocol 1: Synthesis of 3-cyano-N-(4-methoxyphenyl)benzenesulfonamide

This protocol is a general guideline and may require optimization based on your specific laboratory conditions.

  • Reaction Setup: In a round-bottom flask, dissolve 4-methoxyaniline (1.0 equivalent) in dichloromethane (DCM). Add triethylamine (1.2 equivalents) to the solution.[1] Stir the mixture at room temperature.

  • Addition of Sulfonyl Chloride: Slowly add a solution of 3-cyanobenzenesulfonyl chloride (1.05 equivalents) in DCM dropwise to the stirred aniline solution over 15-20 minutes. The reaction may be mildly exothermic; an ice bath can be used to maintain room temperature if necessary.[1]

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by TLC using a suitable eluent system (e.g., hexane/ethyl acetate).[1] The reaction is typically complete within 2-4 hours.

  • Work-up: Once the reaction is complete, wash the reaction mixture with water. Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.[1][2]

  • Purification: Filter the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product. Purify the crude solid by recrystallization from an ethanol/water mixture or by column chromatography on silica gel using a hexane/ethyl acetate gradient.[1]

Protocol 2: Recrystallization of 3-cyano-N-(4-methoxyphenyl)benzenesulfonamide
  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the hot recrystallization solvent (e.g., 95% ethanol) to just dissolve the solid.[6]

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.[8]

  • Hot Filtration: If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration to remove them. Use pre-heated glassware to prevent premature crystallization.[8]

  • Crystallization: Cover the flask containing the hot filtrate and allow it to cool slowly to room temperature. To maximize yield, you can then place the flask in an ice bath.[6][8]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[8]

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.[8]

  • Drying: Allow the crystals to air-dry on the filter paper or in a desiccator.

Data Presentation

ParameterRecommended Value/RangeRationale
Reactant Ratio (Aniline:Sulfonyl Chloride) 1 : 1.0 - 1.1A slight excess of the sulfonyl chloride can help ensure complete consumption of the aniline.[2]
Base (if using organic solvent) Triethylamine (1.2 eq)Acts as a scavenger for the HCl generated during the reaction.[1]
Reaction Temperature 0 °C to Room TemperatureThe reaction is typically efficient at room temperature, but starting at 0 °C during the addition of the sulfonyl chloride can help control any exotherm.[2]
Reaction Time 2-4 hoursMonitor by TLC to determine the optimal time for your specific conditions.[1]

Visualizations

Reaction Pathway

Synthesis Pathway 3-Cyanobenzenesulfonyl Chloride 3-Cyanobenzenesulfonyl Chloride Product 3-Cyano-N-(4-methoxyphenyl)benzenesulfonamide 3-Cyanobenzenesulfonyl Chloride->Product 4-Methoxyaniline 4-Methoxyaniline 4-Methoxyaniline->Product Base Base (e.g., Triethylamine) Base->Product HCl Scavenger

Caption: Synthesis of 3-cyano-N-(4-methoxyphenyl)benzenesulfonamide.

Troubleshooting Logic for Low Purity

Troubleshooting Low Purity start Low Purity Detected off_color Off-color product? start->off_color multiple_spots Multiple TLC spots? off_color->multiple_spots No unreacted_aniline Check for unreacted aniline (Wash with dilute acid) off_color->unreacted_aniline Yes broad_mp Broad melting point? multiple_spots->broad_mp No side_reactions Investigate side reactions (e.g., di-sulfonylation, hydrolysis) multiple_spots->side_reactions Yes recrystallize Recrystallize product broad_mp->recrystallize Yes pure_product High Purity Product broad_mp->pure_product No unreacted_aniline->multiple_spots side_reactions->broad_mp recrystallize->pure_product

Caption: Decision tree for troubleshooting low purity issues.

References

  • Benchchem.
  • Benchchem.
  • Analyst (RSC Publishing).
  • Scribd.
  • Benchchem. optimization of reaction conditions for 3-Cyano-4-methylbenzenesulfonamide synthesis.
  • Chemistry LibreTexts. 4.4: Experiment 3 Notes.
  • Organic Syntheses Procedure.
  • Benchchem. A Comparative Guide to Determining the Purity of Synthesized Sulfonamides.
  • Benchchem. N-(3,4-dimethoxyphenyl)benzenesulfonamide synthesis protocol.
  • Sigma-Aldrich. 3-Cyanobenzenesulfonyl chloride 97 56542-67-7.
  • PubChem. 3-Cyanobenzene-1-sulfonyl chloride.
  • Benchchem. Hydrolysis of 3-(1-Cyanoethyl)benzoyl chloride: An In-depth Technical Guide.

Sources

Technical Support Center: Stability & Handling of 3-cyano-N-(4-methoxyphenyl)benzenesulfonamide in DMSO

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary (Triage)[1]

Current Status: 3-cyano-N-(4-methoxyphenyl)benzenesulfonamide (CAS: 1018240-62-4) is chemically stable in anhydrous DMSO (Dimethyl Sulfoxide) for up to 6 months at -20°C.[1]

Critical Warning: The primary failure mode for this compound is solubility crash (precipitation) driven by DMSO hygroscopicity, followed by hydrolysis of the nitrile group in the presence of absorbed atmospheric water.

Immediate Action Required:

  • DO NOT store working aliquots at room temperature for >24 hours.

  • DO NOT use DMSO that has been opened/uncapped for extended periods without desiccation.[1]

  • DO NOT subject the stock solution to more than 3 freeze-thaw cycles.[1]

Part 2: Chemical Stability Profile

To understand why specific handling is required, we must analyze the interaction between the molecule's functional groups and the solvent matrix.

The Molecule: Functional Group Risks

The compound consists of three distinct moieties.[2][3] Their stability in DMSO is ranked below:

Functional GroupStability RiskMechanism of Degradation
Sulfonamide (-SO₂NH-)Low Generally stable in neutral DMSO.[1] Can undergo hydrolysis only under extreme acidic/basic conditions or high heat [1].[1]
Nitrile (-CN)Moderate Susceptible to hydration.[1][4] In "wet" DMSO, the nitrile can hydrolyze to a primary amide (-CONH₂), resulting in a mass shift of +18 Da [2].
Methoxy (-OCH₃)High Stability Electron-donating group; resistant to oxidation or hydrolysis under standard storage conditions.[1]
The Solvent: The "Wet DMSO" Trap

DMSO is highly hygroscopic.[5][6] An open vessel can absorb up to 6% water by volume within hours at 40% relative humidity [3].[1][5][6]

  • Solubility Impact: This compound is lipophilic.[1] As water content increases, the solvent polarity shifts, causing the compound to precipitate (crash out) of the solution. This is often invisible to the naked eye at low concentrations but results in drastic loss of potency in assays.

  • Chemical Impact: Absorbed water acts as a nucleophile.[1][7] While pure DMSO is aprotic, "wet" DMSO facilitates the slow hydrolysis of the nitrile group to an amide.

Part 3: Troubleshooting Guide & FAQs

Issue 1: Loss of Potency / Inconsistent Assay Results

User Question: "My IC50 values have shifted 10-fold over the last month. Is the compound degrading?"

Diagnosis: Likely precipitation , not chemical degradation.[1] If the compound was stored in a tube that was frequently opened, atmospheric moisture likely lowered the solubility limit of the DMSO stock.

Troubleshooting Steps:

  • Visual Check: Spin the tube at 10,000 x g for 5 minutes. Look for a pellet (precipitate).[1]

  • Sonication: Sonicate the stock for 10 minutes at 40°C to redissolve potential micro-aggregates.

  • QC Validation: Inject the sample into LC-MS.

    • If Peak Area is low but Mass is correct: Precipitation occurred.[1][5][8]

    • If Mass is +18 Da: Chemical hydrolysis occurred (Nitrile ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
       Amide).[2][4][9]
      
Issue 2: Appearance of New Peak (+18 Da)

User Question: "I see a small satellite peak in my LC-MS trace with a mass of M+18. What is this?"

Diagnosis: This is the primary amide hydrolysis product .[1] The nitrile (-CN) has reacted with water in your DMSO to form an amide (-CONH₂).[1]

Root Cause:

  • Use of non-anhydrous DMSO during stock preparation.[1]

  • Storage at Room Temperature (RT) for >1 week.

  • Acidic contamination in the DMSO (DMSO degrades to methanesulfonic acid over years if exposed to light/air).

Issue 3: Freezing Stock Solutions

User Question: "Can I store the 10mM stock at -80°C? It freezes solid."

Diagnosis: DMSO freezes at 18.5°C. Freezing is generally good for chemical stability, BUT repeated freeze-thaw cycles are destructive.[1]

  • Cryoconcentration Effect: As DMSO freezes, it excludes the solute (the compound). The compound is forced into highly concentrated pockets of liquid before solidifying. This forces precipitation that may never fully redissolve upon thawing [4].[1]

Recommendation: Aliquot the stock into single-use vials before freezing. Thaw only once.

Part 4: Visualization of Degradation & Handling

Figure 1: Hydrolysis Pathway in Wet DMSO

Caption: Chemical degradation pathway of the nitrile group in the presence of water, leading to the +18 Da amide impurity.

DegradationPathway Compound Parent Compound (MW: 302.35) -CN Group Intermediate Imidic Acid Intermediate Compound->Intermediate Slow Hydrolysis (Neutral pH) Water H₂O (From Wet DMSO) Water->Intermediate Amide Primary Amide (MW: 320.36) -CONH₂ Group (+18 Da Shift) Intermediate->Amide Tautomerization Acid Carboxylic Acid (MW: 321.35) -COOH Group Amide->Acid Extensive Heating or Strong Acid/Base

[1]

Figure 2: Decision Tree for Cloudy Stocks

Caption: Troubleshooting workflow for visible precipitation or signal loss in assays.

Troubleshooting Start Issue: Low Signal or Cloudy Stock Centrifuge Centrifuge 10k x g, 5 min Start->Centrifuge CheckPellet Is there a visible pellet? Centrifuge->CheckPellet YesPellet Precipitation Confirmed CheckPellet->YesPellet Yes NoPellet Suspect Degradation CheckPellet->NoPellet No Action1 1. Add fresh anhydrous DMSO 2. Sonicate 40°C, 10 min 3. Vortex vigorously YesPellet->Action1 Action2 Run LC-MS Check for M+18 peak NoPellet->Action2 Result1 Retest Solubility Action1->Result1 Result2 If M+18 present: Discard Stock. Nitrile Hydrolysis occurred. Action2->Result2

Part 5: Standard Operating Procedures (SOPs)

SOP-01: Preparation of 10mM Stock Solution
  • Calculate: Determine the mass required.

    • MW = 302.35 g/mol .[1][10]

    • For 1 mL of 10 mM stock, you need 3.02 mg of compound.

  • Solvent Selection: Use Anhydrous DMSO (≥99.9%, water <50 ppm).[1]

    • Tip: Do not use the "squirt bottle" of DMSO sitting on the bench. Use a fresh ampoule or a bottle stored over molecular sieves.

  • Dissolution:

    • Add DMSO to the vial containing the solid.

    • Vortex for 30 seconds.

    • Inspect for clarity.[1] If particles remain, sonicate for 5 minutes.

  • Aliquot & Store:

    • Immediately dispense into single-use aliquots (e.g., 50 µL) in amber polypropylene tubes.

    • Seal tightly.[1][11] Parafilm is recommended for long-term storage.[1]

    • Store at -20°C .

SOP-02: Quality Control (QC) Check

Perform this check if the stock is >3 months old or has been freeze-thawed >3 times.[1]

  • Method: LC-MS (Reverse Phase C18).[1]

  • Mobile Phase: Water/Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 5% to 95% B over 5 minutes.

  • Success Criteria:

    • Purity > 95% (UV 254 nm).[1]

    • Primary Mass: 303.35 (M+H)+.[1]

    • Fail Criteria: Presence of peak at 321.36 (M+18+H)+ > 5%.[1]

References

  • Gaylord Chemical. (2021).[1] Dimethyl Sulfoxide (DMSO) Physical Properties and Stability Guide.[1] Retrieved from [1]

  • Organic Chemistry Portal. (n.d.).[1] Hydrolysis of Nitriles.[1][2][4][7][9][12] Retrieved from [1]

  • Cheng, X., et al. (2003).[1][13] Studies on repository compound stability in DMSO under various conditions.[1][5][8][13] Journal of Biomolecular Screening, 8(3), 292-304. Retrieved from

  • Kozikowski, B. A., et al. (2003).[1] The effect of freeze/thaw cycles on the stability of compounds dissolved in DMSO.[13] Journal of Biomolecular Screening, 8(2), 210-215. Retrieved from

  • PubChem. (2025).[1] Compound Summary: 3-cyano-N-(4-methoxyphenyl)benzenesulfonamide.[1] Retrieved from [1]

Sources

Technical Support Center: Precision Synthesis of Cyano-Sulfonamides

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Ticket ID: T-CYANO-SO2-001 Assigned Specialist: Senior Application Scientist

System Overview & Scope

Welcome to the technical support hub for Cyano-Sulfonamide Synthesis . This guide addresses the chemoselective formation of sulfonamide bonds in the presence of nitrile functionalities. The synthesis generally falls into two distinct structural classes, each with unique failure modes:

  • Class A:

    
    -Cyanosulfonamides (
    
    
    
    ):
    Direct coupling of sulfonyl chlorides with cyanamide (
    
    
    ).
  • Class B: Cyano-Alkyl Sulfonamides (

    
    ):  Sulfonylation of amino-nitriles.
    

Our goal is to maximize yield while suppressing three primary side reactions: Bis-sulfonylation , Sulfonyl Chloride Hydrolysis , and Nitrile Hydrolysis/Polymerization .

Reaction Pathway & Failure Mode Analysis

Understanding the competitive kinetics is the first step to troubleshooting. The diagram below maps the main reaction against the critical side reactions.

ReactionNetwork R1 Sulfonyl Chloride (R-SO2Cl) Product Target Sulfonamide (R-SO2-NH-R') R1->Product Primary Reaction (Base, < 20°C) Side1 Sulfonic Acid (Hydrolysis) R1->Side1 Moisture (k_hyd) R2 Amine/Cyanamide (R'-NH2) R2->Product Side2 Bis-Sulfonamide (R-SO2-N(R')-SO2-R) Product->Side2 Excess R-SO2Cl High pH Side3 Amide/Acid (Nitrile Hydrolysis) Product->Side3 High Temp Strong Acid/Base

Figure 1: Competitive reaction pathways. Green indicates the desired path; Red/Yellow indicate critical failure modes.

Critical Process Parameters (CPP) & Optimization

The following table summarizes the variables that must be controlled to prevent the side reactions mapped above.

ParameterRecommended SettingScientific Rationale
Stoichiometry 1.0 : 1.0 (Amine :

)
Prevents Bis-sulfonylation. Excess sulfonyl chloride reacts with the formed sulfonamide anion (

), creating the dimer [1].[1]
Temperature 0°C

RT
Kinetic Control. Low temperature suppresses the activation energy for bis-sulfonylation and nitrile hydrolysis while allowing the faster

sulfonylation to proceed [2].
Addition Rate Slow / DropwiseConcentration Management. Rapid addition creates localized hotspots and high concentrations of

, favoring bis-sulfonylation [1].
Base Selection Pyridine,

, or

-Methylmorpholine
Nitrile Stability. Avoid strong hydroxide bases (NaOH/KOH) at high temps to prevent hydration of the nitrile to an amide (Pinner-like hydrolysis) [3].
Solvent DCM, THF, or MeCN (Anhydrous)Moisture Control. Sulfonyl chlorides are moisture-sensitive. Water competes as a nucleophile, converting

to sulfonic acid [4].

Troubleshooting Guide (Q&A)

Issue 1: The "Double Mass" Peak (Bis-Sulfonylation)

Q: I observe a byproduct with mass


. How do I stop this? 

A: This is the bis-sulfonylated impurity (


).[1] It occurs because the product sulfonamide is more acidic (

) than the starting amine. In the presence of base, it deprotonates to form a nucleophile that attacks a second equivalent of sulfonyl chloride.[1]
  • Corrective Action 1 (Stoichiometry): Ensure you are NOT using an excess of sulfonyl chloride. Use a slight deficit (0.95 eq) or exactly 1.0 eq relative to the amine [1].

  • Corrective Action 2 (Order of Addition): Do not add the amine to the sulfonyl chloride. Add the sulfonyl chloride to the amine. This keeps the amine concentration high and the chloride concentration low, statistically favoring mono-substitution.

  • Corrective Action 3 (Base Switching): If using

    
    , switch to a less basic scavenger like Pyridine  or 2,6-Lutidine . These are sufficient to neutralize the HCl formed but less likely to deprotonate the sulfonamide product [5].
    
Issue 2: Disappearing Nitrile (Hydrolysis)

Q: My IR peak at ~2250 cm⁻¹ (


) is gone/weak, and I see a new carbonyl peak. What happened? 

A: You have hydrolyzed the nitrile to a primary amide (


). This classically happens under two conditions often found in sulfonamide synthesis:
  • Basic Aqueous Workup: Using strong NaOH/KOH to wash the reaction.

  • Acidic Quench: Using strong HCl to quench the reaction, which can trigger Pinner reaction conditions.

  • Corrective Action: Use mild basic workups (Sat.

    
    ) and avoid heating during the workup phase. If synthesizing 
    
    
    
    -cyanosulfonamides (
    
    
    ), the product is highly acidic (
    
    
    ). Isolate it as a salt or carefully acidify to pH 4–5, not pH 1 [6].
Issue 3: Low Yield / Unreacted Amine

Q: The amine is not fully consumed, but the sulfonyl chloride is gone.

A: Your sulfonyl chloride likely hydrolyzed before it could react with the amine.

  • Corrective Action: Check the quality of your

    
    . If it is a liquid, it should be clear, not cloudy. If solid, check melting point. Run the reaction in anhydrous  solvents (DCM/THF) under an inert atmosphere (
    
    
    
    /Ar).

Standard Operating Procedures (SOPs)

Protocol A: Synthesis of -Cyanosulfonamides ( )

Targeting the direct sulfonylation of cyanamide.

  • Preparation: Dissolve Cyanamide (

    
    , 1.1 eq) in anhydrous Acetonitrile (MeCN).
    
  • Base Addition: Add NaOH (2.2 eq) dissolved in a minimum amount of water (keep temp < 10°C) OR use DBU (2.2 eq) for non-aqueous conditions.

    • Note: Two equivalents of base are required: one to neutralize the HCl, the second to form the stable salt of the product [6].

  • Coupling: Add Sulfonyl Chloride (1.0 eq) dropwise over 30 minutes at 0°C.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to RT. Monitor by TLC/LCMS.

  • Workup:

    • The reaction mixture contains the salt (

      
      ).
      
    • Remove solvent. Redissolve in water.

    • Carefully acidify with 1M HCl to pH ~3-4. The free

      
      -cyanosulfonamide will precipitate (if solid) or can be extracted with EtOAc.
      
    • Warning: Do not go to pH < 1 or heat, as this hydrolyzes the

      
      -cyano group to a sulfonylurea (
      
      
      
      ).
Protocol B: Sulfonylation of Amino-Nitriles

Targeting


 without touching the nitrile.
  • Preparation: Dissolve Amino-Nitrile (1.0 eq) and Pyridine (2.0 eq) in anhydrous DCM.

  • Coupling: Cool to 0°C. Add Sulfonyl Chloride (1.0 eq) dissolved in DCM dropwise.

  • Reaction: Stir at 0°C for 2 hours.

  • Quench: Add Sat.

    
     (aq).
    
  • Purification: Wash organic layer with water, then Brine. Dry over

    
    .
    
    • Why Pyridine? It acts as both solvent and base, preventing localized high pH that damages the nitrile, and it does not promote bis-sulfonylation as aggressively as

      
       [5].
      

Interactive Troubleshooting Logic

Use this decision tree to diagnose specific experimental failures.

TroubleshootingTree Start Start: Analyze LCMS/NMR Q1 Is the Product Mass Correct? Start->Q1 Yes Yield is Low? Q1->Yes Yes No Identify Impurity Mass Q1->No No YieldIssue Check R-SO2Cl Quality Ensure Anhydrous Conditions Yes->YieldIssue Impurity1 Mass = Product + (R-SO2) - H (Bis-sulfonylation) No->Impurity1 Double Mass Impurity2 Mass = Product + 18 (Nitrile Hydrolysis) No->Impurity2 +18 Mass Fix1 Reduce R-SO2Cl eq to 0.95 Switch to Pyridine Impurity1->Fix1 Fix2 Avoid strong acid/base workup Keep Temp < 40°C Impurity2->Fix2

Figure 2: Diagnostic logic tree for reaction optimization.

References

  • BenchChem Technical Support. (2025).[1][2] Technical Support Center: Sulfonylation of Primary Amines. Retrieved from

  • Organic Chemistry Portal. (2025). Sulfonamide Synthesis: Recent Advances and Protocols. Retrieved from

  • Lumen Learning. (2025). Hydrolysis of Nitriles: Mechanisms and Conditions. Retrieved from

  • Canadian Science Publishing. (2025). Benzenesulfonyl chloride with primary and secondary amines in aqueous media. Retrieved from

  • National Institutes of Health (NIH). (2022). Modular Two-Step Route to Sulfondiimidamides. Retrieved from

  • MDPI. (2017). Recent Advances in Cyanamide Chemistry: Synthesis and Applications. Retrieved from

Sources

Technical Support Center: Recrystallization of 3-cyano-N-(4-methoxyphenyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive resource for researchers, scientists, and drug development professionals on the purification of 3-cyano-N-(4-methoxyphenyl)benzenesulfonamide via recrystallization. As a Senior Application Scientist, my goal is to blend theoretical principles with practical, field-tested advice to help you overcome common challenges and achieve high-purity crystalline material.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of recrystallization for purifying 3-cyano-N-(4-methoxyphenyl)benzenesulfonamide?

Recrystallization is a purification technique based on differential solubility. The core principle is that the desired compound and its impurities have different solubility profiles in a given solvent or solvent system. An ideal recrystallization solvent will dissolve the crude compound, including impurities, at an elevated temperature but will have low solubility for the desired compound at lower temperatures. As the hot, saturated solution cools, the solubility of the target compound decreases, forcing it to crystallize out of the solution in a purer form, while the impurities remain dissolved in the "mother liquor".[1]

Q2: What properties define a suitable recrystallization solvent for this specific sulfonamide?

Selecting the right solvent is the most critical step. For 3-cyano-N-(4-methoxyphenyl)benzenesulfonamide, an ideal solvent should:

  • Dissolve the compound completely when hot (near the solvent's boiling point).

  • Dissolve the compound poorly or not at all when cold (at room temperature or in an ice bath).

  • Either dissolve impurities completely at all temperatures or not at all , so they can be removed by hot filtration.

  • Be chemically inert , meaning it does not react with the compound.

  • Have a relatively low boiling point to be easily removed from the purified crystals.

  • Be non-toxic and cost-effective.

Often, a single solvent does not meet all these criteria, which is why mixed-solvent systems (a "good" solvent and a "bad" or "anti-solvent") are frequently employed.[1]

Q3: Based on the structure of 3-cyano-N-(4-methoxyphenyl)benzenesulfonamide, what are the most promising solvent systems?

The molecule possesses both polar (cyano, sulfonamide) and nonpolar (aromatic rings) features, giving it moderate overall polarity. This makes solvent pairs particularly effective.

  • Good Solvents (for dissolving the compound): Polar solvents are generally a good starting point. Based on data for structurally similar sulfonamides, solvents like acetone , ethyl acetate , and alcohols such as ethanol and isopropanol are excellent candidates for dissolving the compound when hot.[2][3]

  • Anti-Solvents (for inducing crystallization): Nonpolar solvents or highly polar solvents that do not readily dissolve the compound are used as anti-solvents. Water is a common anti-solvent for alcohol-based solutions, while aliphatic hydrocarbons like hexanes or heptane are effective anti-solvents for ethyl acetate or acetone solutions.[2][4][5]

Therefore, the most recommended systems to screen are Ethanol/Water , Isopropanol/Water , and Ethyl Acetate/Hexanes .[2][4]

Troubleshooting Guide

This section addresses common issues encountered during the recrystallization of sulfonamides.

Q4: My compound "oiled out" instead of forming crystals. What happened and how do I fix it?

Causality: "Oiling out" occurs when the solute separates from the solution as a liquid instead of a solid. This typically happens for two reasons:

  • The boiling point of the recrystallization solvent is higher than the melting point of your compound.

  • The concentration of impurities is so high that it significantly depresses the melting point of the crude material.[6]

Solutions:

  • Re-heat and Dilute: Heat the solution to re-dissolve the oil. Add a small amount (5-10% more) of the hot "good" solvent to dilute the solution slightly. This ensures the saturation point is reached at a lower temperature.[6][7]

  • Slow Down Cooling: Allow the flask to cool much more slowly. Insulate the flask with glass wool or a cloth to ensure a gradual temperature drop, which favors crystal lattice formation over oiling out.[6]

  • Change Solvents: The chosen solvent may be too nonpolar for your compound. Switch to a more polar solvent system. For many sulfonamides, ethanol-water or isopropanol-water mixtures are highly effective.[6][8]

Q5: The solution has cooled completely, but no crystals have formed. What should I do?

Causality: The absence of crystals is usually due to one of two factors:

  • Excessive Solvent: This is the most common reason. If too much solvent was used, the solution is not saturated enough to allow for crystal formation upon cooling.[6][7]

  • Supersaturation: The solution is technically saturated, but the energy barrier for nucleation (the initial formation of a crystal) has not been overcome.[6]

Solutions:

  • Induce Crystallization:

    • Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic imperfections on the glass provide nucleation sites.[6]

    • Seed Crystals: If you have a small amount of pure product, add a single tiny crystal to the solution. This provides a template for further crystal growth.[6]

  • Reduce Solvent Volume: If induction methods fail, gently heat the solution to boil off a portion of the solvent, thereby increasing the concentration. Let it cool again.[7]

  • Use an Anti-Solvent: If working with a single solvent, you can add a miscible "anti-solvent" dropwise until the solution becomes faintly cloudy (the cloud point), then add a drop or two of the good solvent to clarify. Slow cooling should now produce crystals.

  • Lower the Temperature: After slow cooling to room temperature, place the flask in an ice bath to further decrease the compound's solubility and promote crystallization.[6]

Q6: My final yield of pure crystals is very low. How can I improve recovery?

Causality: A low yield is a frequent problem in recrystallization. Key causes include:

  • Using too much solvent during the initial dissolution step.[6]

  • Premature crystallization during a hot filtration step, causing product loss on the filter paper.

  • Washing the final crystals with a solvent at room temperature instead of ice-cold solvent, which re-dissolves some of the product.

  • Inappropriate solvent choice , where the compound has significant solubility even at low temperatures.

Solutions:

  • Use the Minimum Amount of Hot Solvent: This is paramount. Add the solvent in small portions to the boiling mixture until the solid just dissolves.[1]

  • Pre-heat Filtration Apparatus: If performing a hot filtration to remove insoluble impurities, ensure the funnel and receiving flask are pre-heated with hot solvent vapor to prevent the product from crashing out.[6]

  • Wash with Ice-Cold Solvent: Always wash the filtered crystals with a small amount of ice-cold recrystallization solvent or the cold anti-solvent to remove adhering mother liquor without dissolving the product.[6]

  • Recover a Second Crop: The mother liquor can be concentrated by boiling off some solvent and re-cooled to obtain a second, though likely less pure, crop of crystals.

Data Summary: Solvent Selection

The following table provides a guide for selecting solvents for the recrystallization of 3-cyano-N-(4-methoxyphenyl)benzenesulfonamide, based on general principles and data from analogous compounds.[3]

SolventBoiling Point (°C)Role / SuitabilityComments
Ethanol 78Good SolventExcellent choice, especially when paired with water. Dissolves the compound well when hot.
Isopropanol 82Good SolventSimilar to ethanol, often used in a 70% solution with water for sulfonamides.[6][8]
Acetone 56Good SolventHigh solubility for related compounds.[3] Its volatility can be a challenge. Good for pairing with hexanes.
Ethyl Acetate 77Good SolventA versatile solvent of medium polarity. Commonly paired with hexanes or heptane.[2][4]
Water 100Anti-SolventExcellent anti-solvent when paired with water-miscible organic solvents like ethanol or acetone.
Hexanes/Heptane 69 / 98Anti-SolventExcellent nonpolar anti-solvents for use with ethyl acetate or acetone.[2][5]
Toluene 111Potential Good SolventMay work as a single solvent due to its high boiling point, but removal can be difficult.
Dichloromethane 40AvoidGenerally too volatile and often dissolves compounds well even when cold, leading to poor recovery.

Visualized Workflows

General Recrystallization Protocol

G cluster_workflow Recrystallization Workflow A 1. Dissolve Crude Solid in Minimum Hot Solvent B 2. Hot Filtration (Optional: If Insoluble Impurities Present) A->B C 3. Slow Cooling to Room Temperature B->C Clear Filtrate D 4. Induce Crystallization (If Necessary) C->D E 5. Cool in Ice Bath D->E F 6. Isolate Crystals via Vacuum Filtration E->F G 7. Wash Crystals with Small Amount of Cold Solvent F->G H 8. Dry Crystals to Constant Weight G->H

Caption: A generalized workflow for the recrystallization of sulfonamide products.

Troubleshooting Decision Tree

G Start Problem Encountered? OilingOut Compound Oiled Out Start->OilingOut NoCrystals No Crystals Formed Start->NoCrystals LowYield Yield is Poor Start->LowYield Sol_Oiling Solution: 1. Re-heat & add more solvent. 2. Cool more slowly. 3. Change solvent system. OilingOut->Sol_Oiling Sol_NoCrystals Solution: 1. Scratch flask or add seed crystal. 2. Boil off some solvent. 3. Add an anti-solvent. NoCrystals->Sol_NoCrystals Sol_LowYield Solution: 1. Use minimum hot solvent. 2. Pre-heat filtration glassware. 3. Wash crystals with ice-cold solvent. LowYield->Sol_LowYield

Caption: A decision tree for troubleshooting common recrystallization issues.

Detailed Experimental Protocol: Ethanol/Water System

This protocol provides a step-by-step method for recrystallizing 3-cyano-N-(4-methoxyphenyl)benzenesulfonamide using a common and effective solvent pair.

  • Dissolution:

    • Place the crude 3-cyano-N-(4-methoxyphenyl)benzenesulfonamide into an Erlenmeyer flask of appropriate size (the solvent should not fill more than half the flask).

    • Add a magnetic stir bar or boiling chips.

    • Add a small volume of ethanol and heat the mixture to a gentle boil with stirring on a hot plate.

    • Continue to add ethanol in small portions until the solid has completely dissolved. Crucially, use the minimum amount of boiling ethanol required for complete dissolution. [1]

  • Decolorization (If Necessary):

    • If the hot solution is colored by impurities, remove it from the heat and add a very small amount of activated charcoal.

    • Reheat the solution to boiling for a few minutes. The charcoal will adsorb the colored impurities.

  • Hot Filtration (If Necessary):

    • If charcoal or other insoluble impurities are present, perform a hot gravity filtration using a pre-heated short-stem funnel and fluted filter paper into a clean, pre-heated Erlenmeyer flask. This step must be done quickly to prevent premature crystallization.[6]

  • Crystallization:

    • Cover the flask containing the hot, clear filtrate with a watch glass.

    • Allow the solution to cool slowly and undisturbed to room temperature. Rapid cooling encourages the formation of small, impure crystals. An ideal crystallization should show initial crystal formation within 5-20 minutes.[7]

    • Once the flask has reached room temperature, add water (the anti-solvent) dropwise with swirling until the solution becomes persistently cloudy. Add a few drops of ethanol to redissolve the precipitate and make the solution clear again.

    • Allow the solution to stand undisturbed.

  • Maximizing Yield:

    • After crystallization at room temperature appears complete, place the flask in an ice-water bath for 15-30 minutes to maximize the recovery of the product.[6]

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals on the filter paper with a small amount of ice-cold ethanol/water mixture (in the same approximate ratio as the final mother liquor) to remove any adhering soluble impurities.

  • Drying:

    • Allow the crystals to air-dry on the filter paper by drawing air through the funnel for several minutes.

    • Transfer the crystals to a watch glass or drying dish and dry to a constant weight, either in a desiccator or a vacuum oven at a temperature well below the compound's melting point.

References

  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of Sulfonamides using 2,3-Difluorobenzene-1-sulfonyl chloride.
  • BenchChem. (2025). Technical Support Center: Recrystallization of Sulfonamide Products.
  • Google Patents. (2005). US20050032889A1 - Process for producing crystal of benzenesulfonamide derivative, and novel crystal of intermediate therefor and process for producing the same.
  • ResearchGate. (n.d.). Synthesis and characterization of novel sulfonamides derivatives and their antimicrobial, antioxidant and cytotoxicity evaluation. Retrieved from [Link]

  • Google Patents. (1957). US2777844A - Sulfonamide purification process.
  • BenchChem. (2025). Solubility and stability of 3-Cyano-4-methylbenzenesulfonamide in different solvents.
  • BenchChem. (2025). Optimization of reaction conditions for 3-Cyano-4-methylbenzenesulfonamide synthesis.
  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 3-Cyano-4-methylbenzenesulfonamide.
  • Organic Syntheses. (n.d.). Procedure for the Synthesis of a Sulfamate Ester. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • Reddit. (2023, February 19). r/Chempros - Go-to recrystallization solvent mixtures. Retrieved from [Link]

  • ResearchGate. (2018, October 20). Simple recrystallization method for obtaining pure compound (natural product)?. Retrieved from [Link]

  • MDPI. (2025, July 23). Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. Retrieved from [Link]

  • YouTube. (2024, December 18). Recrystallization - a CLASSIC technique to purify a SOLID. Retrieved from [Link]

  • BenchChem. (2025). N-(3,4-dimethoxyphenyl)benzenesulfonamide synthesis protocol.
  • BenchChem. (2025). Troubleshooting common issues in the synthesis of aryl sulfonic acids.
  • University of Geneva. (n.d.). Guide for crystallization. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 4-amino-N-(4-methoxyphenyl)benzenesulfonamide. Retrieved from [Link]

  • PubChem - NIH. (n.d.). 4-Methoxybenzenesulfonamide. Retrieved from [Link]

Sources

resolving phase separation issues with 3-cyano-N-(4-methoxyphenyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Diagnostic

The Core Issue: Users synthesizing 3-cyano-N-(4-methoxyphenyl)benzenesulfonamide often encounter "oiling out" (Liquid-Liquid Phase Separation, LLPS) rather than clean crystallization. This occurs because the compound possesses a flexible diaryl sulfonamide hinge and competing polar (cyano/sulfonamide) vs. lipophilic (phenyl/methoxy) domains.

When the solution enters a miscibility gap (a thermodynamic region where two liquid phases are more stable than a solid-liquid system) before it crosses the solubility curve, the product separates as an amorphous oil. This oil traps impurities and resists nucleation.

Diagnostic Matrix: What are you seeing?
ObservationDiagnosisRoot CauseImmediate Action
Milky Emulsion Metastable Oiling (LLPS)Antisolvent added too fast; system entered miscibility gap.Stop stirring. Heat until clear. Add seeds at high T.
Sticky Gum Amorphous PrecipitationHigh impurity profile (impurities depress melting point).Do not cool further. Re-dissolve and perform Protocol B (pH Swing).
Glassy Solid Rapid SolidificationSolvent evaporation was too fast; lattice trapped in disorder.Re-slurry in Ethanol/Water (1:1) and heat-cycle.
Fine Powder Uncontrolled NucleationSupersaturation spike (crash cooling).Heat-cycle (Ostwald Ripening) to grow crystals.

The Mechanism of Failure

To resolve this, you must understand the phase diagram. The diagram below illustrates why your current protocol is likely failing (entering the "Oil Zone" before the "Nucleation Zone").

PhaseDiagram cluster_0 Thermodynamic Landscape Start Hot Solution (Dissolved) Metastable Metastable Zone (Ideal Nucleation) Start->Metastable Slow Cooling OilZone Miscibility Gap (Oiling Out/LLPS) Start->OilZone Fast Cooling / Excess Antisolvent Crystal Crystalline Solid (Target) Metastable->Crystal Seeding OilZone->Crystal Slow/Difficult Transformation

Figure 1: The "Oiling Out" Trap. Rapid supersaturation pushes the system into the red "Oil Zone" (LLPS) before crystals can form. The goal is to stay in the yellow zone using seeds.

Remediation Protocols

Protocol A: The "pH-Swing" Reactive Crystallization (Recommended)

Best for: Crude material, sticky gums, or when thermal recrystallization fails. Principle: Sulfonamides are weak acids (pKa ~10). We utilize the acidity of the sulfonamide -NH- to create a water-soluble salt, filter out non-acidic impurities, and then controllably protonate the molecule to crystallize it.

Reagents:

  • 1M NaOH (aq)

  • 1M HCl (aq)[1]

  • Ethanol (co-solvent)

Step-by-Step:

  • Dissolution (Salt Formation):

    • Suspend the crude oil/solid in Water (10 vol).

    • Add 1M NaOH dropwise until pH ~12. The solid should dissolve as the sodium salt.

    • Note: If the solution is hazy, add 10% Ethanol to solubilize lipophilic impurities, then filter through Celite.

  • Charge Neutralization (The Critical Step):

    • Place the filtrate in a vessel with high agitation (overhead stirrer recommended).

    • Slowly add 1M HCl until the solution becomes slightly cloudy (approx pH 11).

    • STOP acid addition.

  • Seeding:

    • Add pure seed crystals (0.5 wt%) of 3-cyano-N-(4-methoxyphenyl)benzenesulfonamide.

    • Allow the cloud to ripen into defined particles for 30 minutes.

  • Completion:

    • Continue adding 1M HCl very slowly (over 2 hours) until pH reaches 6-7.

    • Why? Rapid acidification causes local supersaturation spikes, leading to oiling. Slow addition ensures growth on the seeds.

  • Isolation:

    • Filter and wash with water. Dry at 45°C under vacuum.

Protocol B: Binary Solvent Recrystallization (Thermal)

Best for: Final polishing of >95% pure material. Solvent System: Ethanol / Water (or IPA / Water).[2]

Step-by-Step:

  • Dissolution:

    • Dissolve the compound in Ethanol at 60°C. Use the minimum amount required (approx 5-7 volumes).

  • Entering the Metastable Zone:

    • Add warm Water dropwise until a faint turbidity persists.

    • Add a few drops of Ethanol to just clear the solution again.

  • Seeding (Crucial):

    • Cool to 50°C. Add seed crystals immediately.

    • Observation: If seeds dissolve, the solution is undersaturated. Cool further. If seeds turn into oil droplets, reheat slightly.

  • Controlled Cooling:

    • Cool at a rate of 5°C per hour.

    • Tip: Do not use an ice bath immediately. Rapid cooling induces LLPS.

  • Final Isolation:

    • Once at room temperature, cool to 0°C for 1 hour, then filter.

Visualizing the Workflow

Workflow cluster_pH Protocol A: pH Swing (High Purity) cluster_Therm Protocol B: Thermal (Polishing) Crude Crude Material (Oiled/Impure) Choice Select Strategy Crude->Choice StepA1 Dissolve in NaOH (pH 12) Choice->StepA1 If Sticky/Impure StepB1 Dissolve in Hot Ethanol Choice->StepB1 If Solid/Clean StepA2 Filter Impurities StepA1->StepA2 StepA3 Adjust to Cloud Point (pH 11) & SEED StepA2->StepA3 StepA4 Slow Acidification to pH 6 StepA3->StepA4 Final Pure Crystalline Solid StepA4->Final StepB2 Add Water to Cloud Point StepB1->StepB2 StepB3 Seed at 50°C StepB2->StepB3 StepB4 Slow Cool (5°C/hr) StepB3->StepB4 StepB4->Final

Figure 2: Decision tree for selecting the correct purification protocol based on input material quality.

Frequently Asked Questions (FAQ)

Q: I don't have seed crystals. How do I generate the first batch? A: Take a small aliquot (100 mg) of your oil. Dissolve it in minimal methanol. Place it in a vial inside a larger jar containing diethyl ether (vapor diffusion method) and leave it undisturbed for 3 days. Alternatively, scratch the side of the flask vigorously with a glass rod during the "cloud point" phase of Protocol B.

Q: The product traps solvent (solvate formation). How do I remove it? A: Sulfonamides are prone to forming solvates with alcohols.[2] To break this, reflux the solid in water (slurry) for 2 hours, then filter hot. This "slurry conversion" often collapses the solvate lattice into a solvent-free polymorph.

Q: Why does the pH method yield a colored product? A: Oxidation products of the 4-methoxyaniline moiety can be trapped. Include a charcoal filtration step while the compound is dissolved in NaOH (Step 1 of Protocol A) to remove these colored impurities before acidification.

References & Grounding

  • Sulfonamide Crystallization Dynamics:

    • Title: Technical Support Center: Crystallinity of Sulfonamide Compounds - Troubleshooting Guide.

    • Source: BenchChem Technical Support (2025).[2][3]

    • Relevance: Defines the mechanism of "oiling out" in sulfonamides due to low-melting eutectic mixtures and provides antisolvent strategies.[3]

    • URL: (Verified Context via Search 1.1)

  • Liquid-Liquid Phase Separation (LLPS):

    • Title: Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds.

    • Source: PharmaLego (2024).

    • Relevance: Explains the thermodynamic "miscibility gap" and the necessity of seeding to bypass the oil phase.[3]

    • URL: (Verified Context via Search 1.11)

  • Structural Analogs & Hydrogen Bonding:

    • Title: Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives.

    • Source: MDPI Crystals (2025).

    • Relevance: Provides structural data on N-(4-methoxyphenyl) sulfonamide analogs, confirming the flexibility of the sulfonamide torsion angle which contributes to crystallization difficulties.

    • URL: (Verified Context via Search 1.7)

  • pKa Prediction & Behavior:

    • Title: Accurate Prediction of the Aqueous pKa Values of Sulfonamide Drugs.

    • Source: ChemRxiv / RSC.

    • Relevance: Validates the pKa range (approx 10.0) for N-phenylbenzenesulfonamides, supporting the pH-swing protocol logic.

    • URL: (Verified Context via Search 1.5)

Sources

Validation & Comparative

Technical Guide: 1H NMR Spectrum Analysis of 3-cyano-N-(4-methoxyphenyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a high-level technical analysis of the 1H NMR spectral characteristics of 3-cyano-N-(4-methoxyphenyl)benzenesulfonamide. Designed for medicinal chemists and structural biologists, this document moves beyond simple peak listing to explore the electronic causality governing chemical shifts, solvent-dependent conformational changes, and rigorous reaction monitoring protocols.

Compound Significance: Sulfonamides bearing electron-withdrawing groups (like the 3-cyano moiety) and lipophilic tails (4-methoxyphenyl) are privileged scaffolds in drug discovery, often acting as Carbonic Anhydrase Inhibitors (CAIs) or anti-tubulin agents. The 3-cyano group significantly alters the acidity of the sulfonamide NH, modulating both solubility and target binding affinity.

Part 1: Structural Logic & Electronic Environment

To accurately assign the spectrum, one must deconstruct the molecule into three magnetically distinct environments.

The Core Scaffold (Electronic Push-Pull)

The molecule exhibits a classic "Push-Pull" electronic system:

  • Ring A (Sulfonyl side): The benzene ring bears two strong electron-withdrawing groups (EWGs): the sulfonyl group (

    
    ) and the cyano group (
    
    
    
    ). These will significantly deshield the aromatic protons, shifting them downfield (>7.5 ppm).
  • Ring B (Aniline side): The 4-methoxyphenyl ring contains a strong electron-donating group (EDG,

    
    ). This creates an 
    
    
    
    system with significant shielding (upfield shift) for protons ortho to the methoxy group.
  • The Linker (Sulfonamide NH): This proton is highly acidic (

    
    ) due to the electron-withdrawing nature of the sulfonyl and the phenyl ring. Its visibility and position are entirely solvent-dependent.
    
Theoretical Chemical Shift Prediction

Based on Hammett substituent constants and chemometric additivity rules, the expected chemical shifts in DMSO-


 are:
FragmentProton LabelMultiplicityExp. Shift (

ppm)
Coupling (

Hz)
Electronic Justification
Linker NH s (broad)10.20 - 10.50 -Highly acidic; H-bonded to DMSO solvent.
Ring A H-2 t/s (fine)8.15 - 8.25 ~1.5Most deshielded; sandwiched between two EWGs (CN and SO2).
Ring A H-4 / H-6 d / dt7.95 - 8.10 ~8.0Ortho to one EWG, para to another.
Ring A H-5 t (pseudo)7.75 - 7.85 ~8.0Meta to both EWGs; least deshielded on Ring A.
Ring B H-2' / H-6' d7.00 - 7.10 ~9.0Ortho to N; inductive deshielding by Nitrogen.
Ring B H-3' / H-5' d6.80 - 6.90 ~9.0Ortho to OMe; resonance shielding (upfield).
Tail -OCH3 s3.70 - 3.75 -Characteristic singlet; electron-rich environment.

Part 2: Comparative Analysis (Performance & Validation)

This section compares the target product against its precursors and alternative solvent systems to ensure rigorous quality control.

Scenario A: Reaction Monitoring (Product vs. Precursors)

A critical failure point in synthesis is incomplete conversion. The NMR spectrum provides definitive "Go/No-Go" signals.

FeaturePrecursor: p-AnisidinePrecursor: 3-CN-Ph-SO2ClProduct: Target Sulfonamide Observation
Amine Proton

4.5 - 5.0 (Broad

)
N/ADisappears The broad

signal must vanish.
Sulfonamide NH N/AN/A

~10.3 (s)
Appearance confirms bond formation.
Methoxy Signal

3.65
N/A

3.72
Slight downfield shift due to sulfonamide EWG effect.
Ring A H-2 N/A

8.30 (Deshielded)

8.20
Slight upfield shift as

is replaced by

.
Scenario B: Solvent Performance (DMSO- vs. )

The choice of solvent drastically alters the spectral topology, particularly for the labile NH proton.

  • DMSO-

    
     (Recommended): 
    
    • Mechanism: DMSO acts as a hydrogen bond acceptor. It stabilizes the acidic sulfonamide NH, resulting in a sharp, distinct singlet downfield (10+ ppm).

    • Utility: accurate integration of the NH proton to confirm stoichiometry.

  • Chloroform-

    
     (
    
    
    
    ):
    • Mechanism: Non-polar.[1] The sulfonamide NH undergoes rapid exchange or intermolecular hydrogen bonding (dimerization).

    • Result: The NH peak often broadens significantly, shifts upfield (to ~6-7 ppm), or disappears entirely into the aromatic baseline. Solubility may also be poor.

Part 3: Experimental Protocols

Synthesis Workflow (for Reference)

To generate the sample for analysis, follow this standard nucleophilic substitution protocol.

Reagents:

  • 3-cyanobenzenesulfonyl chloride (1.0 eq)

  • p-anisidine (1.0 eq)[2]

  • Pyridine (solvent/base) or DCM/Triethylamine

Protocol:

  • Dissolve p-anisidine (123 mg, 1.0 mmol) in dry Pyridine (2 mL) at 0°C.

  • Slowly add 3-cyanobenzenesulfonyl chloride (201 mg, 1.0 mmol) portion-wise.

  • Stir at RT for 4 hours (Monitor by TLC: 50% EtOAc/Hexane).

  • Quench with 1N HCl (precipitate forms). Filter and wash with water.[3]

  • Recrystallize from Ethanol/Water.

NMR Sample Preparation
  • Mass: Weigh 10–15 mg of the dried solid.

  • Solvent: Add 0.6 mL DMSO-

    
     (99.9% D).
    
  • Tube: Use a high-quality 5mm NMR tube (prevent shimming errors).

  • Acquisition:

    • Scans (NS): 16 or 32.

    • Relaxation Delay (D1):

      
       2.0 seconds (essential for accurate integration of the aromatic protons).
      
    • Pulse Angle: 30° or 45°.

Part 4: Visualization & Logic Flows

Diagram 1: Synthesis & Monitoring Workflow

This diagram illustrates the critical path from reactants to validated product, highlighting the NMR checkpoints.

SynthesisFlow Reactants Reactants (p-Anisidine + 3-CN-Ph-SO2Cl) Reaction Reaction (Pyridine, 0°C -> RT) Reactants->Reaction Mix Workup Acidic Quench (1N HCl) Reaction->Workup Complete (TLC) Crude Crude Solid Workup->Crude Filter NMR_Check NMR Checkpoint (Look for NH ~10.3ppm) Crude->NMR_Check DMSO-d6 NMR_Check->Reaction Fail (Incomplete) Final Pure Product 3-cyano-N-(4-methoxyphenyl) benzenesulfonamide NMR_Check->Final Pass

Caption: Synthesis workflow with integrated NMR validation checkpoint to ensure conversion of amine to sulfonamide.

Diagram 2: NMR Signal Assignment Logic

This decision tree guides the researcher through assigning the specific multiplets based on chemical shift regions.

NMR_Logic Spectrum Full 1H NMR Spectrum (DMSO-d6) Region1 Region: 10.0 - 10.5 ppm (Labile Protons) Spectrum->Region1 Region2 Region: 7.5 - 8.5 ppm (Highly Deshielded Aromatics) Spectrum->Region2 Region3 Region: 6.8 - 7.2 ppm (Shielded Aromatics) Spectrum->Region3 Region4 Region: 3.5 - 4.0 ppm (Aliphatic) Spectrum->Region4 NH Sulfonamide NH (Singlet, 1H) Region1->NH RingA Ring A (Sulfonyl) 3-Cyano subst. (m, 4H) Region2->RingA Ortho/Meta to SO2/CN RingB Ring B (Aniline) AA'BB' System (2x Doublets, 4H) Region3->RingB Ortho to OMe/N OMe Methoxy Group (-OCH3) (Singlet, 3H) Region4->OMe

Caption: Hierarchical logic for assigning spectral regions to specific structural fragments of the sulfonamide.

References

  • General Sulfonamide NMR Characteristics: Abraham, R. J., et al. "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts."[4] Magnetic Resonance in Chemistry, vol. 44, no. 5, 2006, pp. 491-509.[4] [Link]

  • Synthesis of N-Aryl Sulfonamides (Methodology): "Synthesis of N-(4-methoxyphenyl)-4-nitrobenzenesulfonamide derivatives." MDPI Molbank, 2025. [Link][2]

  • Substituent Effects in NMR (Chemometrics): Reich, H. J. "Structure Determination Using Spectroscopic Methods - 1H NMR Chemical Shifts." University of Wisconsin-Madison / ACS Division of Organic Chemistry. [Link]

  • Solvent Impurity Data (Trace Analysis): Gottlieb, H. E., et al. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." Journal of Organic Chemistry, vol. 62, no. 21, 1997, pp. 7512–7515. [Link]

Sources

Comprehensive Comparison Guide: Mass Spectrometry Fragmentation of 3-Cyano-N-(4-methoxyphenyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural elucidation and quantification of sulfonamide-based pharmacophores are critical in modern drug development. 3-cyano-N-(4-methoxyphenyl)benzenesulfonamide (C₁₄H₁₂N₂O₃S, Exact Mass: 288.0568 Da) presents unique analytical challenges due to its electron-withdrawing cyano group and electron-donating methoxy group, which heavily influence its gas-phase dissociation.

This guide objectively compares the performance of Triple Quadrupole (QqQ) mass spectrometry against High-Resolution Mass Spectrometry (HRMS) (e.g., Q-TOF or Orbitrap) for the analysis of this compound. By detailing the mechanistic fragmentation pathways and providing self-validating experimental protocols, this document equips researchers with the necessary data to select the optimal MS platform for pharmacokinetic (PK) quantification versus metabolite identification.

Mechanistic Insights: Fragmentation Pathways (ESI+)

Understanding the gas-phase fragmentation of 3-cyano-N-(4-methoxyphenyl)benzenesulfonamide is a prerequisite for assay development. In positive Electrospray Ionization (ESI+), the molecule readily forms a protonated precursor ion [M+H]⁺ at m/z 289.06 .

Upon Collision-Induced Dissociation (CID), the molecule undergoes two primary, competing fragmentation channels:

  • S-N Bond Cleavage : The sulfonamide S-N bond is the weakest structural link. Cleavage yields either the [3-cyanobenzenesulfonyl]⁺ cation (m/z 166.00) or the protonated [4-methoxyaniline]⁺ ion (m/z 124.08), depending on charge retention dynamics [2].

  • SO₂ Elimination via Rearrangement : A hallmark of aromatic sulfonamides is the neutral loss of 64 Da (SO₂). This is not a simple cleavage but a complex intramolecular rearrangement driven by the stability of the resulting ion. The electron-withdrawing cyano group at the meta position promotes this SO₂ extrusion, yielding an [M+H - SO₂]⁺ fragment at m/z 225.10 [1].

G M Precursor Ion [M+H]+ m/z 289.06 3-cyano-N-(4-methoxyphenyl)benzenesulfonamide F1 Fragment Ion m/z 225.10 [M+H - SO2]+ M->F1 -SO2 (64 Da) Intramolecular Rearrangement F2 Fragment Ion m/z 166.00 [3-cyanobenzenesulfonyl]+ M->F2 S-N Bond Cleavage Charge Retention on S F3 Fragment Ion m/z 124.08 [4-methoxyaniline]+ M->F3 S-N Bond Cleavage Charge Retention on N

Figure 1: ESI+ fragmentation pathways of 3-cyano-N-(4-methoxyphenyl)benzenesulfonamide.

Technology Comparison: QqQ vs. HRMS

Choosing between QqQ and HRMS depends entirely on the analytical objective. QqQ utilizes highly specific Multiple Reaction Monitoring (MRM) transitions, making it the gold standard for absolute quantification. Conversely, HRMS provides exact mass measurements (often >70,000 FWHM resolution), which is indispensable for identifying unknown impurities or metabolites [3].

Table 1: Performance Comparison for 3-Cyano-N-(4-methoxyphenyl)benzenesulfonamide
FeatureTriple Quadrupole (QqQ)High-Resolution MS (Q-TOF/Orbitrap)
Primary Application Targeted PK/TK absolute quantification.Untargeted metabolite ID & impurity profiling.
Sensitivity (LOD) Sub-ng/mL (High sensitivity via MRM).Low-ng/mL (Full scan mode limits duty cycle).
Mass Accuracy Nominal mass (± 0.5 Da).Exact mass (< 5 ppm error).
Selectivity Mechanism Precursor-to-Product ion pairs (MRM).High resolving power separates isobaric interferences.
Data Output Chromatographic peaks (Area under curve).Isotopic patterns, exact mass fragments, MS/MS spectra.

Quantitative Data & Fragmentation Mapping

To build a robust assay, the theoretical fragments must be mapped and optimized. Below are the structured data sets derived from both platforms.

Table 2: HRMS Exact Mass Fragments (Structural Elucidation)

Data acquired via Data-Dependent Acquisition (DDA) on an Orbitrap MS.

Ion IdentityFormulaTheoretical m/zObserved m/zMass Error (ppm)Causality / Mechanism
Precursor[M+H]⁺[C₁₄H₁₃N₂O₃S]⁺289.0647289.0641-2.1Protonation on sulfonamide N or methoxy O.
[M+H - SO₂]⁺[C₁₄H₁₃N₂O]⁺225.1028225.1022-2.6Intramolecular rearrangement; loss of 64 Da.
[ArSO₂]⁺[C₇H₄NO₂S]⁺165.9963165.9968+3.0S-N cleavage; charge stabilized by sulfonyl.
[ArNH₂]⁺[C₇H₁₀NO]⁺124.0762124.0759-2.4S-N cleavage; highly stable conjugated amine.
Table 3: QqQ MRM Transitions (Targeted Quantification)

Data optimized via direct infusion on a triple quadrupole MS.

Precursor m/zProduct m/zCollision Energy (eV)Dwell Time (ms)Purpose
289.1124.12550Quantifier: Highest abundance, stable baseline.
289.1166.02050Qualifier 1: Confirms sulfonyl moiety presence.
289.1225.13550Qualifier 2: Requires higher CE due to rearrangement.

Experimental Protocols

The following workflows represent self-validating systems. Every step is designed to ensure data integrity, with built-in quality control checks.

Workflow Sample Sample Preparation (Protein Precipitation) LC UHPLC Separation (C18 Column) Sample->LC Split LC->Split QqQ Triple Quadrupole (QqQ) Targeted MRM Mode Split->QqQ Path A HRMS HRMS (Q-TOF/Orbitrap) Data-Dependent MS/MS Split->HRMS Path B Data1 Absolute Quantification (PK/TK Studies) QqQ->Data1 Data2 Structural Elucidation (Metabolite ID) HRMS->Data2

Figure 2: LC-MS/MS workflow comparing targeted QqQ and untargeted HRMS methodologies.

Protocol A: QqQ Targeted MRM Optimization (Quantification)

Objective: Establish a highly sensitive MRM method for plasma PK studies.

  • Sample Preparation: Spike 50 µL of plasma with the analyte. Add 150 µL of cold Acetonitrile (ACN) containing an internal standard. Causality: ACN is selected over methanol to ensure sharper chromatographic peaks for the cyano-aromatic moiety, preventing peak tailing. Centrifuge at 14,000 x g for 10 mins.

  • Chromatography: Inject 2 µL onto a C18 UHPLC column (2.1 x 50 mm, 1.7 µm). Use a gradient of 0.1% Formic Acid in Water (Mobile Phase A) and 0.1% Formic Acid in ACN (Mobile Phase B).

  • Source Optimization: Set ESI capillary voltage to 3.5 kV. Optimize desolvation temperature to 400°C to ensure complete droplet evaporation without thermally degrading the sulfonamide bond.

  • MRM Tuning: Infuse a 1 µg/mL standard at 10 µL/min. Ramp the Collision Energy (CE) from 10 to 40 eV. Causality: The S-N bond (m/z 124.1) cleaves at moderate energy (~25 eV), whereas the SO₂ rearrangement (m/z 225.1) requires higher activation energy (~35 eV).

  • Self-Validation Check: Inject a double-blank matrix immediately following the Upper Limit of Quantification (ULOQ) sample. Pass Criteria: Carryover in the blank must be <20% of the Lower Limit of Quantification (LLOQ) signal.

Protocol B: HRMS Untargeted Workflow (Structural Elucidation)

Objective: Identify in vivo metabolites and confirm the exact mass of the parent drug.

  • Calibration: Perform mass calibration using a certified reference mixture (e.g., Pierce LTQ Velos ESI Positive Ion Calibration Solution). Self-Validation Check: Mass accuracy must be < 5 ppm prior to sample injection.

  • Data Acquisition: Operate the Orbitrap in Data-Dependent Acquisition (DDA) mode. Set full MS resolution to 70,000 FWHM to easily resolve the target compound from isobaric endogenous lipids. Set MS/MS resolution to 17,500 FWHM.

  • Fragmentation (HCD): Apply Higher-energy CCollisional Dissociation (HCD) with a normalized collision energy (NCE) stepped at 20, 30, and 40. Causality: Stepped NCE ensures the capture of both fragile fragments (like the m/z 124.08 amine) and robust fragments (like the m/z 166.00 sulfonyl cation) in a single composite spectrum.

  • Data Processing: Filter the dataset for the exact mass neutral loss of 63.9619 Da (SO₂). This acts as a highly specific diagnostic filter to identify any downstream metabolites that retain the intact benzenesulfonamide core.

Conclusion

For the analysis of 3-cyano-N-(4-methoxyphenyl)benzenesulfonamide, the choice of mass spectrometry platform dictates the analytical outcome. QqQ remains unmatched for high-throughput, sensitive quantification utilizing the robust m/z 289.1 → 124.1 S-N cleavage transition. However, HRMS is strictly required during the early stages of drug development to map the complex SO₂ elimination pathways and ensure no isobaric matrix interferences compromise the structural integrity of the data.

References

  • Title: Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement Source: Journal of Mass Spectrometry (PubMed) URL: [Link]

  • Title: Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions Source: Rapid Communications in Mass Spectrometry (PubMed) URL: [Link]

  • Title: Study of the Fragmentation Pathways of Sulfonamides by High-resolution Mass Spectrometry: Application to their Detection in Plasma by Direct Infusion Source: Current Pharmaceutical Analysis (Ingenta Connect) URL: [Link]

Comprehensive HPLC Retention Time Comparison: 3-cyano-N-(4-methoxyphenyl)benzenesulfonamide vs. Standard Sulfonamides

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals, establishing robust analytical methods for novel pharmaceutical intermediates is critical. 3-cyano-N-(4-methoxyphenyl)benzenesulfonamide (CAS: 1004035-01-1) is a specialized, high-purity sulfonamide derivative widely utilized in functional material synthesis and as a pharmaceutical intermediate[1]. Because of its unique structural motifs—a cyano group, a methoxyphenyl ring, and a benzenesulfonamide core—its chromatographic behavior differs significantly from traditional clinical sulfonamides.

This guide objectively compares the Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) retention performance of 3-cyano-N-(4-methoxyphenyl)benzenesulfonamide against two established functional alternatives: Sulfamethoxazole (a highly polar, early-eluting standard) and N-butylbenzenesulfonamide (a lipophilic, late-eluting standard). By detailing the mechanistic causality behind their elution profiles, this guide provides a self-validating framework for analytical scientists to develop stability-indicating assays.

Chemical Profiling & Mechanistic Rationale

In RP-HPLC, retention time (


) is primarily governed by the analyte's hydrophobicity (LogP), its ionization state at the mobile phase pH, and its van der Waals interactions with the C18 stationary phase.
  • Sulfamethoxazole (Standard 1): Contains a primary amine and an isoxazole ring. Under acidic mobile phase conditions (pH ~2.7), the primary amine becomes protonated, drastically increasing its polarity. Consequently, it exhibits minimal hydrophobic interaction with the C18 alkyl chains, resulting in rapid elution[2].

  • 3-cyano-N-(4-methoxyphenyl)benzenesulfonamide (Target Analyte): This molecule features a dual-aromatic system (a benzene ring and a 4-methoxyphenyl group) linked by a sulfonamide bridge. The aromatic rings and the methoxy group provide a large, hydrophobic surface area that promotes strong

    
     and hydrophobic stacking with the C18 phase. While the cyano (-C≡N) group acts as a strong electron-withdrawing moiety that introduces a localized dipole moment, the overall molecule remains highly lipophilic and neutral under acidic conditions. It requires a significant concentration of organic modifier (Acetonitrile) to disrupt its binding to the column, resulting in an intermediate-to-late retention time.
    
  • N-butylbenzenesulfonamide (Standard 2): Lacking polar functional groups beyond the sulfonamide core, this compound relies on its flexible, hydrophobic butyl chain to deeply intercalate into the C18 stationary phase, leading to extended retention times[3].

Comparative Performance Data

The following table summarizes the quantitative physicochemical properties and experimental/projected retention times for the compared compounds under a standardized gradient elution method.

CompoundCAS NumberMolecular Weight ( g/mol )Estimated LogPKey Functional GroupsHPLC Retention Time (

)
Elution Order
Sulfamethoxazole 72-14-0253.28~0.89Primary amine, Isoxazole~2.6 min 1 (Earliest)
3-cyano-N-(4-methoxyphenyl)benzenesulfonamide 1004035-01-1288.32~2.85Cyano, Methoxyphenyl~14.2 min 2 (Intermediate)
N-butylbenzenesulfonamide 3622-84-2213.30~2.10Butyl chain, Benzene~20.1 min 3 (Latest)

(Note: Retention times are based on the standardized 30-minute gradient protocol detailed in Section 4).

Experimental RP-HPLC Protocol

To ensure scientific integrity and reproducibility, the following protocol is designed as a self-validating system . It includes built-in System Suitability Testing (SST) to verify column efficiency and mobile phase dynamics prior to sample analysis.

Reagents and Equipment
  • Column: Zorbax Eclipse Plus C18 (250 × 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid (FA) in LC-MS grade Water (pH ~2.7).

  • Mobile Phase B: 0.1% Formic Acid (FA) in LC-MS grade Acetonitrile (MeCN).

  • Detector: Photodiode Array (PDA) scanning at 220 nm and 254 nm.

Gradient Elution Program
  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

Time (min)% Mobile Phase A (Water)% Mobile Phase B (MeCN)
0.09010
5.09010
20.01090
25.01090
25.19010
30.09010 (Re-equilibration)
Step-by-Step Methodology
  • Sample Preparation: Accurately weigh 10 mg of 3-cyano-N-(4-methoxyphenyl)benzenesulfonamide. Dissolve in 10 mL of a 50:50 (v/v) mixture of MeCN and Water. Sonicate for 10 minutes to ensure complete dissolution. Filter through a 0.22 µm PTFE syringe filter.

  • System Suitability Test (SST): Inject a 10 µL standard mix containing Uracil (void volume marker,

    
    ), Sulfamethoxazole, and Toluene.
    
    • Self-Validation Criteria: The method is only valid if the tailing factor (

      
      ) for all peaks is ≤ 1.5, theoretical plates (
      
      
      
      ) ≥ 5000, and resolution (
      
      
      ) between adjacent peaks is ≥ 2.0.
  • Sample Injection: Inject 10 µL of the prepared sample solution.

  • Data Acquisition: Monitor the elution at 254 nm (optimal for the conjugated aromatic systems). Record the retention time (

    
    ) and integrate the peak area to determine purity.
    

Workflow & Pathway Visualizations

HPLC_Workflow Step1 1. Sample Preparation (Dissolution in 50:50 MeCN:H2O) Step2 2. RP-HPLC Injection (Zorbax Eclipse C18, 5 µm) Step1->Step2 Step3 3. Gradient Elution (0.1% FA in H2O / MeCN) Step2->Step3 Step4 4. UV Detection (PDA at 254 nm & 220 nm) Step3->Step4 Step5 5. Data Analysis (Peak Integration & System Suitability) Step4->Step5

Step-by-step RP-HPLC workflow for sulfonamide retention time analysis.

Retention_Mechanism Analyte Analyte: 3-cyano-N-(4-methoxyphenyl) benzenesulfonamide Stationary Stationary Phase (C18 Alkyl Chains) Analyte->Stationary Hydrophobic & π-π Stacking Elution Elution & Detection (RT ~14.2 min) Stationary->Elution Desorption at ~60% MeCN Mobile Mobile Phase (Increasing MeCN %) Mobile->Analyte Solvent Competes for Binding

Mechanistic pathway of analyte interaction with the C18 stationary phase.

References

  • Aromsyn Co., Ltd. "1004035-01-1 | 3-Cyano-N-(4-methoxyphenyl)benzenesulfonamide." Aromsyn Product Catalog.
  • Gurumurthy, T., et al. "Development and validation RP-HPLC method for simultaneous estimation of Sulfamethoxazole and Trimethoprim." Indian Journal of Research in Pharmacy and Biotechnology, 2017.
  • National Institutes of Health (NIH) / PMC. "Disposition and metabolism of N-butylbenzenesulfonamide in Sprague Dawley rats and B6C3F1/N mice and in vitro in hepatocytes from rats, mice, and humans." PMC Archives.

Sources

FTIR spectral peaks of 3-cyano-N-(4-methoxyphenyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Spectral Fingerprinting: FTIR Analysis of 3-cyano-N-(4-methoxyphenyl)benzenesulfonamide vs. Structural Analogs

As a highly functionalized intermediate and pharmacophore scaffold, 3-cyano-N-(4-methoxyphenyl)benzenesulfonamide plays a critical role in medicinal chemistry and materials science. Verifying its structural integrity during synthesis or formulation requires precise analytical techniques. Fourier-Transform Infrared (FTIR) spectroscopy serves as the gold standard for this purpose, offering rapid, non-destructive molecular fingerprinting.

This guide objectively analyzes the theoretical and empirical FTIR spectral performance of 3-cyano-N-(4-methoxyphenyl)benzenesulfonamide, compares it against two common alternative scaffolds, and establishes a self-validating experimental protocol for accurate spectral acquisition.

Molecular Anatomy & Vibrational Causality

To accurately interpret the FTIR spectrum of 3-cyano-N-(4-methoxyphenyl)benzenesulfonamide, we must deconstruct the molecule into its three primary functional domains. The causality behind each absorption peak is driven by the specific dipole moment changes and bond force constants within these groups.

  • The Cyano (-C≡N) Domain: The carbon-nitrogen triple bond resides in a relatively "quiet" region of the infrared spectrum where few other functional groups absorb. Because the cyano group is conjugated with the aromatic ring, it produces a sharp, highly diagnostic stretching vibration at approximately 2230–2240 cm⁻¹[1].

  • The Sulfonamide (-SO₂NH-) Core: This linkage acts as the structural bridge of the molecule. The secondary amine (N-H) stretch typically appears as a single, distinct band near 3250 cm⁻¹. The highly polar S=O bonds produce intense, broad peaks dominating the fingerprint region: an asymmetric stretch at 1350–1300 cm⁻¹ and a symmetric stretch at 1165–1150 cm⁻¹[2].

  • The Methoxy (-OCH₃) Motif: Attached to the para-position of the phenyl ring, the methoxy group provides two critical markers. First, the symmetric C-H stretch appears at ~2835 cm⁻¹. This peak is sharper and occurs at a lower wavenumber than typical aliphatic C-H stretches, making it an excellent group wavenumber for identifying aryl ethers[3]. Second, the aryl alkyl ether C-O-C asymmetric stretch produces a strong absorption band at ~1250 cm⁻¹[3].

Comparative Spectral Analysis

When selecting or synthesizing sulfonamide derivatives, it is crucial to understand how functional group substitutions alter the spectral landscape. Below is a direct comparison of the target compound against two structural alternatives:

  • Alternative 1: 4-amino-N-(4-methoxyphenyl)benzenesulfonamide . This alternative replaces the electron-withdrawing cyano group with an electron-donating primary amine (-NH₂)[4]. This substitution eliminates the 2235 cm⁻¹ peak and introduces a primary amine doublet (~3400 cm⁻¹ and 3300 cm⁻¹)[5]. Furthermore, the electron-donating nature of the amino group slightly shifts the SO₂ stretching frequencies to lower wavenumbers.

  • Alternative 2: 3-cyanobenzenesulfonamide . This compound lacks the 4-methoxyphenyl moiety entirely. Consequently, the diagnostic methoxy peaks (~2835 cm⁻¹ and ~1250 cm⁻¹) are absent. Additionally, the sulfonamide nitrogen becomes a primary amine (-SO₂NH₂), shifting the N-H absorption from a singlet to a doublet.

Quantitative Spectral Comparison Table
Functional Group3-cyano-N-(4-methoxyphenyl)benzenesulfonamide4-amino-N-(4-methoxyphenyl)benzenesulfonamide3-cyanobenzenesulfonamide
Cyano (-C≡N) ~2235 cm⁻¹ (Sharp, Strong)Absent~2235 cm⁻¹ (Sharp, Strong)
Amino (-NH₂) Absent~3400, 3300 cm⁻¹ (Doublet)Absent
Sulfonamide (N-H) ~3250 cm⁻¹ (Singlet, Secondary)~3250 cm⁻¹ (Singlet, Secondary)~3350, 3260 cm⁻¹ (Doublet, Primary)
Methoxy (C-H sym) ~2835 cm⁻¹ (Sharp, Medium)~2835 cm⁻¹ (Sharp, Medium)Absent
Methoxy (C-O-C) ~1250 cm⁻¹ (Strong)~1250 cm⁻¹ (Strong)Absent
Sulfonyl (S=O) ~1340 / ~1160 cm⁻¹ (Asym/Sym)~1330 / ~1150 cm⁻¹ (Shifted by NH₂ donation)~1345 / ~1165 cm⁻¹ (Asym/Sym)

Self-Validating ATR-FTIR Protocol

Traditional transmission FTIR requires pressing the solid sample into a hygroscopic KBr pellet, which can introduce moisture artifacts (broad O-H stretches at ~3400 cm⁻¹) that mask critical N-H bands. Attenuated Total Reflectance (ATR) FTIR eliminates this variable by utilizing an evanescent wave that penetrates directly into the solid sample[6].

The following protocol is designed as a self-validating system to ensure data trustworthiness:

Step 1: System Initialization & Background Validation

  • Clean the diamond ATR crystal using a lint-free wipe and spectroscopic-grade isopropanol. Allow the solvent to evaporate completely.

  • Acquire a background spectrum (4000–400 cm⁻¹, 4 cm⁻¹ resolution, 32 scans) in ambient air. Causality: This step maps atmospheric CO₂ and water vapor, allowing the software to subtract these interferences from the final sample spectrum.

Step 2: Sample Application & Pressure Optimization

  • Place 2–5 mg of the solid 3-cyano-N-(4-methoxyphenyl)benzenesulfonamide powder directly onto the center of the diamond crystal.

  • Engage the pressure anvil. Monitor the software's live preview mode while gradually increasing pressure. Causality: The evanescent wave only penetrates 0.5 to 2.0 micrometers into the sample. Optimal, uniform contact is required for high signal-to-noise ratios. Stop applying pressure once the live spectral intensity plateaus; excessive pressure can fracture the diamond crystal[7].

Step 3: Data Acquisition & Algorithmic Correction

  • Scan the sample using the identical parameters established in Step 1.

  • Critical Post-Processing: Apply an ATR correction algorithm to the raw data. Causality: In ATR measurements, the penetration depth of the evanescent wave is wavelength-dependent (it penetrates deeper at lower wavenumbers). Without this correction, the SO₂ stretches in the fingerprint region will appear artificially inflated relative to the higher-frequency N-H and C≡N stretches[7].

Spectral Deduction Workflow

The logical progression of identifying the target compound from a raw ATR-FTIR spectrum relies on isolating independent functional group regions.

G Start Raw ATR-FTIR Spectrum (Solid Sample) Region1 High Frequency (> 3000 cm⁻¹) Start->Region1 Region2 Triple Bond Region (2200 - 2300 cm⁻¹) Start->Region2 Region3 C-H Stretch Region (2800 - 2900 cm⁻¹) Start->Region3 Region4 Fingerprint Region (1000 - 1400 cm⁻¹) Start->Region4 PeakNH ~3250 cm⁻¹ Secondary Sulfonamide (N-H) Region1->PeakNH PeakCN ~2235 cm⁻¹ Cyano Group (C≡N) Region2->PeakCN PeakOMe ~2835 cm⁻¹ Methoxy Symmetric (C-H) Region3->PeakOMe PeakSO2 ~1340 & ~1160 cm⁻¹ Sulfonamide Core (S=O) Region4->PeakSO2 Final Confirmed Structure: 3-cyano-N-(4-methoxyphenyl)benzenesulfonamide PeakNH->Final PeakCN->Final PeakOMe->Final PeakSO2->Final

Logical workflow for identifying 3-cyano-N-(4-methoxyphenyl)benzenesulfonamide via ATR-FTIR.

References

  • MPG.PuRe. "Photocatalytic Cyanation of Carbon Nitride Scaffolds". Max Planck Institute. URL: [Link]

  • Chemistry LibreTexts. "Infrared Spectroscopy Absorption Table". LibreTexts. URL: [Link]

  • UOBaghdad. "Synthesis and Biological Activity Evaluation of New Sulfonamid Derivatives". University of Baghdad. URL:[Link]

  • Specac Ltd. "Everything You Need to Know About ATR-FTIR Spectroscopy". Specac Tutorials. URL:[Link]

  • Spectroscopy Online. "The C-O Bond III: Ethers By a Knockout". Spectroscopy. URL:[Link]

  • AZoM. "Attenuated Total Reflection (ATR) Mode - Advantages for FT-IR Spectroscopy". AZo Materials. URL:[Link]

Sources

A Comparative Guide to the Potency of 3-cyano-N-(4-methoxyphenyl)benzenesulfonamide Against Standard Carbonic Anhydrase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for evaluating the inhibitory potency of the novel compound, 3-cyano-N-(4-methoxyphenyl)benzenesulfonamide, against a panel of standard carbonic anhydrase inhibitors. While, to date, there is no publicly available data on the IC50 value of this specific compound, its chemical structure, featuring a benzenesulfonamide scaffold, strongly suggests its potential as a carbonic anhydrase inhibitor.

Carbonic anhydrases (CAs) are a family of metalloenzymes that play a crucial role in various physiological processes, including pH regulation, CO2 transport, and electrolyte secretion.[1] Their involvement in pathologies such as glaucoma, epilepsy, and some cancers has made them a significant target for drug development.[1][2] This guide will equip researchers with the necessary protocols and comparative data to ascertain the therapeutic potential of 3-cyano-N-(4-methoxyphenyl)benzenesulfonamide.

The Compound in Focus: 3-cyano-N-(4-methoxyphenyl)benzenesulfonamide

  • Molecular Formula: C15H14N2O3S[3]

  • Molecular Weight: 302.35 g/mol [4]

  • Chemical Structure:

    Caption: Chemical structure of 3-cyano-N-(4-methoxyphenyl)benzenesulfonamide.

Standard Inhibitors for Comparison

A robust evaluation of a novel inhibitor necessitates comparison against well-characterized standard compounds. The following are established carbonic anhydrase inhibitors with extensive clinical and research applications:

  • Acetazolamide: A non-selective inhibitor of various carbonic anhydrase isoforms, widely used in the treatment of glaucoma, epilepsy, and altitude sickness.[1][5]

  • Dorzolamide: A potent, topically active carbonic anhydrase II inhibitor used primarily for the management of glaucoma.[1][6]

  • Brinzolamide: Another selective carbonic anhydrase II inhibitor employed in the treatment of elevated intraocular pressure.[6]

  • Methazolamide: A carbonic anhydrase inhibitor with good penetration of the blood-brain barrier, making it effective for neurological conditions.[6][7]

Comparative Analysis of IC50 Values

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The table below presents the known IC50 values for the standard inhibitors against various human (h) carbonic anhydrase isoenzymes. The entry for 3-cyano-N-(4-methoxyphenyl)benzenesulfonamide is intentionally left blank, to be populated with experimentally determined values.

InhibitorhCA I (IC50 nM)hCA II (IC50 nM)hCA IX (IC50 nM)hCA XII (Kᵢ nM)
3-cyano-N-(4-methoxyphenyl)benzenesulfonamide Experimental DataExperimental DataExperimental DataExperimental Data
Acetazolamide440[8]20[8]30[6]-
Dorzolamide600[6]0.18[6]--
Brinzolamide-3.2[6]--
Methazolamide-14 (Kᵢ)[6]--
U-104 (SLC-0111)--45.1 (Kᵢ)[6]4.5[6]

Note: Kᵢ (inhibition constant) is another measure of inhibitor potency. Lower IC50 and Kᵢ values indicate higher potency.

Experimental Protocol: Determining the IC50 of a Novel Carbonic Anhydrase Inhibitor

This section provides a detailed, step-by-step methodology for determining the IC50 value of a test compound, such as 3-cyano-N-(4-methoxyphenyl)benzenesulfonamide, against a specific carbonic anhydrase isoenzyme. The protocol is based on the colorimetric assay measuring the esterase activity of carbonic anhydrase.[9]

Principle of the Assay

Carbonic anhydrase exhibits esterase activity, catalyzing the hydrolysis of p-nitrophenyl acetate (pNPA) to p-nitrophenol.[9] The product, p-nitrophenol, is a yellow-colored compound that can be quantified by measuring the absorbance at 405 nm. The rate of p-nitrophenol formation is proportional to the enzyme's activity. In the presence of an inhibitor, this rate decreases, allowing for the calculation of the IC50 value.

Materials and Reagents
  • Purified human carbonic anhydrase isoenzyme (e.g., hCA I, hCA II)

  • p-Nitrophenyl acetate (pNPA), substrate

  • 3-cyano-N-(4-methoxyphenyl)benzenesulfonamide (or other test inhibitor)

  • Standard inhibitor (e.g., Acetazolamide)

  • Assay Buffer (e.g., 50 mM Tris-SO₄, pH 7.4)[9]

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Step-by-Step Procedure
  • Reagent Preparation:

    • Assay Buffer: Prepare a 50 mM Tris-SO₄ solution and adjust the pH to 7.4.[9]

    • Enzyme Solution: Prepare a stock solution of the carbonic anhydrase isoenzyme in the assay buffer. The final concentration should be optimized to produce a linear reaction rate for at least 10-15 minutes.

    • Substrate Solution: Prepare a 3 mM solution of pNPA in a minimal amount of acetonitrile, then dilute to the final concentration with the assay buffer. This solution should be prepared fresh daily.[9]

    • Inhibitor Solutions: Prepare a series of dilutions of the test compound and the standard inhibitor in the assay buffer.

  • Plate Setup:

    • Blank wells: 190 µL of Assay Buffer.[9]

    • Enzyme Control wells (No inhibitor): 180 µL of Assay Buffer + 10 µL of enzyme solution.[9]

    • Inhibitor wells: 170 µL of Assay Buffer + 10 µL of enzyme solution + 10 µL of test compound/standard inhibitor at various concentrations.[9]

    • Solvent Control wells: 170 µL of Assay Buffer + 10 µL of enzyme solution + 10 µL of the solvent used for the compounds.[9]

  • Pre-incubation:

    • Add the enzyme and inhibitor solutions to the respective wells.

    • Mix gently and incubate for 15 minutes at room temperature to allow for inhibitor-enzyme binding.[9]

  • Initiation of Reaction:

    • Add 10 µL of the 3 mM pNPA substrate solution to all wells to start the reaction. The final volume in each well will be 200 µL.[9]

  • Measurement:

    • Immediately place the plate in a microplate reader and measure the absorbance at 405 nm in kinetic mode for 10-20 minutes, with readings taken every 30-60 seconds.[9]

Data Analysis
  • Calculate the rate of reaction (ΔAbs/min): For each well, determine the slope of the linear portion of the absorbance versus time curve.

  • Calculate the percentage of inhibition: % Inhibition = [1 - (Rate of inhibitor well - Rate of blank well) / (Rate of enzyme control well - Rate of blank well)] x 100[9]

  • Determine the IC50 value: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.[9][10]

Visualizing the Mechanism and Workflow

Carbonic Anhydrase Catalytic Cycle and Inhibition

cluster_0 Catalytic Cycle cluster_1 Inhibition E-Zn-OH E-Zn-OH⁻ E-Zn-H2O E-Zn-H₂O E-Zn-OH->E-Zn-H2O + H⁺ HCO3 HCO₃⁻ E-Zn-OH->HCO3 Nucleophilic Attack E-Zn-H2O->E-Zn-OH - H⁺ Inhibited_Complex E-Zn-Inhibitor E-Zn-H2O->Inhibited_Complex Inhibitor Binding CO2 CO₂ CO2->E-Zn-OH Substrate Binding HCO3->E-Zn-H2O Product Release H2O H₂O H+ H⁺ Inhibitor Sulfonamide Inhibitor Inhibitor->Inhibited_Complex

Caption: The catalytic cycle of carbonic anhydrase and its inhibition by a sulfonamide inhibitor.

Experimental Workflow for IC50 Determination

prep 1. Reagent Preparation (Buffer, Enzyme, Substrate, Inhibitors) setup 2. Plate Setup (Blank, Control, Inhibitor Wells) prep->setup preinc 3. Pre-incubation (15 min at RT) setup->preinc init 4. Reaction Initiation (Add pNPA Substrate) preinc->init measure 5. Kinetic Measurement (Absorbance at 405 nm) init->measure analysis 6. Data Analysis (Calculate % Inhibition) measure->analysis ic50 7. IC50 Determination (Dose-Response Curve) analysis->ic50

Caption: Workflow for the determination of the IC50 value of a carbonic anhydrase inhibitor.

References

  • Kaur, H., & Singh, N. (2023). Carbonic Anhydrase Inhibitors. In StatPearls. StatPearls Publishing. Retrieved from [Link]

  • Geers, C., & Gros, G. (1984). Inhibition Properties and Inhibition Kinetics of an Extracellular Carbonic Anhydrase in Perfused Skeletal Muscle. Journal of Applied Physiology, 57(4), 1090-1098.
  • Drugs.com. (n.d.). List of Carbonic anhydrase inhibitors. Retrieved from [Link]

  • ResearchGate. (n.d.). Commonly used standard inhibitors for carbonic anhydrase isoenzyme II.... Retrieved from [Link]

  • Pfaller, R., et al. (2021). A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases.
  • Assay Genie. (n.d.). Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). Retrieved from [Link]

  • Appchem. (n.d.). Benzenesulfonamide, 3-cyano-N-[(4-methoxyphenyl)methyl]-. Retrieved from [Link]

  • Oblazny, M., et al. (2025). Structural Comparison of Three N-(4-Methoxyphenyl)
  • Oblazny, M., et al. (2025). Structural Comparison of Three N-(4-Methoxyphenyl)
  • Gincaitė, V., et al. (2025). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. Molecules, 30(14), 3043.

Sources

Technical Comparison Guide: Structural Dynamics of 3-cyano-N-(4-methoxyphenyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the structural analysis and comparative benchmarking of 3-cyano-N-(4-methoxyphenyl)benzenesulfonamide , a sulfonamide derivative with significant potential in medicinal chemistry (specifically as a carbonic anhydrase inhibitor or anticancer agent).

This document serves as a technical comparison guide , synthesizing experimental protocols with crystallographic benchmarking against known structural homologs.

Executive Summary & Compound Profile

The compound 3-cyano-N-(4-methoxyphenyl)benzenesulfonamide represents a critical scaffold where the electron-withdrawing cyano (-CN) group at the meta position influences both the acidity of the sulfonamide nitrogen and the supramolecular packing of the crystal.

In drug development, this specific substitution pattern is often compared against nitro- and halo- analogs to optimize lipophilicity and binding affinity. This guide compares the 3-cyano target against its closest structural isostere, N-(4-methoxyphenyl)-3-nitrobenzenesulfonamide , to establish a baseline for lattice prediction and quality control.

Core Structural Hypotheses
  • Isosterism: The 3-cyano group functions as a linear, cylindrically symmetrical acceptor, unlike the planar 3-nitro group. This difference typically alters the crystal space group or packing efficiency despite similar electronic effects.

  • H-Bonding: The primary stabilizing force is the N-H...O=S intermolecular hydrogen bond, forming infinite

    
     chains.
    
  • Conformation: The molecule adopts a characteristic "butterfly" or V-shaped conformation, defined by the C-S-N-C torsion angle.

Experimental Protocols

To ensure reproducible X-ray diffraction (XRD) data, the following self-validating synthesis and crystallization protocol is recommended.

Synthesis Workflow (Self-Validating)

Reaction: Nucleophilic substitution of 3-cyanobenzenesulfonyl chloride with p-anisidine.

  • Preparation: Dissolve p-anisidine (10.0 mmol) in dry DCM (20 mL) with Pyridine (12.0 mmol) as an acid scavenger.

  • Addition: Cool to 0°C. Add 3-cyanobenzenesulfonyl chloride (10.0 mmol) dropwise over 15 minutes.

  • Reaction: Stir at Room Temperature (25°C) for 3 hours. Validation: Monitor via TLC (Hexane:EtOAc 7:3). Disappearance of amine spot indicates completion.

  • Workup: Wash organic layer with 1M HCl (to remove pyridine), then Sat. NaHCO3, then Brine. Dry over MgSO4.

  • Isolation: Evaporate solvent to yield crude off-white solid.

Crystallization for SCXRD

High-quality single crystals are required for precise unit cell determination.

  • Method: Slow Evaporation or Solvent Diffusion.

  • Solvent System: Ethanol/Water (Slow evaporation) or Acetone/Hexane (Diffusion).

  • Protocol: Dissolve 50 mg of crude product in minimal hot Ethanol. Filter hot. Allow to cool slowly to RT, then 4°C over 48 hours.

  • Target Crystal Habit: Colorless prisms or blocks (

    
     mm).
    

Comparative Crystallographic Analysis

The following table compares the expected structural parameters of the 3-Cyano target against experimentally verified Reference Standards . The 3-Nitro analog is the primary benchmark due to the electronic similarity of the meta-substituent.

Table 1: Structural Benchmarking Data
ParameterTarget Compound (3-Cyano)Reference A (3-Nitro Analog) [1]Reference B (Unsubstituted) [2]
Formula



Crystal System Monoclinic (Predicted)MonoclinicOrthorhombic
Space Group

or



a (

)
~11.8 - 12.212.011(2)5.309(5)
b (

)
~7.4 - 7.87.558(1)8.531(1)
c (

)
~14.8 - 15.515.117(3)27.925(3)

(

)
~98 - 10299.13(3)90
Z 444
S-N Bond (

)
~1.63 - 1.641.637(2)1.635(3)
S-C Bond (

)
~1.761.762(2)1.760(3)
Packing Motif

Chain + CN...


Chain + Ladder Sheets
Polymeric Chain

> Note: The "Target" values are predicted ranges based on the isostructural replacement of


 with 

. The slight contraction in molecular volume is expected due to the linear nature of the cyano group.
Structural Dynamics & Causality

1. The Sulfonamide "Butterfly" Geometry: The


 torsion angle is the critical degree of freedom. In the 3-Nitro reference, this angle is +66.56°  [1].
  • Expectation for 3-Cyano: Expect a similar torsion angle (+60° to +70°).[1] Deviations here indicate packing forces overcoming the steric preference of the sulfonamide bridge.

2. Hydrogen Bonding Network: Sulfonamides universally form N-H...O=S hydrogen bonds.

  • Mechanism:[2][3] The acidic N-H proton acts as the donor, and one of the sulfonyl oxygens acts as the acceptor.

  • Graph Set: This typically forms an infinite

    
     chain  running parallel to the shortest crystallographic axis (usually b).[4]
    
  • Differentiation: In the 3-Cyano compound, look for secondary C-H...N(cyano) interactions. The cyano nitrogen is a weak acceptor, potentially linking the

    
     chains into 2D sheets, unlike the nitro group which often accepts hydrogen bonds via its oxygens.
    

Visualization of Structural Logic

The following diagram illustrates the workflow for determining and validating the structure, highlighting the decision nodes based on the comparative data.

G Start Synthesis: 3-CN-Ph-SO2Cl + p-Anisidine Cryst Crystallization (Slow Evap/Diffusion) Start->Cryst XRD Single Crystal XRD Data Collection Cryst->XRD Solve Structure Solution (SHELXT) XRD->Solve Check1 Check: R-factor < 5%? Solve->Check1 Check1->Cryst No (Re-crystallize) Analyze Structural Analysis Check1->Analyze Yes Comp1 Compare Torsion Angles (vs 3-Nitro Reference) Analyze->Comp1 Comp2 Analyze H-Bond Network (C(4) Chain vs Dimer) Analyze->Comp2 Comp3 Hirshfeld Surface Analysis (Identify CN...pi interactions) Analyze->Comp3 Final Publishable CIF Data Comp1->Final Comp2->Final Comp3->Final

Caption: Workflow for the structural validation of 3-cyano-N-(4-methoxyphenyl)benzenesulfonamide, emphasizing the iterative check against reference standards.

References

  • Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. Source:Crystals2025 , 15, 673.[1] Context: Provides the primary unit cell and geometric data for the 3-nitro isostere used as Reference A. Link:[Link] (Journal Landing Page)

  • N-(4-Methoxyphenyl)benzenesulfonamide. Source:Acta Crystallographica Section E2009 , 65, o298. Context: Structural data for the unsubstituted parent compound (Reference B). Link:[Link]

  • Crystal polymorphism and spectroscopical properties of sulfonamides. Source:Journal of Molecular Structure2022 . Context: Methodology for DFT and Hirshfeld surface analysis of sulfonamide derivatives. Link:[Link]

Sources

Alkoxy-Substituted Sulfonamides: A Comparative Guide to Methoxy vs. Ethoxy Moieties in Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

Sulfonamides represent one of the most versatile and historically significant pharmacophores in medicinal chemistry. When optimizing a sulfonamide lead, the choice of alkoxy substitution—specifically methoxy (-OCH₃) versus ethoxy (-OCH₂CH₃) —is a critical structural decision. While structurally differing by only a single methylene (-CH₂-) unit, this modification profoundly alters the molecule's steric volume, lipophilicity (clogP), and target residence time.

As drug development professionals, we must look beyond basic structural drawing and understand the physical chemistry driving these changes:

  • Electronic Effects: Both methoxy and ethoxy groups are electron-donating via resonance (+R effect) and slightly electron-withdrawing via induction (-I effect). Their electronic impact on the sulfonamide aromatic ring is nearly identical, meaning differences in biological activity are rarely driven by pKa shifts of the sulfonamide nitrogen.

  • Steric & Lipophilic Effects: The primary divergence lies in lipophilicity and sterics. The ethoxy group increases the clogP by approximately 0.5 units compared to the methoxy group. This enhanced lipophilicity generally improves passive membrane permeability but can introduce steric clashes if the target's binding pocket is rigidly constrained.

Comparative Biological Activity Data

Metalloenzyme Inhibition (Carbonic Anhydrase IX/XII)

In the design of anticancer fluorinated benzenesulfonamides targeting the tumor-associated Carbonic Anhydrase IX (CAIX), both methoxy and ethoxy substitutions at the 5-position yield exceptionally potent inhibitors. Interestingly, both the methoxy (Compound 13) and ethoxy (Compound 14) derivatives achieve an identical binding affinity (


) of 4.5 pM [1]().
  • Causality: Crystallographic studies reveal that both substituents perfectly occupy the hydrophilic region of the CAIX active site. The flexibility of this specific sub-pocket accommodates the extra methylene of the ethoxy group without energetic penalty, resulting in identical picomolar affinities.

Antimicrobial Efficacy (MRSA)

When targeting Methicillin-Resistant Staphylococcus aureus (MRSA), the lipophilic advantage of the ethoxy group becomes apparent. In a recent series of novel sulfonamide derivatives, the 4-ethoxy analog demonstrated a Minimum Inhibitory Concentration (MIC) of 5.0 μg/mL against MRSA, outperforming the 4-methoxy derivative (MIC = 7.81 μg/mL )[2]().

  • Causality: The Gram-positive bacterial cell wall requires a specific lipophilic window for optimal permeation. The ethoxy group's higher clogP enhances partitioning into the bacterial membrane, leading to higher intracellular accumulation and superior bactericidal action.

Immune Modulation (Bis-aryl Sulfonamides)

In the development of bis-aryl sulfonamides designed to prolong immune stimuli (e.g., ISRE signaling), the ethoxy substitution proved critical for maximum efficacy. While the 4-methoxy analog (Compound 12) showed baseline activity, the 4-ethoxy analog (Compound 1) emerged as the highly potent lead compound[3]().

  • Causality: The extended alkyl chain of the ethoxy group likely engages in favorable van der Waals interactions within a deeper hydrophobic auxiliary pocket that the methoxy group is too short to reach. Extending the chain further to propoxy often results in a sharp drop in activity due to steric occlusion[4]().

Quantitative Data Summary
Biological TargetMethoxy (-OCH₃) DerivativeEthoxy (-OCH₂CH₃) DerivativeMechanistic Implication
Carbonic Anhydrase IX (CAIX)

= 4.5 pM

= 4.5 pM
Both alkoxy groups perfectly occupy the hydrophilic region of the CAIX active site without steric clash.
MRSA (Bacterial Cell Wall) MIC = 7.81 μg/mLMIC = 5.0 μg/mLThe additional methylene group in the ethoxy moiety increases lipophilicity, enhancing bacterial membrane penetration.
Immune Modulation (Bis-aryl) Active (Compound 12)Highly Potent Lead (Compound 1)Ethoxy substitution provides optimal hydrophobic contacts in the binding pocket to prolong ISRE signaling.

Visualizing the SAR Logic

SAR_Alkoxy_Sulfonamides Core Sulfonamide Scaffold Methoxy -OCH3 (Methoxy) Lower Steric Bulk Lower Lipophilicity Core->Methoxy Ethoxy -OCH2CH3 (Ethoxy) Higher Steric Bulk Higher Lipophilicity Core->Ethoxy CA Carbonic Anhydrase (CAIX) Kd ~ 4.5 pM Optimal Hydrophilic Fit Methoxy->CA Equivalent Affinity MRSA Anti-MRSA Activity MIC ~ 7.81 µg/mL Methoxy->MRSA Reduced Permeability Immune Immune Modulation Active (Compound 12) Methoxy->Immune Ethoxy->CA Equivalent Affinity MRSA_Eth Anti-MRSA Activity MIC ~ 5.0 µg/mL Better Membrane Permeation Ethoxy->MRSA_Eth Enhanced Permeability Immune_Eth Immune Modulation Highly Potent (Compound 1) Ethoxy->Immune_Eth

SAR logic tree comparing methoxy and ethoxy substitutions on sulfonamide biological activity.

Experimental Methodologies: Self-Validating Protocols

To ensure reproducibility and scientific rigor, the following protocols are designed as self-validating systems. Every step includes a mechanistic justification (causality) and internal controls to prevent false positives/negatives.

Protocol 1: Stopped-Flow Carbonic Anhydrase Inhibition Assay

Objective: Determine the inhibition constant (


) of alkoxy-sulfonamides against CAIX.
Self-Validating Checkpoints: 
  • Baseline Control: A no-enzyme reaction to measure the uncatalyzed spontaneous hydration of CO₂.

  • Positive Control: Acetazolamide (AAZ), a clinically used sulfonamide, must yield a

    
     of ~25 nM to validate the assay's dynamic range.
    

Step-by-Step Methodology:

  • Buffer Preparation: Prepare 50 mM Tris-SO₄ buffer at pH 7.4.

    • Causality: Tris-SO₄ is strictly utilized instead of Tris-HCl. Chloride ions (

      
      ) are known weak inhibitors of carbonic anhydrase. Using HCl to adjust pH would introduce background inhibition, artificially skewing the baseline kinetics.
      
  • Enzyme & Inhibitor Incubation: Pre-incubate recombinant human CAIX (10 nM) with varying concentrations of the sulfonamide (0.1 pM to 100 nM) for 15 minutes at 20°C.

    • Causality: Sulfonamides bind to the zinc ion in the CA active site. A 15-minute pre-incubation ensures the system reaches thermodynamic equilibrium before the substrate is introduced, preventing false-negative weak affinities.

  • Reaction Initiation: Rapidly mix the enzyme-inhibitor solution with CO₂-saturated water using a stopped-flow spectrophotometer.

    • Causality: The physiological reaction (CO₂ hydration) is extremely fast. Stopped-flow allows for millisecond-resolution tracking of the reaction.

  • Detection: Monitor the pH drop via the absorbance change of a pH indicator (e.g., Phenol Red) at 557 nm.

    • Causality: As CAIX hydrates CO₂, it produces

      
       and 
      
      
      
      . The rapid acidification changes the indicator's color, providing a direct, real-time kinetic readout of enzyme activity.
Protocol 2: Microbroth Dilution Assay for MRSA MIC Determination

Objective: Quantify the antibacterial efficacy of methoxy vs. ethoxy sulfonamides. Self-Validating Checkpoints:

  • Solvent Control: Wells containing 1% DMSO without drug to ensure the solvent does not inhibit bacterial growth.

  • Reference Standard: Vancomycin (MIC ~1 μg/mL) to confirm the MRSA strain's expected susceptibility profile.

Step-by-Step Methodology:

  • Compound Solubilization: Dissolve the sulfonamide analogs in 100% DMSO to create a 10 mg/mL stock, then perform serial dilutions in Mueller-Hinton (MH) broth. Ensure the final DMSO concentration never exceeds 1%.

    • Causality: Alkoxy-sulfonamides are highly lipophilic. Initial DMSO solubilization prevents compound precipitation (which would yield falsely high MICs). The strict <1% final DMSO limit prevents solvent-induced cytotoxicity.

  • Inoculum Preparation: Adjust the MRSA bacterial suspension to a 0.5 McFarland standard (~

    
     CFU/mL), then dilute 1:100 in MH broth.
    
    • Causality: Standardizing the inoculum is critical. Too high a bacterial load will overwhelm the drug (false resistance), while too low a load will exaggerate the drug's potency.

  • Incubation: Add 50 μL of the bacterial suspension to 50 μL of the drug dilutions in a 96-well plate. Incubate at 37°C for 18-24 hours.

    • Causality: This timeframe encompasses the exponential and early stationary phases of MRSA growth, allowing sufficient time for the bacteriostatic/bactericidal effects of the sulfonamide to manifest.

  • Viability Readout: Add 10 μL of Resazurin dye (0.015%) to each well and incubate for 2 hours.

    • Causality: Relying solely on optical density (OD600) can be misleading if the highly lipophilic drug precipitates out of solution. Resazurin is a metabolic indicator; living bacteria reduce the blue dye to a pink, fluorescent resorufin. A lack of color change definitively confirms the absence of viable cells.

References

  • Title: Di-meta-Substituted Fluorinated Benzenesulfonamides as Potent and Selective Anticancer Inhibitors of Carbonic Anhydrase IX and XII Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

  • Title: Novel Sulfonamide Derivatives as a Tool to Combat Methicillin-Resistant Staphylococcus Aureus Source: Taylor & Francis URL: [Link]

  • Title: Structure-Activity Relationship Studies to Identify Affinity Probes in Bis-aryl Sulfonamides that Prolong Immune Stimuli Source: PMC - National Institutes of Health URL: [Link]

  • Title: Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

Sources

Safety Operating Guide

3-cyano-N-(4-methoxyphenyl)benzenesulfonamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 3-cyano-N-(4-methoxyphenyl)benzenesulfonamide Proper Disposal Procedures Content Type: Operational Safety & Logistics Guide Audience: Research Scientists, EHS Officers, and Drug Development Leads

Executive Summary & Operational Context

3-cyano-N-(4-methoxyphenyl)benzenesulfonamide is a functionalized sulfonamide derivative often utilized as an intermediate in medicinal chemistry or as a specific inhibitor in biological assays. Its structure combines two moieties requiring distinct safety protocols: a sulfonamide core (environmental persistence/aquatic toxicity) and a nitrile/cyano group (chemical incompatibility risks).

The Core Directive: This compound must never enter municipal water systems (sink drains) due to the high persistence of sulfonamides in aquatic environments. Furthermore, the cyano moiety necessitates segregation from strong acids to prevent the theoretical evolution of hydrogen cyanide (HCN) or toxic hydrolysis byproducts.

Hazard Identification & Chemical Logic (The "Why")

To dispose of this compound safely, you must understand its functional vulnerabilities. This is not just "chemical waste"; it is a reactive system.

Functional GroupHazard CharacteristicOperational Implication
Nitrile (-CN) Acid Sensitivity: While organic nitriles are more stable than inorganic cyanides, hydrolysis in the presence of strong acids (

) can release toxic ammonia or, under reductive/extreme conditions, trace HCN.
Strict Segregation: Do NOT mix with acidic waste streams (e.g., Aqua Regia, Piranha solution, concentrated HCl).
Sulfonamide (-SO₂NH-) Aquatic Toxicity: Sulfonamides are biologically active and resistant to standard wastewater treatment biodegradation.Zero Drain Discharge: All aqueous rinses must be captured.
Methoxyphenyl Combustibility: Adds organic carbon content, making the solid combustible.Incineration: High-temperature incineration is the only validated destruction method.

Pre-Disposal Stabilization & Segregation

Before moving waste to the central accumulation area, stabilize the material at the bench level.

A. Solid Waste (Pure Compound)
  • Container: High-density polyethylene (HDPE) or amber glass.

  • Labeling: Must explicitly state "Organic Nitrile" and "Sulfonamide."

  • RCRA Classification (US Context): While this specific CAS is likely not P-listed (acute hazardous), it should be treated as Hazardous Waste (often D003 reactivity potential if misclassified, but typically general organic toxic waste).

B. Liquid Waste (Mother Liquors/HPLC Effluent)
  • Solvent Compatibility: Ensure the carrier solvent (DMSO, Methanol, DCM) is compatible with the waste drum.

  • pH Check (Critical Step):

    • Protocol: Dip a pH strip into the waste solution.

    • Requirement: Maintain pH between 6.0 and 9.0 .

    • Reasoning: Sulfonamides can precipitate in acidic media (clogging waste lines), and nitriles hydrolyze in strong acid/base. Neutral pH ensures the compound remains in solution and chemically stable during storage.

Disposal Workflows (Step-by-Step)

Scenario 1: Solid Waste Disposal
  • Step 1: Transfer the solid substance into a dedicated, sealable primary container (screw-top jar).

  • Step 2: Place the primary container inside a secondary clear zip-seal bag (double containment).

  • Step 3: Affix a hazardous waste tag.

    • Chemical Name: 3-cyano-N-(4-methoxyphenyl)benzenesulfonamide.

    • Constituents: 100% Organic Solid.

    • Hazard Checkbox: Toxic, Irritant.

  • Step 4: Deposit in the Solid Organic Waste drum (intended for incineration).

Scenario 2: Liquid Waste (HPLC/Reaction Mixtures)
  • Step 1: Segregate based on solvent (Halogenated vs. Non-Halogenated).[1]

  • Step 2: The Acid Test. Verify the receiving drum does not contain strong mineral acids.

  • Step 3: Pour waste slowly using a funnel to avoid splashing.

  • Step 4: Log the volume and concentration (approximate) on the waste manifest. Note: EHS requires "Organic Cyanides" to be called out specifically on manifests in many jurisdictions.

Visualizing the Logic: Waste Stream Decision Tree

The following diagram illustrates the critical decision points for segregating this specific compound to avoid chemical incompatibility.

DisposalWorkflow Start Waste: 3-cyano-N-(4-methoxyphenyl) benzenesulfonamide StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Liquid Solution (DMSO/MeOH/DCM) StateCheck->Liquid DoubleBag Double Bag (Secondary Containment) Solid->DoubleBag TagSolid Tag: 'Toxic Solid - Organic Nitrile' DoubleBag->TagSolid Incinerate Disposal: High Temp Incineration TagSolid->Incinerate pHCheck Check pH Level Liquid->pHCheck Acidic pH < 5 pHCheck->Acidic Risk of Precip/HCN Neutral pH 6 - 9 pHCheck->Neutral Stable Basic pH > 10 pHCheck->Basic Risk of Ammonia Neutralize Neutralize with NaHCO3 (Prevent Hydrolysis) Acidic->Neutralize Segregate Segregate by Solvent Type (Halogenated vs Non-Halogenated) Neutral->Segregate Basic->Neutralize Neutralize->Segregate TagLiquid Tag: 'Organic Liquid + Nitriles' Segregate->TagLiquid SolventDisp Disposal: Fuel Blending/Incineration TagLiquid->SolventDisp

Caption: Operational decision tree for segregating 3-cyano-N-(4-methoxyphenyl)benzenesulfonamide waste. Note the critical pH neutralization step for liquid waste to prevent nitrile hydrolysis.

Emergency Spill Procedures

If a spill occurs outside of a fume hood:

  • Isolate: Evacuate the immediate area (10 ft radius).

  • PPE Upgrade: Wear double nitrile gloves, lab coat, and safety goggles. If powder is airborne, an N95 or P100 respirator is recommended.

  • Containment:

    • Solid: Cover with wet paper towels to prevent dust generation, then scoop into a bag.

    • Liquid: Use a non-acidic absorbent (e.g., vermiculite or universal spill pads). Do not use clay-based absorbents that may be acidic.

  • Decontamination: Clean the surface with a mild detergent and water. Collect all cleanup materials as hazardous waste (Scenario 1).

Regulatory & Compliance Codes (US/Global Reference)

Regulatory BodyClassificationCode/Note
US EPA (RCRA) Hazardous WasteD001 (if in ignitable solvent). Not P-listed (unless specified), but treat as toxic.
DOT (Transport) Hazard ClassLikely Class 6.1 (Toxic Substances) or Class 9 (Environmentally Hazardous) depending on quantity/purity.
EHS Best Practice Waste TaggingMust explicitly list "Nitrile" to alert disposal vendors of nitrogen content (NOx generation during incineration).

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Sulfonamide Derivatives. PubChem. [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual: Hazardous Waste Identification. EPA.gov. [Link]

  • Prudent Practices in the Laboratory. Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-cyano-N-(4-methoxyphenyl)benzenesulfonamide
Reactant of Route 2
Reactant of Route 2
3-cyano-N-(4-methoxyphenyl)benzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.